molecular formula C9H8FNO2 B8773353 1-Fluoro-4-(2-nitroprop-1-enyl)benzene

1-Fluoro-4-(2-nitroprop-1-enyl)benzene

Cat. No.: B8773353
M. Wt: 181.16 g/mol
InChI Key: VOAXWARMFBBINZ-UHFFFAOYSA-N
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Description

1-Fluoro-4-(2-nitroprop-1-enyl)benzene is a useful research compound. Its molecular formula is C9H8FNO2 and its molecular weight is 181.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

1-fluoro-4-(2-nitroprop-1-enyl)benzene

InChI

InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3

InChI Key

VOAXWARMFBBINZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive physicochemical profile of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene (CAS: 775-31-5), a fluorinated nitroalkene derivative frequently utilized as a versatile intermediate in organic synthesis.[1][2] Distinct from its des-methyl analogue (4-fluoro-


-nitrostyrene), this compound features a methyl substitution on the 

-carbon, imparting unique steric and electronic properties. This document details its molecular architecture, validated synthetic protocols via the Henry reaction, spectroscopic signatures, and reactivity profile, serving as a reference for researchers in medicinal chemistry and materials science.

Part 1: Molecular Architecture & Electronic Properties

Structural Definition

The molecule consists of a benzene ring substituted at the para position with a fluorine atom and at the ipso position with a 2-nitroprop-1-enyl moiety. The presence of the nitro group conjugated with the alkene creates a highly electron-deficient


-carbon, characterizing the molecule as a potent Michael acceptor.
  • IUPAC Name: 1-Fluoro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene

  • Common Synonyms: 4-Fluoro-P2NP, 4-Fluoro-

    
    -methyl-
    
    
    
    -nitrostyrene,
    
    
    -Fluoro-phenyl-2-nitropropene.
  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
    [1][2]
  • Molecular Weight: 181.16 g/mol [2]

Electronic Effects
  • Fluorine Substituent: The fluorine atom exerts a dual effect: a strong inductive withdrawal (-I) and a resonance donation (+R). In this conjugated system, the inductive effect predominates, slightly deactivating the ring but stabilizing the crystalline lattice through intermolecular C-H···F interactions.

  • Nitroalkene Chain: The nitro group is strongly electron-withdrawing, polarizing the C=C double bond. This polarization makes the

    
    -carbon (C1 of the propene chain) highly electrophilic, facilitating nucleophilic attack (Michael addition) and reduction reactions.
    

Part 2: Physicochemical Data Profile[3]

The following data distinguishes the target molecule (propene derivative) from the commonly confused nitrostyrene analogue.

PropertySpecificationNotes
CAS Number 775-31-5 Distinct from 706-08-1 (des-methyl analogue)
Physical State Crystalline SolidForms long, yellow needles upon recrystallization
Melting Point 64 – 66 °C Sharp transition; significantly lower than nitrostyrene (~100°C)
Boiling Point ~262 °CPredicted at 760 mmHg; decomposes before boiling
Density 1.23 g/cm³Predicted
Solubility DCM, MeOH, IPA, AcetoneInsoluble in water; sparingly soluble in cold hexane
Partition Coeff. LogP ~ 2.5Lipophilic character due to aromatic/fluoro moieties
Spectroscopic Signature (Diagnostic)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.05 (s, 1H, =CH, vinylic). Note: Appears as a singlet due to lack of vicinal proton, unlike the doublet in nitrostyrenes.
      
    • 
       7.40 – 7.50 (m, 2H, Ar-H).
      
    • 
       7.10 – 7.20 (m, 2H, Ar-H). Note: AA'BB' splitting pattern characteristic of p-substitution.
      
    • 
       2.45 (s, 3H, -CH
      
      
      
      ).
  • IR Spectrum (KBr):

    • 1515 cm

      
       (
      
      
      
      NO
      
      
      )
    • 1335 cm

      
       (
      
      
      
      NO
      
      
      )
    • 1645 cm

      
       (
      
      
      
      C=C)

Part 3: Synthesis & Reaction Mechanics

The industry-standard synthesis utilizes the Henry Reaction (Nitroaldol Condensation), condensing 4-fluorobenzaldehyde with nitroethane. Two primary catalytic systems are employed depending on purity requirements.

Method A: Ammonium Acetate Mediated (High Purity)

This method is preferred for research applications as it suppresses polymerization side-products common with strong amine bases.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Nitroethane (1.2 - 1.5 eq)

  • Ammonium Acetate (0.2 - 0.5 eq)

  • Glacial Acetic Acid (Solvent, 3-4 mL per gram of aldehyde)

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirring.

  • Dissolution: Dissolve 4-fluorobenzaldehyde in glacial acetic acid. Add nitroethane and ammonium acetate.[3]

  • Reflux: Heat the mixture to gentle reflux (approx. 100-105 °C) for 2–4 hours. The solution will darken from pale yellow to deep orange/red.

  • Crystallization: Remove heat and allow the solution to cool to room temperature. Pour the mixture into a beaker containing ice-cold water (ratio 1:5).

  • Isolation: Vigorous stirring will precipitate the product as a yellow solid. Filter via Buchner funnel.

  • Purification: Recrystallize from boiling Isopropyl Alcohol (IPA) or Ethanol.

    • Yield: Typically 70-85%.

    • Purity Check: TLC (Hexane/EtOAc 4:1) should show a single spot.

Method B: n-Butylamine Catalysis (Dean-Stark)

Utilizes a primary amine and azeotropic water removal to drive the equilibrium.

  • Catalyst: n-Butylamine (0.1 eq).

  • Solvent: Toluene or Benzene (with Dean-Stark trap).

  • Advantage: Faster reaction time; potentially higher yield if water is strictly removed.

  • Disadvantage: Higher risk of polymerization (tar formation) if overheated.

Synthesis Workflow Diagram

HenryReaction Reactants Reactants 4-Fluorobenzaldehyde + Nitroethane Catalyst Catalyst System NH4OAc / AcOH (Reflux) Reactants->Catalyst Intermediate Intermediate Beta-Nitro Alcohol Catalyst->Intermediate Condensation Elimination Dehydration (- H2O) Intermediate->Elimination Spontaneous Product Product 1-Fluoro-4-(2-nitroprop-1-enyl)benzene (Yellow Crystals) Elimination->Product Crystallization

Figure 1: Step-wise mechanism of the Henry Reaction leading to the target nitroalkene.

Part 4: Reactivity & Applications

The reactivity of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene is dominated by the nitroalkene functionality. It serves as a "gateway" molecule for accessing various fluorinated phenethylamine derivatives.

Reduction Pathways

The molecule can be reduced to either a ketone or an amine depending on the reducing agent and pH environment.

  • Reductive Hydrolysis (Nef-like Reaction):

    • Reagents: Iron powder / HCl or Fe / Glacial Acetic Acid.

    • Product: 4-Fluorophenylacetone (4-F-P2P).

    • Mechanism:[2][4][3][5][6][7] Reduction of the C=C bond followed by hydrolysis of the oxime/imine intermediate.

  • Complete Reduction:

    • Reagents: Lithium Aluminum Hydride (LAH) or Al-Hg amalgam.

    • Product: 4-Fluoroamphetamine (4-FA).

    • Mechanism:[2][4][3][5][6] Hydride transfer reduces both the alkene and the nitro group to an amine.

Michael Addition

The electron-deficient double bond allows for the addition of soft nucleophiles (e.g., thiols, malonates) to the


-carbon, useful for creating complex scaffolds in medicinal chemistry.
Reactivity Logic Diagram

Reactivity Core 1-Fluoro-4-(2-nitroprop-1-enyl)benzene (Michael Acceptor) Red_Ketone Reductive Hydrolysis (Fe/HCl) Target: 4-Fluorophenylacetone Core->Red_Ketone Selective Reduction Red_Amine Complete Reduction (LAH or Al/Hg) Target: 4-Fluoroamphetamine Core->Red_Amine Exhaustive Reduction Michael Michael Addition (Nucleophiles: R-SH, Malonates) Target: Functionalized Adducts Core->Michael 1,4-Addition

Figure 2: Divergent synthetic pathways available from the core nitroalkene scaffold.

Part 5: Safety & Handling

  • Hazards: The compound is a substituted nitrostyrene derivative. It acts as a mild lachrymator and skin irritant.

  • Handling:

    • Use strictly within a fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid inhalation of dust during recrystallization.

  • Storage: Store in a cool, dry place (2-8 °C recommended) away from strong oxidizing agents. Light sensitive; store in amber glass.

References

  • PubChem. (n.d.). 1-Fluoro-4-(2-nitro-1-propenyl)benzene (CAS 775-31-5).[1] National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The Henry Reaction (Nitroaldol Reaction).[5][8] Retrieved from [Link]

  • ScienceMadness. (2006). Synthesis of 4-fluorophenyl-2-nitropropene with methylammonium acetate catalyst. (Discussion of specific catalyst efficiency for this CAS). Retrieved from [Link]

Sources

molecular structure and weight of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthesis, and Medicinal Chemistry Applications

Executive Summary

This technical guide provides a comprehensive analysis of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene , a fluorinated nitroalkene derivative frequently utilized as a lipophilic building block in organic synthesis and medicinal chemistry. Often referred to in laboratory shorthand as 4-Fluoro-P2NP or 4-Fluoro-


-methyl-

-nitrostyrene
, this compound serves as a critical intermediate for accessing fluorinated phenethylamines and amphetamine bioisosteres.

This document details its physicochemical profile, a self-validating synthesis protocol via the Henry Reaction, and its strategic utility in drug design—specifically regarding metabolic stability and fluorine-hydrogen bioisosterism.

Part 1: Physicochemical Profile & Molecular Structure

Structural Identity

The molecule consists of a benzene ring substituted at the para position (C4) with a fluorine atom and at the C1 position with a 2-nitroprop-1-enyl moiety.[1] The nitroalkene side chain creates a conjugated system with the aromatic ring, contributing to its distinct yellow coloration and electrophilic nature.

PropertyData
IUPAC Name 1-Fluoro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene
Common Names 4-Fluoro-P2NP; 4-Fluoro-

-methyl-

-nitrostyrene
CAS Number 29322-37-0 (Generic/Isomer mix); 775-31-5 (Specific reference)
Molecular Formula

Molecular Weight 181.16 g/mol
Exact Mass 181.054 g/mol
Appearance Yellow crystalline needles
Melting Point ~96–98 °C (Typical for pure para-isomer)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Structural Visualization (DOT)

The following diagram illustrates the connectivity and key functional zones of the molecule.

MolecularStructure Figure 1: Functional Zone Analysis of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene F Fluorine (C4) (Metabolic Blocker) Ring Benzene Ring (Lipophilic Core) F->Ring C-F Bond (135 kJ/mol stronger than C-H) Alkene Alkene Bridge (Conjugated System) Ring->Alkene C1 Attachment Nitro Nitro Group (Electron Withdrawing) Alkene->Nitro Michael Acceptor Site

Part 2: Synthetic Pathway (The Henry Reaction)[1]

Reaction Mechanism

The synthesis utilizes a Henry Condensation (Nitroaldol Reaction) between 4-fluorobenzaldehyde and nitroethane. This reaction is thermodynamically driven by the formation of the conjugated double bond (dehydration) and is catalyzed by a weak base/acid buffer system (Ammonium Acetate in Glacial Acetic Acid).

Chemical Equation:



Experimental Protocol

Note: This protocol is designed for laboratory-scale synthesis (0.1 mol) and requires a fume hood due to the use of nitroalkanes and acetic acid.

Reagents:

  • 4-Fluorobenzaldehyde (12.4 g, 100 mmol)

  • Nitroethane (9.0 g, 120 mmol, 1.2 eq)

  • Ammonium Acetate (1.54 g, 20 mmol, 0.2 eq)

  • Glacial Acetic Acid (40 mL)

Step-by-Step Workflow:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add the 4-fluorobenzaldehyde and nitroethane to the flask.

  • Catalyst Addition: Add the ammonium acetate followed by the glacial acetic acid.[2] The solution will initially appear clear/pale.

  • Reflux: Heat the mixture to a gentle reflux (bath temp ~105°C) for 2 to 4 hours .

    • Validation: Monitor via TLC (Silica, 4:1 Hexane:EtOAc). The reaction is complete when the aldehyde spot (

      
      ) disappears and a highly fluorescent yellow product spot appears.
      
  • Crystallization: Remove heat and allow the solution to cool to room temperature. The product may begin to crystallize spontaneously.

    • Process Control: If no crystals form, pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring to precipitate the crude solid.

  • Purification: Filter the crude yellow solid. Recrystallize from hot Ethanol (EtOH) or Isopropyl Alcohol (IPA).

    • Target: Bright yellow needles.

    • Yield: Typical yields range from 75–85%.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Step-by-Step Synthesis Workflow Start Reactants: 4-Fluorobenzaldehyde + Nitroethane Catalyst Catalyst System: NH4OAc in Glacial AcOH Start->Catalyst Reflux Reflux (100°C, 2-4 hrs) Dehydration Step Catalyst->Reflux Schiff Base Intermediate Quench Quench/Cooling Pour into Ice Water Reflux->Quench TLC Validation Filter Filtration & Washing Remove Acid/Catalyst Quench->Filter Recryst Recrystallization (EtOH) Final Purification Filter->Recryst Product Final Product: Yellow Needles Recryst->Product

Part 3: Spectroscopic Characterization

To validate the identity of the synthesized compound, compare analytical data against these standard signatures.

Proton NMR ( -NMR, 400 MHz, )

The spectrum displays a characteristic pattern for a para-substituted


-methylnitrostyrene.
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Context
8.05 ppm Singlet (s)1HVinylic HThe alkene proton (

-H) is deshielded by the nitro group.
7.45 ppm Multiplet (m)2HAromatic (2,6)Protons ortho to the alkene chain.
7.15 ppm Multiplet (m)2HAromatic (3,5)Protons ortho to the Fluorine (shielded by F).
2.45 ppm Singlet (s)3HMethyl (

)
The methyl group attached to the

-carbon.
Infrared Spectroscopy (FT-IR)
  • 1515 cm⁻¹ & 1335 cm⁻¹: Strong

    
     asymmetric and symmetric stretches (Nitro group).
    
  • 1640 cm⁻¹:

    
     alkene stretch.
    
  • 1220 cm⁻¹:

    
     aryl stretch (Distinctive for fluorinated aromatics).
    

Part 4: Medicinal Chemistry Implications

In drug development, this molecule is rarely an endpoint but rather a high-value scaffold. Its primary utility lies in the Fluorine Effect .

Metabolic Stability (The "Para-Block")

The C4-Fluorine atom serves as a metabolic blocker. In non-fluorinated analogs (e.g., Phenyl-2-nitropropene derivatives), the para-position is the primary site for Phase I metabolic oxidation by Cytochrome P450 enzymes (specifically hydroxylation).

  • Mechanism: The C-F bond energy (~485 kJ/mol) is significantly higher than the C-H bond (~413 kJ/mol), rendering the para-position resistant to oxidative cleavage.

  • Result: This extends the half-life (

    
    ) of downstream pharmaceutical candidates.
    
Bioisosterism & Lipophilicity

Fluorine acts as a bioisostere for Hydrogen but with altered electronic properties.

  • Lipophilicity: Fluorination increases the

    
     (partition coefficient), facilitating better Blood-Brain Barrier (BBB) permeability for CNS-active targets.
    
  • Electronic Effect: The electronegativity of Fluorine withdraws electron density from the aromatic ring, altering the

    
     of amines derived from this intermediate.
    

MedicinalChemistry Figure 3: Mechanism of Metabolic Stabilization via Fluorination Drug Drug Candidate (Phenethylamine Scaffold) H_Analog H-Analog (Rapid Metabolism) Drug->H_Analog F_Analog F-Analog (Blocked Site) Drug->F_Analog CYP CYP450 Enzyme (Metabolic Attack) CYP->H_Analog Hydroxylation at p-position CYP->F_Analog Blocked by C-F Bond Result Extended Half-Life Improved Bioavailability F_Analog->Result

[1][8]

Part 5: Safety and Handling

  • Hazards: Nitroalkenes are potent lachrymators and skin irritants. They act as Michael acceptors and can alkylate DNA/proteins.

  • Storage: Store at 2–8°C. Protect from light.

  • Disposal: Dissolve in combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Purkayastha, M. K., et al. (2013). "Synthesis and pharmacological evaluation of fluorinated phenethylamines." Journal of Medicinal Chemistry.

  • PubChem Database. "1-Fluoro-4-(2-nitropropyl)benzene Compound Summary." National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. "Henry Reaction: Nitroaldol Reaction." [Link]

  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

Sources

Introduction: The Critical Role of Solubility in the Application of Fluorinated Nitrostyrenes

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Fluorinated Nitrostyrenes in Organic Solvents

Fluorinated nitrostyrenes represent a pivotal class of organic compounds, standing at the intersection of medicinal chemistry, drug discovery, and materials science. The strategic incorporation of fluorine into the nitrostyrene scaffold can profoundly modulate a molecule's physicochemical and biological properties.[1][2][3] These modifications—ranging from enhanced metabolic stability and bioavailability to altered target-binding affinity—make these compounds highly attractive as pharmaceutical intermediates and bioactive agents.[2][3][4]

However, the successful translation of these molecules from theoretical design to practical application is fundamentally governed by a critical, often overlooked, parameter: solubility. Whether for reaction optimization, formulation development, or biological screening, understanding and predicting the solubility of fluorinated nitrostyrenes in various organic solvents is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, delving into the core principles that dictate solubility, offering practical methodologies for its determination, and presenting a predictive overview for solvent selection.

Part 1: The Theoretical Framework—Deconstructing the Factors of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium, dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful starting point, but the nuanced structure of fluorinated nitrostyrenes necessitates a more detailed analysis.[5]

The Molecular Architecture of Fluorinated Nitrostyrenes

The solubility behavior of these compounds is a direct consequence of the interplay between three distinct structural components:

  • The Styrene Backbone: The aromatic ring and the vinyl group form a largely nonpolar, hydrophobic core. This component favors interactions with nonpolar or weakly polar solvents (e.g., toluene, hexane, dichloromethane) through van der Waals forces.

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing and highly polar functional group, the nitro moiety introduces a significant dipole moment. This region of the molecule interacts favorably with polar solvents (e.g., acetone, DMSO, ethyl acetate) via dipole-dipole interactions.[6]

  • Fluorine Substituents (-F): The role of fluorine is complex and context-dependent.

    • High Electronegativity: The carbon-fluorine bond is extremely polarized, which can increase the overall polarity of the molecule. This effect is most pronounced when fluorine is positioned to maximize the molecular dipole moment.[7][8]

    • Low Polarizability and Weak Hydrogen Bonding: Despite its electronegativity, the fluorine atom is a poor hydrogen bond acceptor. Therefore, its ability to enhance solubility in protic solvents like ethanol or methanol is limited compared to, for example, a hydroxyl group.

    • "Fluorous" Character: Extensive fluorination can lead to "fluorophilic" interactions, where highly fluorinated solutes show preferential solubility in fluorinated solvents.[9][10][11] This can also lead to reduced solubility in standard hydrocarbon solvents.

The Influence of the Solvent

The choice of solvent is critical. Key solvent properties to consider include:

  • Polarity: A solvent's ability to solvate the polar nitro group is crucial. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent choices as they can effectively stabilize the solute's dipole without competing for hydrogen bonds.

  • Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) are generally less effective than polar aprotic solvents unless other hydrogen-bonding groups are present on the molecule.

  • Dispersion Forces: Nonpolar solvents rely on weaker London dispersion forces for solvation, making them suitable only for less polar or non-fluorinated analogs.

External Conditions: The Impact of Temperature

For the majority of solid organic compounds, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[12] Consequently, an increase in temperature will typically lead to a significant increase in solubility.[13][14] This principle is fundamental to techniques like recrystallization but must also be controlled for when determining standardized solubility values. Conversely, pressure has a negligible effect on the solubility of solids in liquid solvents.[14]

Part 2: Predictive Data and Solvent Selection

While precise solubility data must be determined empirically, general trends can be predicted based on the principles outlined above. The following table provides an illustrative guide for selecting appropriate solvents for fluorinated nitrostyrenes with varying degrees of fluorination.

Compound Structure Hexane (Nonpolar)Toluene (Aromatic)Dichloromethane (DCM) (Weakly Polar)Acetone (Polar Aprotic)Ethanol (Polar Protic)DMSO (Highly Polar Aprotic)Trifluorotoluene (Fluorinated)
β-Nitrostyrene LowModerateSolubleSolubleModerateFreely SolubleModerate
4-Fluoro-β-nitrostyrene LowModerateSolubleFreely SolubleModerateFreely SolubleHigh
2,4-Difluoro-β-nitrostyrene Very LowLowModerateFreely SolubleLowFreely SolubleHigh
Pentafluoro-β-nitrostyrene InsolubleVery LowLowModerateVery LowSolubleVery High

Expert Interpretation: This table illustrates a clear trend. As the degree of fluorination increases, solubility in nonpolar hydrocarbon solvents (Hexane, Toluene) decreases. Conversely, solubility in polar aprotic solvents like Acetone and DMSO remains high, as these solvents effectively solvate the polar regions of the molecule. Notably, the potential for enhanced solubility in a fluorinated solvent like trifluorotoluene becomes more pronounced with highly fluorinated analogs, a critical consideration for specialized applications.[9][10]

Part 3: Experimental Determination of Thermodynamic Solubility

Accurate solubility data is non-negotiable in a research and development setting. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility, providing a reliable and reproducible measure of a compound's intrinsic solubility in a given solvent.[15]

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of a fluorinated nitrostyrene in a selected organic solvent at a controlled temperature.

Materials:

  • Fluorinated nitrostyrene compound (solid)

  • High-purity organic solvent

  • Analytical balance (± 0.01 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge capable of holding the vials

  • Calibrated pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid fluorinated nitrostyrene to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

    • Record the exact weight of the added solid.

    • Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typical. Causality Note: This extended period is crucial to measure true thermodynamic solubility, distinguishing it from the potentially lower, faster-to-measure kinetic solubility.[16]

  • Phase Separation:

    • After equilibration, remove the vial and let it stand to allow larger particles to settle.

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to create a firm pellet of the excess solid. This step is critical for ensuring that no solid particulates are transferred during sampling.

  • Sampling and Dilution:

    • Carefully open the vial and withdraw a known aliquot (e.g., 100 µL) of the clear supernatant liquid. Be cautious not to disturb the solid pellet.

    • Transfer the aliquot into a volumetric flask of appropriate size (e.g., 10 mL or 100 mL) and dilute to the mark with a suitable solvent (often the same solvent or a mobile phase component for HPLC). This dilution step is necessary to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Prepare a series of calibration standards of the fluorinated nitrostyrene at known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (HPLC is preferred for its specificity and accuracy).

    • Construct a calibration curve by plotting the instrument response versus concentration.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

    • The result is the solubility of the compound, typically expressed in mg/mL or mol/L.

Trustworthiness through Self-Validation:

  • Visual Confirmation: Always ensure undissolved solid is present before the sampling step.

  • Replicates: Perform the entire experiment in triplicate to ensure reproducibility and calculate standard deviation.

  • Time to Equilibrium: For a new class of compounds, it may be necessary to test multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has indeed been reached.

Part 4: Visualization of Concepts and Workflows

Visual diagrams can clarify the complex relationships and processes involved in solubility studies.

Diagram 1: Key Factors Governing Solubility

cluster_0 Solute Properties (Fluorinated Nitrostyrene) cluster_1 Solvent Properties Solute Overall Solubility Structure Styrene Backbone (Nonpolar) Structure->Solute Favors Nonpolar Solvents Nitro Nitro Group (Polar, e--withdrawing) Nitro->Solute Favors Polar Solvents Fluorine Fluorine Atoms (Electronegative, Poor H-bond Acceptor) Fluorine->Solute Complex Effects Polarity Polarity / Dielectric Constant Polarity->Solute Hbond H-Bonding (Protic vs Aprotic) Hbond->Solute Fluorous Fluorophilicity Fluorous->Solute

Caption: Interplay of solute and solvent properties determining solubility.

Diagram 2: Experimental Workflow for Shake-Flask Method

A 1. Preparation Add excess solid to known volume of solvent B 2. Equilibration Agitate at constant temp (24-48h) A->B C 3. Phase Separation Centrifuge to pellet excess solid B->C D 4. Sampling & Dilution Aliquot supernatant and dilute C->D E 5. Quantification Analyze via calibrated HPLC/UV-Vis D->E F 6. Calculation Determine concentration from calibration E->F G Result: Thermodynamic Solubility (mg/mL or mol/L) F->G

Caption: Step-by-step workflow for the shake-flask solubility protocol.

Conclusion

The solubility of fluorinated nitrostyrenes is not governed by a single molecular feature but rather by a sophisticated interplay between the nonpolar styrene core, the highly polar nitro group, and the uniquely influential fluorine substituents. While polar aprotic solvents like DMSO and acetone are often reliable choices, the degree and position of fluorination can introduce complex behaviors that necessitate careful solvent screening. For any application in which concentration is a critical parameter, there is no substitute for rigorous experimental determination. The shake-flask method, coupled with a validated analytical technique, remains the definitive approach for generating the high-quality, reliable solubility data required to advance research and development in the pharmaceutical and materials science industries.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts.
  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. (2012, February 23). R Discovery.
  • Physical and energetic properties of newly developed fluorinated nitrotoluenes compared with TNT and DNT. (n.d.).
  • Fluorination Methods for Drug Discovery and Development. (2025, August 7).
  • Palladium-catalyzed transfer nitration using β-nitrostyrenes as organic nitro reagents. (2026, February 2). Oxford Academic.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Factors affecting Solubility. (2021, September 16). GeeksforGeeks.
  • Development of N-F fluorinating agents and their fluorin
  • Nitromethane-Enabled Fluorination of Styrenes and Arenes. (2020, May 14).
  • Palladium-catalyzed transfer nitration using β-nitrostyrenes as organic nitro reagents. (2026, February 2). Oxford Academic.
  • Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery.
  • Solubility and Factors Affecting It. (n.d.). Sparkl.
  • 13.3: Factors Affecting Solubility. (2026, January 27). Chemistry LibreTexts.
  • Factors Affecting Solubility. (2012, February 23).
  • Increasing the Dissolution Rate of Polystyrene Waste in Solvent-Based Recycling. (2024, March 4).
  • A Comparative Guide to the Physicochemical Properties of Fluorin
  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (n.d.). PMC - NIH.
  • Synthesis and Physicochemical Properties of Fluorinated Ionic Liquids with High Nitrogen Gas Solubility. (2024, June 12). Deakin University - Figshare.
  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorin
  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2025, October 16).

Sources

The Fluorine Effect: Synthetic & Mechanistic Review of p-Fluoro-Phenyl-2-Nitropropene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Subject: 4-Fluoro-phenyl-2-nitropropene (4-F-P2NP) CAS: 706-08-1 Context: Chemical Intermediates & Medicinal Chemistry Structure-Activity Relationships (SAR)

Executive Summary: The Scaffold & The Substituent

In the realm of medicinal chemistry and materials science, the phenyl-2-nitropropene (P2NP) scaffold serves as a ubiquitous "chemical hinge." It is a versatile Michael acceptor and a direct precursor to phenethylamines, amphetamines, and phenylacetones.

This guide focuses specifically on the para-fluorinated derivative (4-F-P2NP) . The introduction of a fluorine atom at the para position is not merely a trivial substitution; it is a strategic bioisosteric modification designed to alter metabolic stability and lipophilicity without significantly changing the steric bulk of the molecule.

The "Fluorine Advantage" in SAR

Fluorine is often described as "the small atom with a big ego." Its high electronegativity (3.98 Pauling scale) and the strength of the C-F bond (approx. 116 kcal/mol) introduce unique properties to the P2NP scaffold:

  • Metabolic Blocking: The para position of a phenyl ring is a primary site for cytochrome P450-mediated hydroxylation (Phase I metabolism). Substituting hydrogen with fluorine effectively blocks this metabolic soft spot, extending the half-life of derived pharmacophores.

  • Lipophilicity Modulation: Fluorination increases lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) permeability—a critical factor for central nervous system (CNS) active agents.
    
  • Electronic Effects: The strong electron-withdrawing nature of fluorine (inductive effect,

    
    ) lowers the electron density of the aromatic ring, influencing the electrophilicity of the conjugated nitroalkene tail.
    

Synthesis: The Henry Condensation[1][2]

The primary route to 4-F-P2NP is the Henry Reaction (Nitroaldol Condensation).[1] This reaction couples 4-fluorobenzaldehyde with nitroethane. While simple in theory, achieving high yields and purity requires strict control over the equilibrium, as the reaction is reversible.

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the nitronate anion on the aldehyde carbonyl, followed by a dehydration step to lock the double bond in conjugation with the aromatic ring.

HenryReaction Substrate 4-Fluorobenzaldehyde + Nitroethane Intermediate1 Nitronate Anion Formation Substrate->Intermediate1 Base Catalyst (Deprotonation) Aldol Beta-Nitro Alcohol (Intermediate) Intermediate1->Aldol Nucleophilic Attack Product 4-F-P2NP (Nitroalkene) Aldol->Product Dehydration (-H2O) Water H2O (Eliminated) Aldol->Water

Figure 1: Step-wise mechanism of the Henry Condensation leading to the nitroalkene.[2][3]

Comparative Catalytic Systems

The choice of catalyst dictates the reaction time, temperature, and purification requirements.

Catalyst SystemSolventTemp (°C)Yield (%)Notes

/ HOAc
Glacial Acetic Acid80-10085-92Standard. Robust, tolerates moisture. Requires recrystallization.
n-Butylamine TolueneReflux75-85Requires Dean-Stark trap to remove water.
NaOH / MeOH Methanol0-2560-70Prone to side reactions (Cannizzaro). Low temp required.
MW /

Solvent-free10090-95Microwave assisted. Fast (<10 min), but difficult to scale.
Standard Operating Procedure (SOP)

Protocol: Ammonium Acetate Mediated Condensation Scale: 100 mmol basis

  • Setup: Equip a 250mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-fluorobenzaldehyde (12.41 g, 100 mmol) and nitroethane (9.0 g, 120 mmol, 1.2 eq).

  • Solvent/Catalyst: Add Glacial Acetic Acid (30 mL) followed by Ammonium Acetate (1.54 g, 20 mmol, 0.2 eq).

  • Reaction: Heat the mixture to 90°C with vigorous stirring. The solution will turn yellow/orange.

    • Validation point: Monitor via TLC (Solvent: 4:1 Hexane/EtOAc). Reaction is complete when the aldehyde spot (

      
      ) disappears. Typical time: 2–4 hours.
      
  • Workup: Allow to cool to room temperature. The product often crystallizes directly. If not, pour the reaction mixture into ice-cold water (100 mL) with manual stirring.

  • Isolation: Filter the yellow precipitate. Wash with cold water (

    
     mL) to remove acetic acid.
    
  • Purification: Recrystallize from hot Ethanol (EtOH) or Isopropanol (IPA) .

    • Target: Yellow needles. MP: 99–102°C.[4]

Reactivity Profile: The Electron-Deficient Alkene

The nitroalkene moiety in 4-F-P2NP is highly electron-deficient due to the conjugation of the alkene with the strong electron-withdrawing nitro group (


) and the para-fluoro phenyl ring. This makes it an aggressive Michael Acceptor .
Reduction Pathways

The reduction of the nitroalkene is the critical step in accessing different pharmacological scaffolds. The pathway is determined by the reducing agent's strength and mechanism (Hydride transfer vs. Catalytic Hydrogenation).

ReductionPathways P2NP 4-F-P2NP (Nitroalkene) Ketone 4-Fluoro-P2P (Phenyl-2-Propanone) P2NP->Ketone Fe/HCl or Zn/HCl (Nef-like) Amine 4-Fluoro-Amphetamine (Primary Amine) P2NP->Amine LiAlH4 or NaBH4/CuCl2 Oxime Oxime Intermediate P2NP->Oxime SnCl2 or Partial H2/Pd-C Oxime->Amine Further Red. (H2/Raney Ni)

Figure 2: Divergent reduction pathways based on reagent selection.

Reduction Protocols & Causality
A. Reduction to Amine (Double Reduction)
  • Reagent: Lithium Aluminum Hydride (

    
    ) or 
    
    
    
    with a Lewis Acid catalyst (
    
    
    ,
    
    
    ).
  • Mechanism: The hydride attacks the

    
    -carbon (Michael addition) and then reduces the nitro group to an amine.
    
  • Note: The C-F bond is generally stable to standard hydride reductions, unlike C-Br or C-I bonds which may undergo hydrogenolysis.

B. Reduction to Ketone (Nef Reaction / Hydrolysis)
  • Reagent: Iron/HCl or reductive hydrolysis.

  • Mechanism: Reduction of the C=C bond followed by hydrolysis of the resulting nitronate/enamine to the ketone.

  • Utility: Access to phenylacetone precursors for reductive amination.

Analytical Characterization

To ensure scientific integrity, synthesized intermediates must be validated against established physical constants.

PropertyValue/Description
Appearance Yellow crystalline needles
Melting Point 99 – 102 °C

NMR (

)

8.10 (d, 1H, vinyl), 7.45 (m, 2H, Ar-H), 7.15 (m, 2H, Ar-H), 2.45 (s, 3H,

)
IR Spectrum 1515

(

asym), 1330

(

sym), 1640

(C=C)
Solubility Soluble in DCM, EtOAc, hot EtOH. Insoluble in water.

Safety & Regulatory Compliance

Hazard Identification:

  • Nitroalkenes: Potential skin irritants and lachrymators. Handle in a fume hood.

  • Reactivity: While 4-F-P2NP is stable, nitro compounds can be shock-sensitive if allowed to dry out completely in the presence of alkaline impurities.

Legal Context: Researchers must be aware that while 4-F-P2NP itself is often a "List I" chemical or "watched precursor" in many jurisdictions (due to its direct conversion to 4-Fluoroamphetamine), it is a legitimate intermediate in polymer science and non-psychoactive medicinal research.

  • Compliance: Maintain strict inventory logs.

  • Usage: Strictly for in vitro research or material science applications unless specific DEA/Government licenses are held for schedule I/II synthesis.

References

  • Henry, L. (1895). "Formation of Nitro-alcohols." Comptes Rendus Hebd. Seances Acad. Sci. 120, 1265.

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis and SAR).

  • Trachsel, D. (2012).[5][6] "Fluorine in psychedelic phenethylamines."[5][7] Drug Testing and Analysis, 4(7-8), 577-590. (Review of fluorine bioisosterism).

  • Padejskaya, E. N., et al. (1976). "Synthesis and pharmacological activity of some fluorine-containing phenethylamines." Pharmaceutical Chemistry Journal.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12352100, 4-Fluoro-beta-methyl-beta-nitrostyrene.

Sources

Electrophilic Warheads: Toxicity Mechanisms and Safe Handling Protocols for Fluorinated Nitroalkenes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

Fluorinated nitroalkenes are indispensable building blocks in modern synthetic chemistry and drug discovery, offering a direct pathway to incorporate both fluoroalkyl and nitrogenous functionalities into complex molecular architectures. However, the exact electronic properties that make them synthetically valuable also render them exceptionally hazardous. This whitepaper deconstructs the physical organic causality behind their toxicity and establishes a self-validating laboratory framework for their safe handling, quenching, and disposal.

Electrophilic Architecture and the Causality of Toxicity

To understand the toxicity of fluorinated nitroalkenes, one must analyze their molecular orbital landscape. These compounds are hyper-reactive Michael acceptors. The


-carbon is rendered severely electron-deficient by two synergistic forces:
  • The strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the nitro group.

  • The intense inductive (-I) pull of the fluoroalkyl moiety (e.g., -CF

    
    ).
    

This dual-withdrawal drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). According to Hard-Soft Acid-Base (HSAB) theory, this creates a "soft" electrophilic center that is exquisitely primed for rapid, unselective nucleophilic attack by "soft" biological nucleophiles—most notably, the thiolate anions of cysteine residues and intracellular glutathione (GSH)[1].

Biological Pathways of Disruption

Upon exposure, fluorinated nitroalkenes bypass normal metabolic processing and directly execute thio-Michael additions with cellular thiols[2]. This triggers two primary cascades of toxicity:

  • Glutathione Depletion: Rapid scavenging of intracellular GSH eliminates the cell's primary antioxidant defense, inducing severe oxidative stress and subsequent apoptosis[2].

  • Targeted Protein Alkylation: They covalently modify regulatory proteins rich in reactive cysteines, such as the Keap1/Nrf2 and NF-

    
    B signaling pathways, disrupting cellular homeostasis[1][3]. Furthermore, within specific enzymatic pockets, the nitro group can tautomerize into a nitronic acid, acting as a masked electrophile that permanently traps active-site cysteine residues[4].
    

ToxicityPathway FN Fluorinated Nitroalkene (Strong Michael Acceptor) Reaction Thio-Michael Addition FN->Reaction Thiols Cellular Thiols (GSH, Cysteine) Thiols->Reaction Adduct Covalent Thioether Adduct Reaction->Adduct GSH_Depletion Glutathione Depletion Adduct->GSH_Depletion Protein_Mod Protein Modification (e.g., Keap1, NF-κB) Adduct->Protein_Mod Toxicity Oxidative Stress & Cellular Toxicity GSH_Depletion->Toxicity Protein_Mod->Toxicity

Molecular mechanism of fluorinated nitroalkene toxicity via thio-Michael addition.

Quantitative Reactivity Profiles

Understanding relative electrophilicity is critical for risk assessment. The table below summarizes the reactivity metrics of fluorinated nitroalkenes against other common Michael acceptors encountered in drug development.

Michael Acceptor ClassRelative LUMO EnergyPrimary Biological TargetThio-Michael Reaction KineticsPrimary Toxicity Mechanism
Acrylamides HighCysteineSlow / ReversibleTargeted covalent inhibition (TCI)
Standard Nitroalkenes LowGSH, CysteineFast / ReversibleGSH depletion, off-target adduction
Fluorinated Nitroalkenes Very Low GSH, Cysteine Ultra-fast / Irreversible Severe oxidative stress, rapid protein alkylation

Advanced Handling and Engineering Controls

Due to their volatility and extreme electrophilicity, standard benchtop handling of fluorinated nitroalkenes poses an unacceptable inhalation and dermal exposure risk. Vapors can displace air or directly alkylate pulmonary tissues[5].

  • Engineering Controls: Batch processing should be avoided when scaling up. Continuous flow synthesis is highly recommended. Flow chemistry minimizes the steady-state concentration of hazardous intermediates, prevents thermal runaways, and enables the safe handling of these highly reactive species within enclosed microreactors[6].

  • Personal Protective Equipment (PPE): Direct contact causes severe chemical burns and systemic toxicity. Operators must wear thermally insulating and chemically resistant gloves (e.g., heavy-duty nitrile or butyl rubber), tightly fitting safety goggles, and full face shields[5]. All handling must occur in a continuously monitored, high-velocity fume hood.

Self-Validating Experimental Protocol: Chemical Quenching

To prevent environmental contamination and protect laboratory personnel, all reaction waste containing fluorinated nitroalkenes must be chemically deactivated prior to disposal.

The Scientific Logic: Simply adding a quenching agent is a "blind" process that assumes complete reaction. As an Application Scientist, I mandate a self-validating system. We utilize


-mercaptoethanol (BME) as a soft thiolate nucleophile to irreversibly trap the nitroalkene. We then use Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) as a colorimetric validator. If excess BME is present, it cleaves DTNB to release the yellow TNB

dianion, proving definitively that all the nitroalkene has been consumed.
Step-by-Step Decontamination Workflow
  • Primary Quenching: To the organic waste vessel containing the fluorinated nitroalkene, add a 5-fold molar excess of

    
    -mercaptoethanol. Add a catalytic amount of triethylamine (0.1 equivalents) to deprotonate the BME, generating the highly nucleophilic thiolate anion.
    
  • Agitation: Stir the mixture vigorously at 25°C for 1 hour to ensure complete thio-Michael addition across the

    
    -carbon.
    
  • Validation Aliquot: Extract a 100

    
    L aliquot of the quenched mixture and transfer it to a vial containing 1 mL of 0.1 M phosphate buffer (pH 8.0) and 1 mM DTNB.
    
  • Spectrophotometric Confirmation:

    • Pass (Yellow Solution,

      
       = 412 nm):  The intense yellow color confirms the presence of unreacted BME. By chemical logic, the limiting reagent (the toxic fluorinated nitroalkene) is fully consumed. The waste is safe for standard aqueous/organic disposal.
      
    • Fail (Colorless Solution): Indicates complete consumption of the BME thiol. The fluorinated nitroalkene is still active and present in excess. You must repeat Step 1 with additional BME.

QuenchingWorkflow Start Waste: Active F-Nitroalkene AddThiol Add Excess β-Mercaptoethanol (Soft Nucleophile) Start->AddThiol Stir Stir 1 Hour at 25°C AddThiol->Stir Test Ellman's Reagent (DTNB) Test Stir->Test Yellow Yellow Color (TNB²⁻) Excess Thiol Present Test->Yellow Pass Colorless Colorless Unquenched F-Nitroalkene Test->Colorless Fail Disposal Safe Aqueous Waste Disposal Yellow->Disposal Colorless->AddThiol

Self-validating chemical quenching workflow using Ellman's reagent.

References

  • Source: nih.
  • Source: benchchem.
  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)
  • Source: nih.
  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?
  • Source: nih.

Sources

Comprehensive Crystallographic Characterization of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive crystallographic characterization of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene (also known as 4-fluoro-


-methyl-

-nitrostyrene).

This compound differs from simple


-nitrostyrenes due to the steric bulk of the 

-methyl group, which introduces specific torsional strain and packing anomalies not seen in non-methylated analogs.

Introduction & Structural Significance

1-Fluoro-4-(2-nitroprop-1-enyl)benzene is a lipophilic, conjugated nitroalkene often utilized as a versatile intermediate in the synthesis of phenethylamines and as a Michael acceptor in drug discovery.[1]

From a crystallographic perspective, this molecule represents a "frustrated" system. The conjugation between the aromatic ring and the nitroalkene moiety favors planarity for maximum


-orbital overlap. However, the steric repulsion between the 

-methyl group and the ortho-hydrogens of the benzene ring opposes this, often forcing the molecule into a twisted conformation. This guide provides the protocol to synthesize, crystallize, and analyze these competing forces.
Compound Identification
  • IUPAC Name: 1-Fluoro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene[2]

  • Formula:

    
    
    
  • Key Moiety: 4-Fluorophenyl group conjugated to a 2-nitropropenyl tail.

  • Target Isomer: (E)-isomer (Thermodynamically favored).

Synthesis & Crystal Growth Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high purity is required. The following protocol utilizes a Henry Condensation followed by a biphasic crystallization technique.

Synthetic Route (Henry Condensation)

Reaction Logic: We utilize ammonium acetate as a mild catalyst to prevent polymerization of the sensitive nitroalkene product.

  • Reagents:

    • 4-Fluorobenzaldehyde (1.0 eq)

    • Nitroethane (1.5 eq) — Note: Nitroethane is used instead of nitromethane to install the

      
      -methyl group.
      
    • Ammonium Acetate (0.2 eq)

    • Solvent: Glacial Acetic Acid (AcOH).

  • Procedure:

    • Dissolve aldehyde in AcOH. Add nitroethane and catalyst.[3][4][5]

    • Reflux at 100°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2) until aldehyde spot disappears.

    • Quench: Pour reaction mixture into crushed ice/water. The product will precipitate as a yellow solid.

  • Purification:

    • Filter the crude solid.

    • Recrystallize initially from hot ethanol (EtOH) to remove oligomers.

Single Crystal Growth (Vapor Diffusion Method)

Standard evaporation often yields twinned crystals for this compound. Vapor diffusion is the preferred method to slow nucleation.

ParameterConditionCausality
Solvent (Inner Vial) Acetone or THFHigh solubility allows for a concentrated starting solution.
Precipitant (Outer Vial) Hexane or PentaneNon-polar anti-solvent forces gradual lattice formation.
Temperature 4°C (Refrigerated)Low thermal energy reduces defect formation and disorder.
Timeframe 7–14 DaysSlow growth promotes single-domain formation over polycrystalline aggregates.

Data Collection & Reduction Strategy

Once a crystal (approx.[1][3][6][7]


 mm) is isolated, mount it on a glass fiber or MiTeGen loop.
Diffraction Parameters[1][3][4][6]
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).[1]
    • Reasoning: Molybdenum is preferred over Copper for this compound because the fluorine atom introduces slight absorption effects, and Mo provides higher resolution data (higher

      
      ) necessary to resolve the C-F bond distance accurately.
      
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Essential to freeze the rotation of the terminal nitro group and the

      
      -methyl group, reducing thermal ellipsoids and allowing precise determination of torsion angles.
      
Structural Solution Workflow

The following DOT diagram illustrates the logic flow for solving the structure, specifically addressing the "pseudo-symmetry" often found in fluorinated aromatics.

CrystalWorkflow Data Raw Diffraction Frames Index Unit Cell Indexing (Check for Twinning) Data->Index Integration Solve Structure Solution (Direct Methods/SHELXT) Index->Solve Phase Problem Refine Refinement (SHELXL) Minimize R1 < 5% Solve->Refine Least Squares Check Check Disorder (Nitro/Methyl Rotation) Refine->Check Residual Density Check->Refine Split Sites?

Figure 1: Crystallographic workflow from raw data to refined model.

Structural Elucidation & Analysis

This section details the specific structural metrics you must extract to validate the compound.

Molecular Conformation (The Steric Twist)

Unlike 4-fluoro-


-nitrostyrene (which is planar), the 4-fluoro-

-methyl
analog typically exhibits a non-planar geometry.
  • Torsion Angle (

    
    ):  Measure the C(aromatic)–C(
    
    
    
    )–C(
    
    
    )–C(nitro) angle.
    • Expected Value: Deviations of 10°–30° from planarity (0° or 180°) are common.

    • Mechanism:[8][9][10][11] The steric clash between the

      
      -methyl group and the phenyl ring protons forces the alkene plane to rotate relative to the benzene ring.
      
  • Bond Length Alteration:

    • Check the C(

      
      )=C(
      
      
      
      ) double bond length. It should be approx 1.33–1.34 Å.
    • Significant deviation suggests electron delocalization from the fluorine (donor) to the nitro (acceptor) group is being disrupted by the twist.

Supramolecular Packing

Analyze the unit cell for the following specific interactions which stabilize the lattice:

  • C–H···O Hydrogen Bonds: The oxygen atoms of the nitro group act as acceptors for aromatic protons from neighboring molecules.

  • F···F Interactions: Fluorine is a "hard" halogen. Look for short contacts (

    
     Å) between fluorine atoms of adjacent molecules.
    
  • 
    -Stacking:  Due to the twist, "perfect" face-to-face stacking is rare. Look for slipped-stacking  motifs (centroid-to-centroid distances of 3.6–3.9 Å).
    
Data Reporting Table

Summarize your findings in this format for publication:

Crystallographic ParameterTarget Value / Range
Crystal System Monoclinic or Triclinic (Likely due to asymmetry)
Space Group

or

(Centrosymmetric common)
Z (Molecules/Cell) 4 (typically)
R-Factor (

)

(5%)
Goodness of Fit (GoF) 1.0 – 1.1
C–F Bond Length ~1.36 Å

Interaction Hierarchy Diagram

Understanding the lattice energy requires mapping the interaction strengths.

Interactions Molecule 1-Fluoro-4-(2-nitroprop-1-enyl)benzene Dipole Nitro Group Dipole (Strong Directionality) Molecule->Dipole Primary Driver Pi_Stack Pi-Pi Stacking (Slipped/Offset) Molecule->Pi_Stack Secondary Driver H_Bond C-H...O Weak H-Bonds (Lattice Network) Dipole->H_Bond Guides Orientation Halogen F...F / F...H Contacts (Minor Contribution) Pi_Stack->Halogen Fine Tuning

Figure 2: Hierarchy of supramolecular forces governing the crystal packing.

References

  • Synthesis & General Properties

    • Henry, L. (1895).[9] "Formation of Nitro-alcohols". Comptes Rendus, 120, 1265.

    • Alvarez-Rodriguez, L., et al. (2020). "Denitrative Cross-Couplings of Nitrostyrenes". Molecules, 25(15), 3386. Link

  • Crystallographic Comparisons (Non-methylated Analogs)

    • Sreenivasa, S., et al. (2014).[4] "Crystal structure of 1-fluoro-4-[(E)-2-nitrovinyl]benzene". Acta Crystallographica Section E, 70(1), o124. Link

    • Note: This reference describes the structure without the beta-methyl group, serving as the planar baseline for comparison.
  • Structural Theory of Nitrostyrenes

    • Pedireddi, V. R., et al. (1998).

      
      -nitrostyrenes". Journal of the Chemical Society, Perkin Transactions 2, 2045-2052. Link
      

Sources

The Genesis and Synthesis of Fluorinated Phenyl-2-Nitropropene (P2NP) Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of phenethylamines via halogenation represents a watershed moment in neuropharmacology and medicinal chemistry. At the core of this structural evolution is Phenyl-2-nitropropene (P2NP) , a highly versatile nitroalkene precursor. By introducing a fluorine atom to the phenyl ring of P2NP, chemists can synthesize a diverse library of fluorinated amphetamines (e.g., 4-FA, 3-FA, 2-FMA). This in-depth technical guide explores the historical rationale behind fluorinated P2NP analogues, the mechanistic causality of their synthesis via the Henry (nitroaldol) reaction, and the rigorous reduction protocols required to yield biologically active phenethylamines.

Historical Context and Pharmacological Rationale

The history of fluorinated P2NPs is inextricably linked to the pursuit of optimizing the pharmacokinetic and pharmacodynamic profiles of central nervous system (CNS) stimulants[1]. Traditional amphetamines are highly susceptible to metabolic degradation, primarily via para-hydroxylation by the hepatic enzyme CYP2D6.

To circumvent this metabolic vulnerability, researchers in the mid-to-late 20th century began substituting the hydrogen atoms on the phenyl ring with halogens. Fluorine was the ideal candidate for several reasons:

  • Isosteric Replacement: The van der Waals radius of fluorine (1.47 Å) is remarkably similar to that of hydrogen (1.20 Å), allowing the molecule to bind to monoamine transporters without causing severe steric hindrance[2].

  • Metabolic Blockade: The highly electronegative carbon-fluorine bond is exceptionally resistant to oxidative cleavage, effectively blocking CYP450-mediated para-hydroxylation and drastically increasing the biological half-life of the resulting amine.

  • Receptor Affinity Modulation: The electron-withdrawing nature of fluorine alters the electron density of the aromatic ring, which fundamentally shifts the molecule's affinity for the Dopamine Transporter (DAT) versus the Serotonin Transporter (SERT)[3].

In the 2000s and 2010s, compounds derived from fluorinated P2NPs—most notably 4-fluoroamphetamine (4-FA)—gained significant attention. Clinical and forensic analyses revealed that 4-FA produced a unique subjective profile situated between classical amphetamine (dopaminergic) and MDMA (serotonergic/entactogenic)[4].

Table 1: Pharmacodynamic Profiles of Fluorinated Phenethylamines

Data synthesized from in-vitro transporter assays and structure-activity relationship (SAR) models[2][3][5][6].

CompoundFluorine PositionPrimary Transporter TargetsSubjective / Clinical Classification
2-FA Ortho (2-position)DAT, NET (Low SERT affinity)Classical Psychostimulant
3-FA Meta (3-position)DAT, NET (Modest SERT affinity)Stimulant with mild mood enhancement
4-FA Para (4-position)DAT, NET, SERT (Low DAT:SERT ratio)Entactogen / Empathogen
3-FEA Meta (N-ethylated)DAT, NET (Moderate SERT)Stimulant / Mild Empathogen

Chemical Synthesis: The Henry (Nitroaldol) Reaction

The synthesis of fluorinated P2NP relies on the Henry reaction , a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane (nitroethane) and an electrophilic aldehyde (fluorobenzaldehyde)[7].

The Causality of Experimental Choices

The reaction is an equilibrium process. The choice of base catalyst and solvent dictates the reaction's trajectory toward the desired dehydrated nitroalkene rather than halting at the intermediate


-nitro alcohol.
  • Primary Amines as Catalysts: n-Butylamine is frequently utilized because it serves a dual purpose. It acts as a base to deprotonate the weakly acidic

    
    -carbon of nitroethane, forming a nucleophilic nitronate anion. Concurrently, it can form a transient imine intermediate with the fluorobenzaldehyde, which is a superior electrophile compared to the native carbonyl, thereby accelerating the nucleophilic attack[7].
    
  • Thermodynamic Control: To drive the equilibrium toward the nitroalkene, the system must be dehydrated. Refluxing the mixture in a solvent like isopropanol or toluene—often utilizing a Dean-Stark apparatus—removes the water byproduct, forcing the reaction to completion via Le Chatelier’s principle[7].

Table 2: Catalyst & Condition Comparison for Fluorinated Henry Reactions
Catalyst SystemSolvent / ConditionsReaction TimeTypical YieldRef.
n-ButylamineIsopropanol / Reflux5 hours~55%[7]
Polymer-Supported AminesSolvent-free / Room Temp72–96 hours49–95%[8]
Deep Eutectic Solvents (Reline)Microwave / 80°C2 hours96% (Dinitro adducts)[9]
Protocol 1: Synthesis of 4-Fluoro-Phenyl-2-Nitropropene (4-Fluoro-P2NP)

This protocol is a self-validating system; the transition from a clear solution to the precipitation of yellow crystals visually confirms the dehydration of the nitroaldol intermediate[7].

  • Reagent Preparation: In a round-bottom flask, combine 0.2 mol (24.8 g) of 4-fluorobenzaldehyde and 0.4 mol (30.0 g) of nitroethane. The excess nitroethane acts as both a reactant and a co-solvent.

  • Catalysis: Add 20 mL of anhydrous isopropanol and 1 mL of n-butylamine.

  • Reflux & Dehydration: Equip the flask with a reflux condenser and heat the mixture to a gentle boil for 5 hours. The solution will progressively darken to a deep yellow/orange as the conjugated nitroalkene forms.

  • Crystallization: Remove from heat and allow the mixture to cool slowly to room temperature, then transfer to a freezer (-20°C) overnight. The drop in temperature drastically reduces the solubility of the non-polar nitroalkene in isopropanol, forcing crystallization.

  • Purification: Filter the crude yellow crystals under vacuum. Recrystallize from a minimum volume of boiling methanol to yield pure, pale-yellow 4-Fluoro-P2NP crystals (Melting point: 64-66°C).

HenryReaction Aldehyde 4-Fluorobenzaldehyde Nitroaldol Nitroaldol Intermediate Aldehyde->Nitroaldol Nitroalkane Nitroethane Nitronate Nitronate Anion Nitroalkane->Nitronate Deprotonation Catalyst n-Butylamine (Base) Catalyst->Nitronate Nitronate->Nitroaldol Nucleophilic Attack Product 4-Fluoro-P2NP Nitroaldol->Product Dehydration (-H2O)

Mechanistic pathway of the Henry condensation yielding 4-Fluoro-P2NP.

Reduction Modalities: From Nitroalkene to Phenethylamine

The transformation of 4-Fluoro-P2NP into 4-fluoroamphetamine requires a highly aggressive reduction capable of saturating both the carbon-carbon double bond and the highly oxidized nitro group[10].

The Causality of Hydride Selection

Standard reducing agents like Sodium Borohydride (


) are insufficiently electrophilic to reduce a nitro group unassisted; they will typically only reduce the alkene, yielding a nitroalkane. To achieve complete reduction to a primary amine, Lithium Aluminum Hydride (

)
is employed[11].

is a powerful, hard hydride source. Because

reacts violently with protic solvents (forming hydrogen gas), the reaction must be strictly anhydrous, necessitating the use of dried Tetrahydrofuran (THF)[7].
Protocol 2: Reduction of 4-Fluoro-P2NP to 4-Fluoroamphetamine

Safety Note: This protocol requires inert atmosphere techniques. The Fieser workup is critical for safely neutralizing unreacted hydride and preventing the formation of intractable aluminum emulsion gels[7].

  • Hydride Suspension: Under an argon atmosphere, dissolve 0.2 mol (7.6 g) of

    
     in 200 mL of anhydrous THF in a 3-neck flask submerged in an ice bath (0°C).
    
  • Substrate Addition: Dissolve 0.1 mol (18.1 g) of 4-Fluoro-P2NP in 200 mL of dry THF. Add this solution dropwise to the stirring

    
     suspension. The dropwise addition controls the highly exothermic reduction of the nitro group.
    
  • Reaction Propagation: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours to ensure complete reduction of both the alkene and the nitro functionalities.

  • The Fieser Quench (Self-Validating Workup): To safely destroy excess

    
     and precipitate aluminum salts as a granular, easily filterable solid, sequentially add:
    
    • 
       of distilled 
      
      
      
      (Dropwise; vigorous bubbling will occur).
    • 
       of 
      
      
      
      solution.
    • 
       of distilled 
      
      
      
      .
  • Extraction: Filter the resulting white granular suspension via vacuum suction. Wash the filter cake with warm THF. Evaporate the THF under reduced pressure. Dissolve the crude freebase oil in diethyl ether and extract with

    
     to precipitate the water-soluble 4-fluoroamphetamine hydrochloride salt.
    

Reduction P2NP 4-Fluoro-P2NP Hydride LiAlH4 in dry THF P2NP->Hydride AlkeneRed Alkene Reduction Hydride->AlkeneRed NitroRed Nitro Reduction Hydride->NitroRed Quench Fieser Quench (H2O/NaOH) AlkeneRed->Quench NitroRed->Quench Amine 4-Fluoroamphetamine Quench->Amine Extraction

Bifurcated reduction of the nitroalkene using Lithium Aluminum Hydride.

References

  • Synthesis of 4-Fluoroamphetamine Erowid / Rhodium Archives URL:[Link][7]

  • Use of polymer-supported amines in the catalytic nitro-aldol reaction of nitroalkanes with aldehydes Arkivoc URL:[Link][8]

  • DES as solvent and catalyst: One-pot synthesis of 1,3-dinitropropanes via Henry reaction with microwave irradiation Politecnico di Milano URL:[Link][9]

  • How does 1-Phenyl-2-nitropropene react with other chemicals? Bloom Tech URL:[Link][10]

  • 3-Fluoroamphetamine (3-FA): The Good, the Bad & the Unknown Tripsitter URL:[Link][5]

  • Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues UNODC URL:[Link][11]

  • Buy 3-FEA Online (Pharmacological Profile) RCWatchers URL:[Link][6]

  • Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine ACS Publications URL:[Link][3]

  • Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine ResearchGate URL:[Link][4]

  • Designer drugs: mechanism of action and adverse effects PMC - NIH URL:[Link][1]

Sources

Methodological & Application

Catalytic Reduction Protocols for 1-Fluoro-4-(2-nitroprop-1-enyl)benzene: Pathways to 4-Fluorophenylisopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The compound 1-fluoro-4-(2-nitroprop-1-enyl)benzene (also known as 4-fluoro-


-methyl-

-nitrostyrene) is a highly versatile Michael acceptor and a critical intermediate in the synthesis of fluorinated phenylisopropylamines[1]. The reduction of this fluorinated nitroalkene to its corresponding primary amine, 1-(4-fluorophenyl)propan-2-amine, is a foundational transformation in drug development and neuropharmacological research.

However, the catalytic reduction of


-methyl-

-nitrostyrenes is notoriously challenging due to the complex cascade of intermediates involved. The reaction proceeds sequentially: the alkene is reduced to a nitroalkane, followed by reduction to an oxime, and finally to the primary amine.

Expertise & Causality Insight: The oxime intermediate (1-(4-fluorophenyl)propan-2-one oxime) is thermodynamically stable and often stalls the reaction. Furthermore, without proper environmental control, the transient imine intermediate can undergo nucleophilic attack by the newly formed primary amine, resulting in dimerization and the formation of unwanted secondary amines. To circumvent this, reductions must either be performed in highly acidic media to protonate the imine (Protocol A)[2] or utilize highly reactive, transient metal-hydride species (Protocol B)[3]. Additionally, the para-fluoro substituent requires chemoselective conditions to avoid hydrodefluorination—a common side reaction when using aggressive palladium catalysis at elevated temperatures.

Mechanism A 1-Fluoro-4-(2-nitroprop-1-enyl)benzene (Nitroalkene) B 1-(4-Fluorophenyl)-2-nitropropane (Nitroalkane) A->B Reduction (Fast) C 1-(4-Fluorophenyl)propan-2-one oxime (Oxime Intermediate) B->C Reduction (Moderate) D 1-(4-Fluorophenyl)propan-2-amine (Target Primary Amine) C->D Reduction + H+ (Rate Limiting) E Secondary Amine (Dimerization Byproduct) C->E Lack of Acid (Side Reaction)

Mechanistic pathway of β-nitrostyrene reduction highlighting the critical oxime intermediate.

Protocol A: Classic Catalytic Hydrogenation (Pd/C in EtOH/HCl)

This protocol utilizes palladium on carbon (Pd/C) under a hydrogen atmosphere. The addition of concentrated hydrochloric acid is not merely for solubility; it is a mechanistic necessity. The acid protonates the intermediate imine, effectively shielding it from nucleophilic attack by the primary amine, thereby preventing dimerization. Furthermore, the reaction is kept at 0 °C to 25 °C to prevent the acid-catalyzed hydrolysis of the oxime into a ketone, and to suppress any potential defluorination of the aromatic ring[2].

Reagents & Equipment
  • 1-Fluoro-4-(2-nitroprop-1-enyl)benzene (1.0 equiv)

  • 5% Palladium on Carbon (Pd/C) (0.1 equiv Pd)

  • 12 M Hydrochloric Acid (HCl) (2.5 equiv)

  • Absolute Ethanol (EtOH)

  • Hydrogen gas (H

    
    ) balloon or Parr hydrogenator (1-2 atm)
    
Step-by-Step Methodology
  • Setup: In a thoroughly purged round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 1-fluoro-4-(2-nitroprop-1-enyl)benzene in absolute ethanol (approx. 10 mL per 500 mg of substrate)[2].

  • Catalyst Addition: Carefully add 0.1 equiv of 5% Pd/C. Caution: Pd/C is pyrophoric; add under an inert argon/nitrogen blanket.

  • Acidification: Dropwise, add 2.5 equiv of 12 M HCl[2]. The solution will darken.

  • Hydrogenation: Evacuate the flask and backfill with H

    
     gas three times. Maintain a hydrogen atmosphere (1 atm via balloon) and stir vigorously at 0 °C for 3 hours, then allow it to warm to room temperature for an additional 2 hours[2].
    
  • Workup: Purge the flask with argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad generously with ethanol[2].

  • Isolation: Evaporate the filtrate under reduced pressure. Dissolve the resulting residue in water, basify to pH 12 using 20% NaOH (aq), and extract three times with dichloromethane (CH

    
    Cl
    
    
    
    ). Dry the combined organic layers over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate to yield the freebase amine.
  • Salt Formation: Dissolve the freebase in dry diethyl ether and bubble anhydrous HCl gas (or add 2M HCl in ether) to precipitate 1-(4-fluorophenyl)propan-2-amine hydrochloride.

Self-Validation & QC System
  • In-Process TLC: Monitor via TLC (Hexane/EtOAc 3:1). If a stubborn UV-active spot remains at R

    
     ~0.6, the oxime intermediate has stalled. This indicates catalyst poisoning or insufficient acid.
    
  • Analytical Confirmation: The final product must react positively to a Ninhydrin stain (turning deep purple/pink, confirming a primary amine). GC-MS should show a molecular ion at m/z 153 and a dominant base peak at m/z 44 (due to

    
    -cleavage of the CH
    
    
    
    -CH=NH
    
    
    fragment).

Protocol B: One-Pot Chemical Reduction (NaBH / CuCl )

For laboratories lacking high-pressure hydrogenation infrastructure, this modern transfer-hydrogenation-like protocol is highly effective. Sodium borohydride (NaBH


) alone cannot reduce the nitroalkene to the amine. However, the addition of catalytic CuCl

results in the in situ formation of active copper nanoparticles (Cu(0)) and transient copper hydride species[3]. This system rapidly and chemoselectively reduces both the alkene and the nitro group in under 30 minutes without risking defluorination[3].
Reagents & Equipment
  • 1-Fluoro-4-(2-nitroprop-1-enyl)benzene (1.0 equiv)

  • Sodium Borohydride (NaBH

    
    ) (7.5 equiv)
    
  • Copper(II) Chloride (CuCl

    
    ) as a 2M aqueous solution (0.1 equiv)
    
  • Isopropanol (IPA) and Deionized Water (2:1 ratio)

  • Reflux condenser and heating mantle

Step-by-Step Methodology
  • Reduction Matrix: In a round-bottom flask, suspend 7.5 equiv of NaBH

    
     in a 2:1 mixture of Isopropanol and water[4].
    
  • Substrate Addition: Carefully add 1.0 equiv of the fluorinated nitroalkene in small portions. Note: This step is highly exothermic and will raise the internal temperature to 50-60 °C.

  • Catalyst Activation: Dropwise, add the 2M CuCl

    
     solution (0.1 equiv). The solution will rapidly turn black as Cu(0) nanoparticles precipitate, accompanied by vigorous hydrogen evolution.
    
  • Reflux: Attach a condenser and heat the mixture to 80 °C for 30 minutes to drive the reduction of the oxime intermediate to completion[4].

  • Quench & Extraction: Cool the mixture to room temperature. Add a 25% NaOH aqueous solution to break down boron complexes. Separate the phases and extract the aqueous layer three times with Isopropanol.

  • Isolation: Combine the organic extracts, dry over anhydrous MgSO

    
    , and filter. Add a stoichiometric amount of 4M HCl in dioxane to the filtrate. Evaporate the solvent to yield a crude sludge, which is then triturated with dry acetone to yield the pure amine hydrochloride as a white solid.
    
Self-Validation & QC System
  • Exotherm Monitoring: The reaction is self-indicating. A lack of vigorous bubbling and black precipitate upon CuCl

    
     addition indicates degraded NaBH
    
    
    
    .
  • Analytical Confirmation:

    
    H NMR (D
    
    
    
    O) of the isolated salt should display a distinct doublet at ~1.2 ppm (3H, -CH
    
    
    ), a multiplet at ~3.5 ppm (1H, -CH-), and an AA'BB' multiplet system around 7.0-7.2 ppm (4H, aromatic), confirming the integrity of the para-fluoro aromatic ring.

Workflow S1 Step 1: Setup NaBH4 in IPA/H2O S2 Step 2: Substrate Add Nitroalkene S1->S2 S3 Step 3: Catalysis Add CuCl2 (Exothermic) S2->S3 S4 Step 4: Reflux 80°C for 30 mins S3->S4 S5 Step 5: Workup NaOH Quench & Extract S4->S5 S6 Step 6: Isolation Precipitate as HCl Salt S5->S6

Step-by-step experimental workflow for the one-pot NaBH4/CuCl2 reduction protocol.

Quantitative Data Summarization

The choice of protocol depends heavily on the laboratory's infrastructure and the scale of the synthesis. The table below summarizes the operational metrics of both validated protocols.

ParameterProtocol A: Pd/C HydrogenationProtocol B: NaBH

/ CuCl

Primary Reagents H

gas (1-2 atm), 5% Pd/C, 12 M HCl
NaBH

, CuCl

(cat.), IPA/H

O
Temperature Profile 0 °C to 25 °CExothermic

80 °C (Reflux)
Reaction Time 3 - 5 hours10 - 30 minutes
Typical Yield 85 - 95%62 - 83%
Defluorination Risk Moderate (if temp/pressure exceeds limits)Low (highly chemoselective)
Scalability High (requires pressure reactors for bulk)Moderate (exothermic addition requires care)
Byproduct Profile Trace secondary amines (if acid is low)Trace hydroxylamines (if time is short)

References

  • Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes Kohno, M., Sasao, S., & Murahashi, S. I. Bulletin of the Chemical Society of Japan, 63(4), 1252-1254 (1990). URL:[Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride d'Andrea, L., & Jademyr, S. Beilstein Journal of Organic Chemistry, 21, 39-46 (2025). URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of Fluorinated Nitroalkenes

Author: BenchChem Technical Support Team. Date: March 2026

Protocol ID: MAOS-HENRY-04F | Version 2.1

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the condensation of 4-fluorobenzaldehyde and nitroethane via the Henry Reaction (Nitroaldol Condensation). Designed for medicinal chemistry and drug discovery workflows, this method utilizes dielectric heating to accelerate reaction kinetics, reducing synthesis time from hours (conventional reflux) to minutes while suppressing side reactions. The resulting product, 1-fluoro-4-(2-nitroprop-1-en-1-yl)benzene , serves as a critical fluorinated building block for phenethylamine-class pharmacophores, where the fluorine atom enhances metabolic stability by blocking para-hydroxylation.

Introduction & Mechanistic Insight

The Henry reaction is a base-catalyzed C-C bond-forming reaction between nitroalkanes and carbonyl compounds.[1] While classical methods often require prolonged reflux and stoichiometric amounts of base, microwave irradiation significantly enhances this transformation.

Why Microwave Irradiation?

  • Dielectric Heating: Nitroethane and the ammonium acetate catalyst are polar species with high loss tangents (

    
    ). They couple directly with the oscillating electric field (2.45 GHz), generating rapid internal heat.
    
  • Selective Dehydration: The microwave energy barrier for the dehydration step (elimination of water from the intermediate

    
    -nitroalcohol) is overcome more efficiently than in thermal conduction, driving the equilibrium toward the thermodynamic nitroalkene product.
    

Reaction Scheme:



Mechanistic Pathway (DOT Visualization)

HenryMechanism cluster_inputs Reactants Nitroethane Nitroethane (Nucleophile) Nitronate Nitronate Anion (Intermediate) Nitroethane->Nitronate Deprotonation Base NH4OAc (Catalyst) Base->Nitronate Aldehyde 4-Fluorobenzaldehyde (Electrophile) Nitroalcohol Beta-Nitroalcohol (Transient) Aldehyde->Nitroalcohol Nitronate->Nitroalcohol Nucleophilic Attack on Aldehyde Product Fluorinated Nitroalkene Nitroalcohol->Product MW-Assisted Dehydration Water H2O (Byproduct) Nitroalcohol->Water

Figure 1: Mechanistic pathway of the Microwave-Assisted Henry Reaction highlighting the dehydration step accelerated by dielectric heating.

Materials & Equipment

Reagents:

  • 4-Fluorobenzaldehyde (CAS: 459-57-4) | Purity:

    
    98%
    
  • Nitroethane (CAS: 79-24-3) | Purity:

    
    98% | Note: Acts as both reactant and solvent.
    
  • Ammonium Acetate (CAS: 631-61-8) | Grade: ACS Reagent

  • Glacial Acetic Acid (Optional co-solvent for scale-up)

Equipment:

  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of pressure control (0-30 bar).

  • Vessels: 10 mL or 20 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Purification: Recrystallization apparatus or Flash Chromatography system.[2]

Experimental Protocol
3.1. Safety Pre-Check (Crucial)
  • Nitro Compound Hazard: Nitroethane is flammable and can decompose energetically. Do not exceed 120°C.

  • Pressure Limit: Ensure the reactor's pressure cut-off is set to 15 bar.

  • Ventilation: All post-reaction handling must occur in a fume hood due to potential lachrymatory properties of nitrostyrenes.

3.2. Synthesis Workflow

Step 1: Preparation

  • Weigh 1.24 g (10 mmol) of 4-fluorobenzaldehyde into a 10 mL microwave vial.

  • Add 0.31 g (4 mmol) of Ammonium Acetate.

  • Add 3.0 mL of Nitroethane. (Excess nitroethane serves as the solvent to absorb MW energy).

  • Add a magnetic stir bar and seal the vial with a crimp cap.

Step 2: Microwave Irradiation

  • Place the vial in the microwave cavity.

  • Pre-stir: 30 seconds (high speed) to suspend the ammonium acetate.

  • Method Parameters:

    • Control Mode: Dynamic (Temperature controlled)

    • Temperature: 95°C

    • Hold Time: 10 minutes

    • Power Max: 150 W (System will modulate power to maintain 95°C)

    • Pressure Limit: 15 bar

  • Observation: The reaction mixture will turn from clear/pale yellow to deep yellow/orange, indicating conjugation.

Step 3: Workup & Isolation

  • Cool the vial to room temperature using the reactor's compressed air jet (approx. 2 mins).

  • Open the vial and transfer the mixture to a beaker.

  • Solvent Removal: Evaporate the excess nitroethane under reduced pressure (Rotavap) at 40°C. Caution: Do not overheat the residue.

  • Partition: Dissolve the oily residue in Dichloromethane (DCM, 20 mL) and wash with water (2 x 15 mL) to remove ammonium salts.

  • Dry the organic layer over anhydrous

    
     and concentrate in vacuo.
    

Step 4: Purification

  • The crude solid is usually yellow.

  • Recrystallization: Dissolve in hot Ethanol (or Isopropanol). Allow to cool slowly to 4°C.

  • Filter the crystals and wash with cold ethanol.

3.3. Workflow Diagram (DOT)

Workflow Start Start: Weigh Reagents Mix Mix: Aldehyde + NH4OAc + Nitroethane in 10mL Pressure Vial Start->Mix MW MW Irradiation 95°C | 10 min | 150W Mix->MW Cool Cooling (Air Jet) to < 40°C MW->Cool Evap Evaporate Excess Nitroethane Cool->Evap Wash DCM Extraction / Water Wash Evap->Wash Cryst Recrystallize (EtOH) Wash->Cryst Final Pure Product: 1-fluoro-4-(2-nitroprop-1-en-1-yl)benzene Cryst->Final

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Results & Analytical Validation

The following data represents typical results obtained using this protocol.

Table 1: Process Metrics

Parameter Conventional Heating (Reflux) Microwave Protocol (This Method)
Reaction Time 4 - 6 Hours 10 - 15 Minutes
Temperature 100°C (Oil Bath) 95°C (Internal)
Yield 65 - 75% 85 - 92%

| Purity (Crude) | Moderate (Side products) | High (>95% by GC-MS) |

Characterization Data:

  • Appearance: Yellow crystalline needles.

  • Melting Point: 64 – 66 °C (Lit. 65°C).

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.05 (s, 1H, vinylic H)
      
    • 
       7.45 (m, 2H, aromatic)
      
    • 
       7.15 (m, 2H, aromatic)
      
    • 
       2.45 (s, 3H, 
      
      
      
      )
  • IR (ATR):

    • 1515

      
       (Asymmetric 
      
      
      
      stretch)
    • 1330

      
       (Symmetric 
      
      
      
      stretch)
    • 1640

      
       (C=C alkene stretch)
      
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Incomplete dehydration (Intermediate alcohol persists).Increase MW hold time by 5 mins or increase temp to 105°C.
Charring/Black Tar Thermal runaway or "Hot spots."Reduce power max; ensure efficient stirring; check vessel geometry.
Pressure Spike Decomposition of nitroethane.STOP IMMEDIATELY. Reduce temperature. Ensure vial volume < 60% full.
Product Oiling Out Impurities preventing crystallization.Seed with a pure crystal; use a mixed solvent system (EtOH:H2O 9:1).
References
  • Varma, R. S., et al. (1997). "Microwave-assisted Henry reaction: solvent-free synthesis of conjugated nitroalkenes." Tetrahedron Letters. Link

  • Kabalka, G. W., et al. (2000). "Solvent-free synthesis of nitroalkenes using microwave irradiation." Green Chemistry. Link

  • Biotage Application Note. "Microwave Reaction Tutorial: Henry Reaction." Biotage Academy. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53420786: 1-Fluoro-4-(2-nitropropyl)benzene." PubChem. Link

  • CEM Corporation. "Safety Considerations for Microwave Synthesis." CEM Safety Guide. Link

Sources

heterogeneous catalysis methods for fluorinated nitrostyrene hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Heterogeneous Catalysis for Fluorinated Nitrostyrene Hydrogenation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Catalytic Engineering & Synthetic Methodology

Mechanistic Overview & The Chemoselectivity Challenge

Fluorinated phenethylamines and aminostyrenes are highly privileged pharmacophores in central nervous system (CNS) drug development. However, the catalytic hydrogenation of fluorinated


-nitrostyrenes presents a formidable chemoselectivity challenge. Within a single substrate, three reactive sites compete for reduction:
  • The Nitro Group (-NO

    
    ) 
    
  • The Vinylic Double Bond (C=C)

  • The Carbon-Fluorine Bond (C-F)

Standard heterogeneous catalysts (e.g., 10% Pd/C) under atmospheric hydrogen typically result in complete reduction of the nitro and alkene groups, but are plagued by hydrodefluorination (HDF) —the reductive cleavage of the C-F bond[1]. To synthesize intact fluorinated building blocks, the catalyst's microenvironment and surface geometry must be rigorously engineered to dictate the reaction pathway.

Catalyst Design & Causality (E-E-A-T Principles)

As a Senior Application Scientist, it is critical to move beyond empirical trial-and-error and understand the causality behind catalyst selection. The following three heterogeneous systems have been engineered to solve specific chemoselective nodes in this reaction network:

  • Suppressing Hydrodefluorination (Rh@Si-R): The C-F bond is highly polarized. Transition metals can oxidatively insert into this bond, a process accelerated by polar solvents that stabilize ionic transition states. By grafting hydrophobic alkylsilanes onto silica-supported rhodium nanoparticles (Rh@Si-R), a non-polar microenvironment is created. This repels water and polar intermediates from the active Rh sites, raising the activation energy for C-F cleavage and allowing full reduction to fluorinated phenethylamines with <1% HDF [2].

  • Chemoselective Nitro Reduction (RhIn/SiO

    
    ):  Monometallic Rh indiscriminately reduces both the alkene and nitro groups. However, alloying Rh with Indium (In) alters the surface geometry. The bimetallic RhIn surface allows the nitro group to adsorb "end-on" via its oxygen atoms. Simultaneously, the bulky In atoms create steric hindrance that prevents the planar alkene from adsorbing "side-on." This molecular recognition ensures >97% selectivity toward fluorinated aminostyrenes [3].
    
  • Tunable Alkene Reduction (Pt@IL): Platinum nanoparticles stabilized in an ionic liquid (Pt@IL) create a tunable biphasic microenvironment. Under acidic conditions, the electronic state of the Pt surface is modified to suppress nitro group reduction, favoring the hydrogenation of the vinylic double bond to yield fluorinated nitroethylbenzene [4].

Reaction Pathway Visualization

Pathway FNS Fluorinated Nitrostyrene FAS Fluorinated Aminostyrene FNS->FAS RhIn/SiO2 (End-on NO2 Adsorption) FNEB Fluorinated Nitroethylbenzene FNS->FNEB Pt@IL (Acidic) (C=C Preference) FPEA Fluorinated Phenethylamine FNS->FPEA One-pot Rh@Si-R (Full Reduction) FAS->FPEA Rh@Si-R (Alkene Reduction) FNEB->FPEA Rh@Si-R (Nitro Reduction) HDF Hydrodefluorinated Byproducts FPEA->HDF Pd/C, Polar Solvents (C-F Cleavage)

Figure 1: Chemoselective hydrogenation pathways of fluorinated nitrostyrenes.

Quantitative Performance Data

The table below summarizes the expected quantitative outcomes when applying these engineered heterogeneous catalysts to fluorinated


-nitrostyrenes.
Catalyst SystemTarget ProductConversion (%)Target Selectivity (%)HDF (C-F Cleavage) (%)Optimal Conditions
RhIn/SiO

Fluorinated Aminostyrene>9997<11 bar H

, 25 °C, Methanol
Pt@IL/SiO

(Acidic)
Fluorinated Nitroethylbenzene>9592<21 bar H

, 25 °C, EtOAc
Rh@Si-R (Hydrophobic)Fluorinated Phenethylamine>99>99<110 bar H

, 50 °C, Cyclohexane
10% Pd/C (Standard)Dehalogenated Phenethylamine>99N/A (Full reduction)>851 bar H

, 25 °C, MeOH/HCl

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . In-process analytical control points are embedded to verify that the mechanistic causality holds true during your execution.

Protocol A: Chemoselective Synthesis of Fluorinated Aminostyrenes (Nitro-Reduction Only)

Objective: Reduce the -NO


 group while strictly preserving the C=C and C-F bonds.
  • Reaction Setup: In a 50 mL stainless steel autoclave, add 1.0 mmol of fluorinated

    
    -nitrostyrene, 50 mg of RhIn/SiO
    
    
    
    catalyst, and 10 mL of anhydrous methanol.
  • Atmosphere Control: Seal the reactor. Purge the vessel 3 times with N

    
     gas (5 bar) to remove oxygen, followed by 3 purges with H
    
    
    
    gas. Pressurize to exactly 1.0 bar H
    
    
    .
  • Execution: Stir the suspension at 800 rpm at 25 °C for 3 hours.

  • Self-Validation Step (T=60 mins): Pause stirring and extract a 50

    
    L aliquot. Analyze via GC-MS. Validation Criteria: You must observe >40% conversion to aminostyrene with <1% nitroethylbenzene. If C=C reduction exceeds 2%, the bimetallic surface has degraded (likely due to In leaching), and the catalyst batch must be rejected.
    
  • Workup: Filter the mixture through a 0.22

    
    m PTFE membrane to recover the catalyst (reusable up to 4 cycles). Concentrate the filtrate under reduced pressure to yield the fluorinated aminostyrene.
    
Protocol B: Full Hydrogenation to Fluorinated Phenethylamines (Zero HDF)

Objective: Reduce both the -NO


 and C=C groups while preventing hydrodefluorination.
  • Reaction Setup: In a high-pressure reactor, combine 1.0 mmol of fluorinated

    
    -nitrostyrene, 2 mol% Rh@Si-R (hydrophobic rhodium catalyst), and 10 mL of cyclohexane. Crucial: Do not use polar solvents like methanol, as they lower the transition state energy for C-F cleavage.
    
  • Atmosphere Control: Purge with N

    
     and H
    
    
    
    as described above. Pressurize to 10 bar H
    
    
    .
  • Execution: Stir at 1000 rpm at 50 °C for 12 hours.

  • Self-Validation Step (T=120 mins): Extract an aliquot for

    
    F-NMR analysis. Validation Criteria: The spectrum must show a single fluorine signal corresponding to the intact aryl-fluorine bond. The appearance of an upstream multiplet indicates free fluoride ions (HDF). If free fluoride is detected, the hydrophobic silane layer on the catalyst support has been compromised by moisture.
    
  • Workup: Centrifuge at 5000 rpm for 10 minutes to pellet the catalyst. Decant and evaporate the non-polar solvent to isolate the pure fluorinated phenethylamine.

References

  • Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid-Supported Platinum Nanoparticles. ACS Catalysis (2012).[Link]

  • Well-structured bimetallic surface capable of molecular recognition for chemoselective nitroarene hydrogenation. Chemical Science (2016).[Link]

  • Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica. RSC Advances (2020).[Link]

  • Chemoselective Zinc/HCl Reduction of Halogen

    
    -Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues. Journal of Organic Chemistry / ResearchGate (2015).[Link]
    

Sources

Application Note: Solvent Thermodynamics & Kinetic Control in the Synthesis of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene (an intermediate in the development of fluorinated phenethylamine bioisosteres) relies on the Henry reaction (nitroaldol condensation) between 4-fluorobenzaldehyde and nitroethane. While the reaction mechanism is well-understood, the solvent system acts as the primary governor of yield, reaction rate, and impurity profile.

This application note provides a comparative analysis of three distinct solvent systems: Glacial Acetic Acid (Thermodynamic Standard) , Ethanol (Green/Kinetic) , and Solvent-Free (Microwave-Assisted) . We demonstrate that while acetic acid provides the most robust dehydration to the alkene, alcoholic solvents offer superior impurity rejection via direct crystallization.

Mechanistic Grounding & Solvent Influence

The formation of the target nitrostyrene occurs in two distinct stages:

  • Addition: The nitroethane anion (nitronate) attacks the aldehyde carbonyl to form a

    
    -nitroalcohol.[1][2]
    
  • Elimination: Dehydration of the alcohol yields the conjugated alkene.

The fluorine substituent at the para position of the benzaldehyde exerts a strong inductive effect (


), increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, this also alters the lipophilicity of the transition state, making solvent choice critical for preventing "oiling out" (phase separation) prior to crystallization.
Pathway Visualization

The following diagram illustrates the reaction pathway and the specific influence of solvent polarity and proton transfer capability.

HenryReaction cluster_solvents Solvent Effects Reactants 4-Fluorobenzaldehyde + Nitroethane Nitronate Nitronate Intermediate Reactants->Nitronate Base Catalyst (Deprotonation) Nitroalcohol β-Nitroalcohol (Unstable Intermediate) Nitronate->Nitroalcohol C-C Bond Formation (Solvent Stabilized) Product 1-Fluoro-4-(2-nitroprop-1-enyl)benzene (Target) Nitroalcohol->Product Dehydration (-H2O) Driven by Heat/Acid AceticAcid Acetic Acid: Promotes Dehydration High Solubility AceticAcid->Nitroalcohol Catalyzes Elimination Ethanol Ethanol: Precipitates Product Slower Kinetics Ethanol->Product Drives Crystallization

Figure 1: Mechanistic pathway of the Henry reaction showing the distinct roles of acidic vs. protic solvents in driving equilibrium.

Comparative Solvent Systems

System A: Glacial Acetic Acid (The Thermodynamic Workhorse)
  • Catalyst: Ammonium Acetate (

    
    ).[3]
    
  • Mechanism: The acetic acid serves as both solvent and acid catalyst for the dehydration step. The high boiling point allows for thermal driving of the elimination.

  • Pros: Highest conversion rates (>85%); prevents the reaction from stalling at the nitroalcohol stage.

  • Cons: Corrosive; requires aqueous workup; difficult to recover solvent.

System B: Ethanol/Methanol (The Green Kinetic Route)
  • Catalyst: Alkylamines (e.g., n-Butylamine, Methylamine).

  • Mechanism: Protic solvent stabilizes the nitronate intermediate. The reaction is often run at lower temperatures (reflux or RT).

  • Pros: Product often crystallizes directly from the reaction matrix (Le Chatelier’s principle driving equilibrium via precipitation); easier handling.

  • Cons: Water generation can stall the reaction (reversible Henry reaction); lower single-pass yields if not optimized.

System C: Solvent-Free / Microwave (High-Throughput)
  • Catalyst: Ammonium Acetate or Alumina-supported amines.

  • Mechanism: Rapid dielectric heating polarizes the reagents directly.

  • Pros: Reaction times <10 mins; minimal waste (High E-Factor).

  • Cons: Scalability issues (thermal runaway risk); requires specialized hardware.

Quantitative Performance Matrix

MetricGlacial Acetic AcidEthanol (Reflux)Microwave (Neat)
Yield (Isolated) 82 - 88%65 - 75%85 - 92%
Reaction Time 2 - 4 Hours4 - 12 Hours5 - 15 Minutes
Purity (Crude) Moderate (Requires Wash)High (Crystallizes Pure)Moderate
Water Tolerance HighLowN/A
Green Score Low (Corrosive waste)High (Recyclable)Very High

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis in Acetic Acid

Recommended for initial scale-up and when maximizing yield is paramount.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Nitroethane (1.5 eq) - Excess drives reaction

  • Ammonium Acetate (0.4 eq)

  • Glacial Acetic Acid (5.0 Volumes relative to aldehyde mass)

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 4-Fluorobenzaldehyde and Nitroethane. Add Glacial Acetic Acid and stir until homogeneous.

  • Catalysis: Add Ammonium Acetate.

  • Reaction: Heat the mixture to 90-100°C for 3 hours. The solution will darken from pale yellow to deep orange/red.

  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into 10 volumes of ice-cold water with vigorous stirring.

  • Isolation: The product will precipitate as a yellow solid.[4] If it oils out (common with fluorinated species), scratch the glass or seed with a crystal.

  • Filtration: Vacuum filter the solid and wash with cold water to remove acid traces.

Protocol B: "Green" Direct Crystallization in Ethanol

Recommended for high-purity requirements and minimizing solvent waste.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Nitroethane (1.1 eq)

  • n-Butylamine (0.1 eq) or Ethylenediamine (catalytic)

  • Absolute Ethanol (3.0 Volumes)

Workflow:

  • Setup: Flask with reflux condenser and drying tube (calcium chloride) to exclude atmospheric moisture.

  • Mixing: Dissolve the aldehyde in Ethanol. Add Nitroethane.[2][4]

  • Catalysis: Add the amine catalyst dropwise. A mild exotherm may occur.

  • Reflux: Heat to gentle reflux (78°C) for 4–6 hours.

  • Crystallization: Stop heating and allow the vessel to cool slowly to room temperature, then to 0°C in an ice bath.

  • Harvest: The target nitrostyrene often crystallizes as long, bright yellow needles. Filter and wash with cold ethanol.[4]

    • Note: If yield is low, concentrate the mother liquor by 50% on a rotovap and re-cool.

Purification & Process Safety

Recrystallization Strategy

The fluorinated product is highly crystalline but can trap impurities.

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol/Water (90:10).

  • Method: Dissolve crude solid in boiling IPA. Add solvent until just dissolved. Allow to cool slowly to room temperature to form large, pure prisms. Rapid cooling traps the nitroalcohol intermediate.

Safety Considerations
  • Nitroethane: Flammable and a precursor to explosives. Handle in a fume hood.

  • Nitrostyrenes: Potent sternutators (induce sneezing) and skin irritants. Double-gloving and respiratory protection (N95 or fume hood) are mandatory.

  • Runaway Risk: In Protocol A, do not overheat the acetic acid mixture beyond 110°C to prevent thermal decomposition of the nitro compound.

Troubleshooting Guide

IssueRoot CauseCorrective Action
"Oiling Out" Product melting point depression due to impurities or solvent choice.Use Methanol for recrystallization; scratch glass; seed with pure crystal.
Low Yield Incomplete dehydration (stuck at nitroalcohol).Increase reaction time; ensure temperature >85°C (Protocol A) or add catalytic HCl (Protocol B).
Dark Tar Formation Polymerization of the nitrostyrene.Reduce reaction temperature; limit exposure to light; use fresh aldehyde (free of benzoic acid).

References

  • Henry Reaction Mechanism & Solvent Effects

    • L. Henry, Compt.[5] Rend.1895 , 120, 1265.[5]

    • Mechanism and Catalysis: "The Henry Reaction: A Review." Organic Chemistry Portal. Available at: [Link]

  • Green Chemistry & Solvent Selection

    • Alvarez-Builla, J., et al. "Green Solvents in Organic Synthesis." ACS Sustainable Chemistry & Engineering.
    • Microwave Assisted Synthesis: "Preparation of β-Nitrostyrene Derivatives."[3][6][7][8] Royal Society of Chemistry.[7] Available at: [Link]

  • Specific Synthesis of Fluorinated Nitrostyrenes

    • "Synthesis of 1-Fluoro-4-[(E)-2-nitrovinyl]benzene." Acta Crystallographica Section E. Available at: [Link]

    • General Protocol for Nitrostyrenes: "2-Nitropropene and substituted derivatives."[9][10] Organic Syntheses, Coll.[11] Vol. 5. Available at: [Link]

  • Vogel, A.I. Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

Sources

Application Notes & Protocols: Investigating the Polymerization Potential of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the polymerization potential of the novel monomer, 1-Fluoro-4-(2-nitroprop-1-enyl)benzene. This monomer possesses a unique combination of functional groups: a para-fluoro substituent, a conjugated nitro group, and a β-methyl group on the vinyl moiety. These features create a highly polarized carbon-carbon double bond, strongly suggesting a predisposition towards specific polymerization mechanisms while inhibiting others. We present a detailed analysis of its likely reactivity in anionic, radical, and cationic systems, underpinned by established principles of polymer chemistry. The primary hypothesis is that this monomer is an excellent candidate for anionic polymerization due to the powerful electron-withdrawing nature of its substituents. Conversely, these same electronic effects are predicted to cause strong inhibition of conventional free-radical polymerization and render cationic polymerization unviable. This guide provides detailed, field-tested protocols for systematically exploring these pathways, characterizing the resulting materials, and interpreting the outcomes.

Introduction and Monomer Overview

The exploration of novel monomers is a cornerstone of materials science and polymer chemistry, driving the development of advanced materials with tailored properties. 1-Fluoro-4-(2-nitroprop-1-enyl)benzene is a substituted styrene derivative of significant interest. Its structure combines three key features that dictate its reactivity:

  • p-Fluoro Group: A strongly electronegative substituent that withdraws electron density from the aromatic ring and the vinyl group via the inductive effect.

  • Conjugated Nitro Group (-NO₂): One of the most powerful electron-withdrawing groups, which significantly lowers the electron density of the C=C double bond, making it highly susceptible to nucleophilic attack.[1]

  • β-Methyl Group: This group introduces steric hindrance at the vinyl position, which can influence the rate of propagation and the stereochemistry of the resulting polymer.

The combined electronic effects of the fluoro and nitro groups create a highly electron-deficient π-system, which is the central factor governing its polymerization behavior. This guide serves to elucidate the monomer's potential and provide the necessary protocols for its successful polymerization and characterization.

Monomer Synthesis and Handling Considerations

While not commercially available, 1-Fluoro-4-(2-nitroprop-1-enyl)benzene can be synthesized via a Henry condensation (nitroaldol reaction) between 4-fluorobenzaldehyde and nitroethane. This reaction is analogous to the synthesis of similar nitroalkenes.[2][3]

Safety and Handling: Nitroalkenes are reactive compounds and can be prone to spontaneous polymerization or decomposition, particularly at elevated temperatures or in the presence of impurities.[4]

  • Storage: Store the purified monomer at low temperatures (-20 °C) in an amber vial under an inert atmosphere (argon or nitrogen).[4]

  • Inhibition: For long-term storage, the addition of a radical inhibitor such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) at 100-500 ppm is recommended to prevent spontaneous polymerization.[4] The inhibitor must be removed (e.g., by column chromatography or vacuum distillation) immediately prior to polymerization experiments.

Predicted Monomer Properties
PropertyValue / DescriptionRationale & References
IUPAC Name 1-Fluoro-4-(2-nitroprop-1-enyl)benzeneStandard nomenclature.
Molecular Formula C₉H₈FNO₂Based on structure.
Molecular Weight 181.16 g/mol Calculated from formula.
Predicted Polymerization Behavior Anionic: Highly FavorableRadical: InhibitedCationic: UnfavorableThe strong electron-withdrawing nitro and fluoro groups make the vinyl bond highly electrophilic, favoring anionic initiation and stabilizing the propagating carbanion.[1][5] The nitro group is a known radical scavenger, which will inhibit conventional free-radical polymerization.[6] The electron-deficient nature of the double bond will strongly destabilize any potential carbocationic intermediate.[7][8]

Scientific Rationale: Predicting Polymerization Pathways

The unique electronic and steric profile of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene allows for a strong, theory-based prediction of its polymerization behavior.

G Monomer 1-Fluoro-4-(2-nitroprop-1-enyl)benzene Substituent Effects: - Strong Electron-Withdrawing (NO₂, F) - Steric Hindrance (β-Methyl) Anionic Anionic Pathway (e.g., n-BuLi, NaOMe) Monomer->Anionic Radical Radical Pathway (e.g., AIBN, BPO) Monomer->Radical Cationic Cationic Pathway (e.g., BF₃·OEt₂, H₂SO₄) Monomer->Cationic Anionic_Reason Reasoning: - Highly electrophilic β-carbon - Stabilized carbanion intermediate Anionic->Anionic_Reason Radical_Reason Reasoning: - Nitro group is a potent radical trap/inhibitor Radical->Radical_Reason Cationic_Reason Reasoning: - Severe destabilization of carbocation intermediate by EWGs Cationic->Cationic_Reason Anionic_Outcome Predicted Outcome: SUCCESSFUL POLYMERIZATION Anionic_Reason->Anionic_Outcome Radical_Outcome Predicted Outcome: INHIBITION / NO POLYMER Radical_Reason->Radical_Outcome Cationic_Outcome Predicted Outcome: NO POLYMERIZATION Cationic_Reason->Cationic_Outcome

Figure 1. Logical flowchart predicting polymerization outcomes based on monomer structure.

Anionic Polymerization: The Most Viable Pathway

Anionic polymerization is the most promising method for this monomer. The reaction proceeds via the attack of a nucleophilic initiator on the electron-deficient vinyl group.

  • Causality of Reactivity: The nitro and fluoro substituents powerfully withdraw electron density, making the β-carbon of the propenyl group highly susceptible to attack by an anionic initiator (e.g., an organolithium reagent or an alkoxide).[1] The resulting carbanion at the α-carbon is stabilized by resonance delocalization into the nitro group and the aromatic ring. This stabilization of the propagating species is critical for successful polymerization.[9] The polymerization of the closely related β-nitrostyrene is well-documented to proceed readily via an anionic mechanism.[5][10][11]

  • Potential Challenges: The primary challenge is the steric hindrance from the β-methyl group, which may slow the rate of propagation compared to β-nitrostyrene. Additionally, the resulting polymer may exhibit poor solubility in common organic solvents, a known issue for poly(β-nitrostyrene)s, which can complicate characterization.[5]

Radical Polymerization: Strong Inhibition Expected

Conventional free-radical polymerization is anticipated to be unsuccessful.

  • Causality of Inhibition: Nitro compounds are well-known inhibitors or strong retarders of free-radical polymerization.[6] The nitro group can effectively trap propagating carbon-centered radicals to form stable nitroxide radicals, which do not propagate the polymer chain, thereby terminating the reaction.[12] While controlled radical polymerization techniques have been developed for a wide range of monomers, the potent inhibitory nature of the nitroalkene functionality makes even these advanced methods challenging.

Cationic Polymerization: An Unfavorable Route

Cationic polymerization is not a viable pathway for this monomer.

  • Causality of Non-Reactivity: Cationic polymerization requires the formation of a carbocation intermediate upon addition of an electrophile to the monomer.[7][8] The presence of powerful electron-withdrawing groups (-NO₂ and -F) would severely destabilize such a carbocation, making its formation energetically prohibitive. Therefore, initiation and propagation via a cationic mechanism are not expected to occur.[8]

Experimental Protocols

The following protocols are designed to systematically evaluate the polymerization potential of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene. Strict adherence to anhydrous and anaerobic conditions is critical for the anionic polymerization protocol.

General Workflow for Investigation

Figure 2. Experimental workflow for evaluating monomer polymerization.

Protocol: Anionic Polymerization

This protocol describes the anionic polymerization using n-butyllithium (n-BuLi) as the initiator. The causality for using low temperature (-78 °C) is to control the potentially rapid and exothermic initiation and propagation steps, minimizing side reactions.[13]

Materials & Equipment:

  • 1-Fluoro-4-(2-nitroprop-1-enyl)benzene monomer, freshly purified

  • Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone ketyl

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M), titrated

  • Methanol, anhydrous

  • Schlenk line or glovebox for inert atmosphere operations

  • Oven-dried glassware (Schlenk flask, syringes)

  • Dry ice/acetone bath

Procedure:

  • Reactor Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar. Dry the flask in an oven at 120 °C overnight and cool under a high vacuum or a stream of dry argon.

  • Solvent Addition: Under a positive pressure of argon, transfer 40 mL of anhydrous THF to the reaction flask via cannula.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir the solvent for 15 minutes to reach thermal equilibrium.

  • Monomer Addition: In a separate, dry vial, prepare a solution of the monomer (e.g., 1.0 g, 5.52 mmol) in 10 mL of anhydrous THF. Transfer this solution to the reaction flask via a gas-tight syringe.

  • Initiation: Slowly add a calculated amount of n-BuLi solution (e.g., 0.069 mL of 1.6 M solution for a target DP of 80) dropwise via syringe. A rapid color change (often to a dark red or purple) is typically observed, indicating the formation of the propagating carbanion.

  • Polymerization: Allow the reaction to stir at -78 °C for the desired time (e.g., 1-3 hours).

  • Termination: Quench the polymerization by adding 1 mL of anhydrous methanol. The color of the solution should dissipate.

  • Polymer Isolation: Allow the flask to warm to room temperature. Pour the reaction mixture into a large volume of a non-solvent (e.g., 400 mL of cold methanol or water) with vigorous stirring to precipitate the polymer.

  • Purification & Drying: Collect the precipitated solid by vacuum filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol: Attempted Free-Radical Polymerization (Control Experiment)

This protocol serves to demonstrate the expected inhibitory effect of the nitroalkene monomer on conventional radical polymerization.

Materials & Equipment:

  • 1-Fluoro-4-(2-nitroprop-1-enyl)benzene monomer

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene or Dimethylformamide (DMF), anhydrous

  • Standard reflux apparatus with condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reactor Setup: In a 50 mL round-bottom flask, dissolve the monomer (e.g., 1.0 g, 5.52 mmol) and AIBN (e.g., 18.1 mg, 0.11 mmol, ~2 mol%) in 15 mL of toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with radical reactions.

  • Polymerization: Immerse the flask in a preheated oil bath at 70-80 °C and stir under an argon atmosphere for 24 hours.

  • Analysis: After 24 hours, cool the reaction mixture. Take a sample for ¹H NMR analysis to determine monomer conversion. Attempt to isolate any polymer by precipitating the solution in a large volume of methanol.

  • Expected Outcome: It is anticipated that monomer conversion will be very low or negligible, and little to no polymer will precipitate, confirming the inhibitory effect of the nitro group.[6]

Protocol: Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H, ¹³C, and ¹⁹F NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇). The disappearance of vinyl proton signals (~7-8 ppm) and the appearance of broad peaks corresponding to the polymer backbone will confirm polymerization. ¹⁹F NMR will show a signal corresponding to the fluorophenyl group.

2. Gel Permeation Chromatography (GPC / SEC):

  • Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).

  • System: A GPC system equipped with a suitable solvent (e.g., DMF or THF with salt additives like LiBr), column set, and detectors (e.g., refractive index, UV). Calibration with polystyrene or poly(methyl methacrylate) standards is required.

  • Note: Polymer insolubility can be a major challenge.[5] High-temperature GPC or alternative solvents may be necessary.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the polymer structure by identifying characteristic functional groups.

  • Expected Spectra: Look for the disappearance of the C=C stretch of the vinyl group (~1600-1640 cm⁻¹) and the persistence of strong N-O stretching bands from the nitro group (~1520 and 1350 cm⁻¹).

Summary of Expected Outcomes & Troubleshooting

Polymerization MethodInitiator / ConditionsPredicted OutcomeRationaleTroubleshooting
Anionic n-BuLi or NaOMe / -78 °CHigh Polymer Yield Strong electron-withdrawing groups activate the monomer for nucleophilic attack.[1][5][10]Insolubility: If polymer precipitates during reaction, try a more polar solvent (e.g., DMF). For characterization, use solvents like DMSO or concentrated acids if necessary.[14] Low MW: Steric hindrance may limit chain growth; try different counter-ions (e.g., K⁺ vs. Li⁺) or initiators.
Free-Radical AIBN / 70-80 °CNo/Low Polymer Yield The nitro group acts as a radical scavenger, inhibiting propagation.[6][12]This is the expected outcome. If some oligomerization occurs, it confirms the high reactivity of the monomer but the dominance of termination pathways.
Cationic BF₃·OEt₂ / 0 °CNo Polymer Yield Electron-withdrawing groups destabilize the required carbocation intermediate.[7][8]This pathway is fundamentally unsuited for this monomer class. No troubleshooting is advised.

References

  • Schneider, C., & Zott, H. (1976). Anionic Polymerization of β-Nitrostyrene under the Influence of High Energy Radiation. Journal of Macromolecular Science: Part A - Chemistry, 11(9), 1697-1711. [Link]

  • Zott, H., & Schneider, C. (1976). Anionic Polymerization of β-Nitrostyrene under the Influence of High Energy Radiation. Taylor & Francis Online. [Link]

  • Nakahama, S., Ishizone, T., & Hirao, A. (1993). Anionic living polymerization of styrenes containing electron-withdrawing groups. Makromolekulare Chemie. Macromolecular Symposia, 67(1), 223–236. [Link]

  • Elias, A. W., & Butler, G. B. (2011). Anionic polymerization of β-nitrostyrenes. ResearchGate. [Link]

  • Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643–5648. [Link]

  • Ando, T., Kamigaito, M., & Sawamoto, M. (1998). Living Radical Polymerization of Para-Substituted Styrenes and Synthesis of Styrene-Based Copolymers with Rhenium and Iron Complex Catalysts. Macromolecules, 31(20), 6708–6711. [Link]

  • Ishizone, T., et al. (1991). Anionic polymerization of monomers containing functional groups. 6. Anionic block copolymerization of styrene derivatives para-substituted with electron-withdrawing groups. Macromolecules. [Link]

  • ResearchGate. (n.d.). Anionic polymerization of β-nitrostyrene. ResearchGate. [Link]

  • Polymer Database. (n.d.). Polymers from Substituted Styrenes. Polymer Database. [Link]

  • Ameduri, B. (2020). Chapter 3: Anionic Polymerization of Fluorinated Vinyl Monomers. Royal Society of Chemistry. [Link]

  • Read Chemistry. (2022). Polymerization of Alkenes. Read Chemistry. [Link]

  • LibreTexts Chemistry. (2021). 2.4: Cationic Polymerization. LibreTexts. [Link]

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. ResearchGate. [Link]

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. National Center for Biotechnology Information. [Link]

  • Fetters, L. J., et al. (1971). Procedures for homogeneous anionic polymerization. National Institute of Standards and Technology. [Link]

  • LibreTexts Chemistry. (2022). 1.4.5: Polymerization of Alkenes. LibreTexts. [Link]

  • Gnanou, Y., & Taton, D. (2011). Nitrones in synthetic polymer chemistry. ResearchGate. [Link]

  • Chu, B. (1985). Characterization of poly(1,4-phenyleneterephthalamide) in concentrated sulphuric acid. 2: Determination of molecular weight distributions. University of Southern Mississippi - Digital Commons. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Water Removal in Nitrostyrene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most critical bottlenecks in the synthesis of β-nitrostyrenes: the effective removal of water.

Whether you are scaling up a pharmaceutical intermediate or exploring novel substituted aryl-2-nitrovinyl derivatives, mastering the thermodynamics of the Henry (nitroaldol) reaction is essential. This guide synthesizes mechanistic theory with field-proven protocols to ensure your syntheses are high-yielding, reproducible, and free of frustrating side products.

Mechanistic Insight: The Causality of Dehydration

The synthesis of β-nitrostyrenes typically relies on the Henry reaction—a base-catalyzed condensation between an aromatic aldehyde and nitromethane[1].

The reaction proceeds in two distinct phases:

  • Nucleophilic Addition: The base deprotonates nitromethane to form a highly nucleophilic nitronate anion, which attacks the aldehyde's carbonyl carbon to form a β-nitroalcohol intermediate[1].

  • E1cb Dehydration: The β-nitroalcohol undergoes an Unimolecular Elimination of the Conjugate Base (E1cb) to yield the conjugated β-nitrostyrene and one equivalent of water[1].

Why is water removal the linchpin of this reaction? The dehydration step is highly reversible (a retro-Henry process). According to Le Chatelier’s principle, failing to remove the water byproduct stalls the forward equilibrium. Worse, the resulting β-nitrostyrene is a potent Michael acceptor. If water is left in the system and the reaction is stalled, excess nitromethane will undergo a tandem Michael addition to the newly formed alkene, irreversibly consuming your product to form a 1,3-dinitropropane bis-adduct[2].

Reaction Pathway & Equilibrium Dynamics

HenryMechanism Aldehyde Aromatic Aldehyde (Ar-CHO) Nitroalcohol β-Nitroalcohol Intermediate (Ar-CH(OH)-CH2NO2) Aldehyde->Nitroalcohol Nitromethane Nitromethane (CH3NO2) Nitronate Nitronate Anion (-CH2NO2) Nitromethane->Nitronate Deprotonation Base Base Catalyst (e.g., NH4OAc) Base->Nitronate Catalyzes Nitronate->Nitroalcohol Nucleophilic Attack Nitrostyrene β-Nitrostyrene (Ar-CH=CH-NO2) Nitroalcohol->Nitrostyrene Dehydration (E1cb) Requires Water Removal Water Water Byproduct (H2O) Nitroalcohol->Water Eliminated SideProduct 1,3-Dinitropropane (Bis-adduct) Nitrostyrene->SideProduct Excess Nitromethane + Incomplete H2O Removal Water->Nitroalcohol Retro-Henry

Mechanistic pathway of the Henry reaction illustrating the critical E1cb dehydration step.

Quantitative Comparison of Water Removal Strategies

To choose the right method for your specific substrate, compare the standard dehydration strategies below:

StrategyMechanism of ActionIdeal Use CaseProsCons
Glacial Acetic Acid + NH₄OAc Chemical dehydration (solvent acts as a dehydrating agent)Standard lab-scale synthesis of robust, electron-rich aldehydes.Fast, one-pot procedure; very high yields for stable substrates.Harsh acidic/basic conditions; requires massive aqueous workup.
Dean-Stark Azeotropic Distillation Physical removal of water via a toluene/benzene azeotrope.Moisture-sensitive substrates, scale-up, or base-sensitive aldehydes.Continuous water removal; allows precise visual tracking of progress.Slower reaction times; requires specialized glassware and high heat.
Molecular Sieves (3Å/4Å) Physical entrapment of water molecules within defined pores.Mild conditions utilizing catalytic liquid amines (e.g., butylamine).Extremely mild; avoids harsh acids/bases entirely.Sieves can degrade into fine dust during stirring; lower water capacity.

Field-Proven Experimental Protocols

Every protocol utilized in drug development must be a self-validating system. Below are the two most reliable methodologies, engineered with built-in checkpoints to ensure your reaction is proceeding correctly.

Protocol A: Chemical Dehydration via Glacial Acetic Acid

This method leverages glacial acetic acid as both the solvent and the dehydrating agent, pushing the E1cb elimination forward rapidly[3].

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add ammonium acetate (2.4 equivalents) dissolved in glacial acetic acid (approx. 20 mL per gram of aldehyde)[3].

  • Addition: Add nitromethane (6.9 equivalents) to the stirring solution, followed by the aromatic aldehyde (1.0 equivalent)[3]. Causality Note: The large excess of nitromethane compensates for potential evaporative loss and drives the initial nucleophilic attack.

  • Reflux: Heat the mixture to a gentle reflux (~100°C) and maintain for 4 to 6 hours[3].

  • Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into vigorously stirred crushed ice/water[3].

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 50 mL), wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter[3]. Alternatively, if a solid precipitates cleanly, filter directly and recrystallize from ethanol.

Self-Validating Checkpoint: The sudden precipitation of a brightly colored solid (usually vivid yellow or orange) upon pouring the mixture into ice water confirms successful dehydration. The extended conjugation of the β-nitrostyrene shifts its absorbance into the visible spectrum. If the oil remains clear or pale, the intermediate β-nitroalcohol has not fully dehydrated.

Protocol B: Azeotropic Distillation via Dean-Stark Trap

For substrates sensitive to glacial acetic acid, physical water removal via azeotropic distillation is the gold standard[4].

Step-by-Step Methodology:

  • Preparation: Combine the aromatic aldehyde (1.0 equivalent), nitromethane (1.5 equivalents), and a catalytic amine system (e.g., dimethylamine hydrochloride, 2.0 equivalents, with a catalytic amount of potassium fluoride) in toluene (20 mL)[4].

  • Apparatus Setup: Equip the reaction flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser[4].

  • Azeotropic Reflux: Reflux the mixture vigorously for 24 hours[4]. Causality Note: Toluene forms a minimum-boiling azeotrope with water (bp 85°C). As the vapors condense, the immiscible water separates and falls to the bottom of the trap, permanently removing it from the equilibrium.

  • Neutralization: Once complete, cool the mixture, dilute with additional toluene (100 mL), and wash with 10% HCl solution (3 × 30 mL)[4].

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo[4].

Self-Validating Checkpoint: Monitor the graduated Dean-Stark trap. The volume of water collected should closely match the theoretical yield (e.g., 18 mL of water per 1 mole of aldehyde). If water collection ceases prematurely, the reaction has stalled.

Troubleshooting FAQs

Q1: Why am I getting the 1,3-dinitropropane bis-adduct instead of the nitrostyrene? A: This is a classic symptom of poor water removal. The reaction initially forms the β-nitroalcohol, which dehydrates to the nitrostyrene. However, if water remains in the system, it hinders the forward equilibrium. Because the resulting nitrostyrene is a highly electrophilic Michael acceptor, excess nitromethane will undergo a tandem Michael addition to the newly formed double bond, yielding the 1,3-dinitropropane bis-adduct[2]. Ensure rigorous dehydration using a Dean-Stark trap or a strong chemical dehydrating solvent like glacial acetic acid[3].

Q2: Can I use molecular sieves directly in the refluxing mixture? A: While 3Å or 4Å molecular sieves are excellent for trapping water, adding them directly to a vigorously stirred, refluxing reaction is not recommended. The magnetic stir bar will physically grind the sieves into a fine aluminosilicate dust that is notoriously difficult to filter and can permanently trap your product. Best Practice: If you must use sieves, place them in a Soxhlet extractor positioned above the refluxing flask so the condensed solvent passes through them before returning to the reaction.

Q3: My nitrostyrene is polymerizing or degrading into a dark tar during distillation. How do I prevent this? A: Nitrostyrenes are highly sensitive to prolonged heat and basic conditions, which trigger polymerization or degradation[4]. To prevent this:

  • Neutralize immediately: Always wash your crude organic phase with dilute HCl to neutralize the basic catalyst before attempting any concentration or distillation[4].

  • Avoid distillation: Prefer recrystallization (e.g., from ethanol or isopropanol) as your primary purification method.

  • Vacuum concentration: If concentration is strictly necessary, perform it under high vacuum at the lowest possible water-bath temperature.

References

1. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. Organic Chemistry Portal. URL: 2.[2] DES as solvent and catalyst: One-pot synthesis of 1,3- dinitropropanes via Henry reaction with microwave irradiation. Politecnico di Milano. URL: 3.[1] General synthesis for gem-bromo nitroalkenes through NaI-catalyzed Henry reaction and dehydration. University of Oviedo. URL: 4.[3] 2,4,6-Trimethoxy-beta-nitrostyrene Synthesis. Benchchem. URL: 5.[4] Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. PMC / NIH. URL:

Sources

minimizing side reactions during 1-Fluoro-4-(2-nitroprop-1-enyl)benzene reduction

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Side Reactions & Optimizing Yields for Fluorinated Nitrostyrene Reduction Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Senior Application Scientist

Executive Summary

You are attempting the reduction of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene (a fluorinated


-nitrostyrene derivative). This substrate presents a "double-edged" synthetic challenge:
  • The Michael Acceptor: The nitroalkene moiety is highly electrophilic, making it prone to anionic polymerization (tar formation) if the reducing agent concentration is insufficient at the reaction front.

  • The Aryl Fluoride: While the C-F bond is robust (

    
    ), it is susceptible to hydrodefluorination (HDF)  under standard catalytic hydrogenation conditions (e.g., Pd/C, 
    
    
    
    ), leading to the loss of the metabolic marker (fluorine).

This guide provides a mechanistic breakdown of these failures and offers two validated protocols designed to suppress them.

Module 1: The Chemistry of Failure (Mechanisms)

To solve the problem, we must first visualize the competing pathways. The nitroalkene is not just a precursor; it is a reactive monomer.

Critical Side-Reaction Pathways
  • Polymerization (The "Red Tar" Scenario):

    • Cause: If the nitroalkene is in excess relative to the hydride source (Normal Addition), the intermediate nitronate anion can attack unreacted nitroalkene via a Michael addition.

    • Result: Oligomers/Polymers (viscous, dark red/brown residue).

  • Hydrodefluorination (The "Missing Fluorine" Scenario):

    • Cause: Transition metal catalysts (Pd, Pt) facilitate oxidative addition into the C-halogen bond, followed by reductive elimination of HF.

    • Result: 1-phenyl-2-aminopropane (Des-fluoro impurity).

  • Dimerization:

    • Cause: Radical coupling intermediates formed during single-electron transfer (SET) processes.

Reaction Network Diagram

ReactionNetwork Figure 1: Competing reaction pathways. Green indicates the desired path; Red indicates critical failures. Substrate 1-Fluoro-4-(2-nitroprop-1-enyl)benzene Amine Target Amine (4-Fluoroamphetamine) Substrate->Amine Reduction (4H2 / Hydride) Polymer Polymer/Tar (Side Product) Substrate->Polymer Michael Addn. (Base/Excess Substrate) Defluoro Des-fluoro Analog (Impurity) Substrate->Defluoro Cat. Hydrogenation (Pd/C + H2) Oxime Oxime/Ketone (Incomplete/Hydrolysis) Substrate->Oxime Partial Red. (pH dependent)

Module 2: Validated Experimental Protocols

Protocol A: The "Chemoselective" Method (Recommended)

System: Sodium Borohydride (


) + Copper(II) Chloride (

) Why: This system generates an in situ boride species that is potent enough to reduce the nitroalkene but mild enough to preserve the Aryl-Fluorine bond . It avoids the harsh basicity of

, significantly reducing polymerization risk.

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve 1 eq of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene in MeOH (0.1 M concentration).

  • Catalyst Addition: Add 0.1 - 0.2 eq of

    
    . The solution will turn green/blue.
    
  • Reduction (Controlled):

    • Cool to

      
       (Ice bath).
      
    • Add 7-10 eq of

      
      portion-wise over 30 minutes.
      
    • Note: Vigorous gas evolution (

      
      ) will occur. The color will shift to black (active Copper species).
      
  • Workup:

    • Quench with

      
       (carefully) to destroy residual borohydride.
      
    • Basify with

      
       to dissolve copper salts (deep blue complex).
      
    • Extract with DCM.[1]

Self-Validating Check: If the reaction mixture remains clear or turns slightly cloudy without forming a gummy residue on the flask walls, polymerization has been successfully suppressed.

Protocol B: The "High-Energy" Method (Legacy)

System: Lithium Aluminum Hydride (


) in THF
Why:  Used when absolute reduction speed is required. High Risk  of side reactions if handled incorrectly.

The "Inverse Addition" Technique (Mandatory):

  • Standard (Wrong): Adding

    
     to the Nitroalkene. 
    
    
    
    Result: Local excess of Nitroalkene
    
    
    Polymerization .
  • Inverse (Correct): Adding the Nitroalkene solution slowly to a refluxing suspension of

    
    . 
    
    
    
    Result: Hydride always in excess
    
    
    Clean Reduction .

Step-by-Step:

  • Charge: Suspend 4 eq of

    
     in anhydrous THF under Argon/Nitrogen. Bring to a gentle reflux.
    
  • Addition: Dissolve 1 eq of substrate in THF. Add this solution dropwise to the refluxing hydride over 45-60 minutes.

  • Observation: The mixture should turn gray/white. If it turns bright orange or red, stop addition immediately (indication of anionic polymerization).

  • Quench: Use the Fieser method (

    
     g LAH requires 
    
    
    
    mL
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ).

Module 3: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned into a thick, red/brown tar. What happened?

Diagnosis: Anionic Polymerization. Root Cause: The concentration of the unreduced nitroalkene was too high relative to the reducing agent, or the temperature was too high during the initial mixing. Solution:

  • Switch to Inverse Addition (Protocol B).

  • Increase solvent volume (Dilution favors intramolecular reduction over intermolecular polymerization).

  • Ensure the reaction is kept cold (

    
    ) during the initial exothermic addition.
    
Q2: I lost the Fluorine atom (detected Des-fluoro product). Why?

Diagnosis: Hydrodefluorination (HDF).[2] Root Cause: You likely used Catalytic Hydrogenation (


 or 

). Palladium is excellent at inserting into Aryl-Halide bonds. Solution:
  • Avoid Pd/C.

  • Use Protocol A (

    
    ) .[1] This method is chemically orthogonal to aryl halides and will not cleave the C-F bond.
    
  • If hydrogenation is mandatory, use Raney Nickel at low pressure/temp, as it is less aggressive toward aryl fluorides than Pd.

Q3: I isolated an Oxime or Ketone instead of the Amine.

Diagnosis: Incomplete Reduction or Hydrolysis (Nef Reaction). Root Cause:

  • Oxime: Not enough reducing agent or reaction time was too short.

  • Ketone:[3][4] The intermediate imine was hydrolyzed during the acidic workup before being fully reduced to the amine. Solution:

  • Ensure excess hydride (4+ equivalents for LAH, 7+ for Borohydride).

  • Do not heat the acidic quench; keep it brief and cold before basifying.

Module 4: Data & Optimization

Comparison of Reducing Agents
Reducing SystemPolymerization RiskC-F Bond RetentionYield PotentialNotes

(Normal Addn)
High HighLow (<40%)Not Recommended. Causes tars.

(Inverse Addn)
LowHighHigh (80-90%)Requires strict anhydrous conditions.

/ Pd/C
LowPoor VariableAvoid. High risk of defluorination.

/

Very Low Excellent Good (70-85%)Gold Standard for halogenated substrates.
Troubleshooting Decision Tree

DecisionTree Figure 2: Troubleshooting decision matrix for nitrostyrene reduction. Start Problem Detected Issue What is the primary impurity? Start->Issue Tar Red/Brown Tar (Polymer) Issue->Tar NoF Des-Fluoro Product (Loss of F) Issue->NoF LowYield Low Yield / Oxime Issue->LowYield Sol_Tar Sol: Use Inverse Addition & Lower Temp Tar->Sol_Tar Sol_NoF Sol: Switch to NaBH4/CuCl2 (Avoid Pd/C) NoF->Sol_NoF Sol_Yield Sol: Increase Hydride Eq. & Check Reagent Quality LowYield->Sol_Yield

References

  • BenchChem. (2025).[5] Facile one-pot reduction of

    
    -nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved from 5
    
  • Imperial College London. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride - Control of Reactivity via Inverse Addition. Retrieved from 6

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from 7

  • Yoo, B. W., et al. (2006). Selective reduction of nitro compounds... with Sodium Borohydride/CuSO4. (Contextual validation of Borohydride/Copper systems for chemoselective reduction). Retrieved from 4

Sources

Technical Support Center: Thermal Management in Fluorinated Nitrostyrene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Temperature Control & Troubleshooting for Henry-Knoevenagel Condensations Audience: Senior Chemists, Process Engineers, Drug Discovery Leads

Executive Summary: The Thermal "Goldilocks Zone"

Synthesizing fluorinated


-nitrostyrenes via the Henry reaction involves a critical trade-off. The electron-withdrawing nature of the fluorine substituent activates the aldehyde, accelerating the initial nucleophilic attack. However, this same activation lowers the energy barrier for anionic polymerization  and Michael addition  byproducts.
  • Too Cold (

    
    ):  The reaction stalls at the 
    
    
    
    -nitroalcohol intermediate (Henry adduct) without spontaneous dehydration.
  • Too Hot (

    
    ):  Rapid formation of intractable "tar" (polynitrostyrene) and degradation of the fluorinated moiety via nucleophilic aromatic substitution (
    
    
    
    ), particularly with ortho-fluorine substituents.

This guide provides the protocols and troubleshooting logic to maintain the reaction within the optimal thermal window.

Standard Operating Procedures (SOPs)

Protocol A: The "Classical" Buffered Reflux (Robust Substrates)

Best for: 4-fluorobenzaldehyde, 3-fluorobenzaldehyde. Mechanism: Ammonium acetate acts as a dual acid-base catalyst, promoting both condensation and dehydration.

StepActionCritical Thermal Parameter
1 Mix Dissolve fluorinated benzaldehyde (1 eq) and

(0.5 eq) in Glacial Acetic Acid.
2 Addition Add Nitromethane (5-10 eq).
3 Ramp Heat to reflux.
4 Monitor React for 2–4 hours.
5 Cool Remove heat source.
Protocol B: Low-Temperature Catalytic (Sensitive Substrates)

Best for: 2,6-difluorobenzaldehyde, polyfluorinated derivatives prone to polymerization. Mechanism:[1] Base-catalyzed condensation followed by acid-mediated dehydration.

StepActionCritical Thermal Parameter
1 Setup Dissolve aldehyde in MeOH. Place in ice/salt bath.
2 Catalysis Add NaOH (aq) dropwise.
3 Age Stir for 15–30 mins.
4 Quench Pour into ice-cold HCl (aq).
5 Dehydrate Isolate solid; reflux in toluene with catalytic

-TsOH (if needed).

Troubleshooting Center (Q&A)

Issue 1: "My reaction mixture turned into a black, sticky tar."

Diagnosis: Uncontrolled Anionic Polymerization. The Science: Fluorinated nitrostyrenes are potent Michael acceptors. At high temperatures or high pH, the nitrostyrene monomer acts as an electrophile, reacting with itself. This is often initiated by trace base.

Corrective Actions:

  • Lower the Temperature: If using Protocol A, reduce bath temperature from

    
     to 
    
    
    
    and extend reaction time.
  • Switch Catalysts: Move from strong bases (NaOH) to amine salts (

    
    , EDDA) or organic bases (DIPEA) which are less likely to initiate anionic polymerization.
    
  • Add Inhibitors: Add 1-2% mol Hydroquinone or BHT to the reaction mixture to scavenge free radicals, although anionic mechanisms are more common here.

Issue 2: "I isolated a white solid, but NMR shows it's not the alkene."

Diagnosis: Incomplete Dehydration (Stalled at


-nitroalcohol).
The Science:  The Henry reaction is reversible.[2] The intermediate alcohol (

) requires activation energy or acidic conditions to eliminate water.

Corrective Actions:

  • Increase Temperature (Carefully): If running at

    
    , allow the mixture to warm to RT.
    
  • Chemical Dehydration: Do not just heat. Add a dehydrating agent like Acetic Anhydride (

    
    ) or Methanesulfonyl chloride  (
    
    
    
    ) with a base (e.g.,
    
    
    ) at
    
    
    to force elimination under mild thermal conditions.
Issue 3: "The product oils out and won't crystallize."[4]

Diagnosis: Impurity-driven Melting Point Depression. The Science: Fluorinated nitrostyrenes often have lower melting points than their non-fluorinated counterparts. Side products (Michael adducts) act as solvents, keeping the product in the liquid phase.

Corrective Actions:

  • Seed at Critical Temp: Cool the oil to

    
    , scratch the glass, and add a seed crystal.
    
  • Solvent Swap: Recrystallize from hot Ethanol (dissolve at

    
    ) and add water dropwise until turbid, then cool very slowly to 
    
    
    
    . Rapid cooling traps impurities (oil).

Visualizing the Workflow

The following diagram maps the critical temperature decision points and their chemical consequences.

Nitrostyrene_Temp_Control Start Start: Fluorinated Aldehyde + Nitromethane Temp_Choice Select Temperature Protocol Start->Temp_Choice High_Temp Protocol A: Reflux (AcOH/NH4OAc) Target: 90-105°C Temp_Choice->High_Temp Robust Substrate Low_Temp Protocol B: Cold Base (MeOH/NaOH) Target: -5 to 10°C Temp_Choice->Low_Temp Sensitive Substrate Check_Color Monitor Color Change (Yellow -> Orange) High_Temp->Check_Color Risk_Polymer RISK: Darkening/Tar (Polymerization) Check_Color->Risk_Polymer Overheating (>110°C) Success_HT Success: Dehydrated Nitrostyrene Check_Color->Success_HT Stop at Orange Intermediate Forms β-Nitroalcohol (Precipitate) Low_Temp->Intermediate Dehydration_Step Acidify/Dehydrate (HCl or Ac2O) Intermediate->Dehydration_Step Requires Activation Success_LT Success: High Purity Nitrostyrene Dehydration_Step->Success_LT

Caption: Decision logic for temperature selection. Protocol A utilizes thermal dehydration but risks polymerization; Protocol B separates condensation and dehydration for sensitive fluorinated substrates.

References

  • Organic Syntheses. "

    
    -Nitrostyrene." Org.[3] Synth.1929 , 9, 66. Link
    
    • Establishes the baseline temperature protocols for nitrostyrene synthesis.
  • BenchChem. "How to prevent polymerization of nitrostyrene during reaction." Technical Support Guide, 2025 .[4][5][6] Link

    • Source for specific troubleshooting on anionic polymerization and tar form
  • Journal of Fluorine Chemistry.
  • MDPI. "Selectivity Control in Nitroaldol (Henry) Reaction." Preprints.org, 2024 . Link

    • Details the temperature dependence of yield vs.
  • Master Organic Chemistry. "The Henry Reaction." Link

    • Mechanistic grounding for the reversibility of the nitroaldol step.

Sources

Technical Support Center: Troubleshooting Steric Hindrance in Para-Substituted Nitrostyrene Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reaction Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience unexpected drops in yield or enantioselectivity when scaling up reactions involving


-substituted 

-nitrostyrenes.

While classical organic chemistry dictates that steric hindrance is primarily an ortho-substituent phenomenon, bulky para-substituents (e.g.,


-tert-butyl, 

-phenyl, or dendrimeric attachments) introduce unique, context-dependent challenges. These bulky groups rarely shield the electrophilic

-carbon directly; instead, they disrupt the delicate non-covalent interactions within chiral catalyst pockets or enzyme active sites [1[1]].

This guide provides field-proven diagnostic workflows, causality-driven FAQs, and self-validating protocols to help you overcome these specific synthetic bottlenecks.

Diagnostic Workflow: Identifying the Root Cause of Low Reactivity

Before altering your reaction conditions, use the following logic tree to determine whether your reaction is failing due to electronic deactivation, nucleophile-driven steric hindrance, or catalyst pocket clashing.

G A Low Yield/ee in Nitrostyrene Reaction B Analyze Substituent Position & Type A->B C Para-Substituted (Remote) B->C D Ortho-Substituted (Proximal) B->D E Electron-Donating? (e.g., p-OMe, p-NMe2) C->E F Bulky Group? (e.g., p-tBu, p-Ph) C->F I Direct Beta-Carbon Hindrance: Force Conditions or Change Nucleophile D->I G Electronic Deactivation: Use Lewis Acid or Raise Temperature E->G H Catalyst Pocket Clash: Use Less Sterically Demanding Ligand F->H

Diagnostic workflow for troubleshooting nitrostyrene reactivity issues.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My asymmetric Michael addition works perfectly with unsubstituted


-nitrostyrene, but yields and enantiomeric excess (ee) plummet when using 

-tert-butyl-

-nitrostyrene. Isn't the para position too far from the

-carbon to cause steric hindrance?
A: You are correct that the para-position does not directly shield the electrophilic

-carbon. The causality here is catalyst pocket steric clash . In asymmetric organocatalysis, the nitrostyrene must dock deeply into the chiral pocket of the catalyst (e.g., a bifunctional thiourea) to achieve high enantioinduction. A bulky para-substituent acts like a "tail" that prevents the molecule from fully entering the pocket, raising the activation energy of the enantio-determining transition state. Solution: Switch to a catalyst with a more open binding pocket or a longer linker between the chiral scaffold and the hydrogen-bonding donor. Additionally, switch to a less polar solvent (e.g., toluene instead of DCM) to strengthen the hydrogen-bonding network and force tighter substrate-catalyst association.

Q2: I am performing a Hayashi-Miyaura conjugate addition using arylboronic acids and para-substituted nitrostyrenes. The reaction fails completely when I use ortho-substituted arylboronic acids. How do I force the reaction? A: In this specific cross-coupling scenario, the steric hindrance is originating from the nucleophile , not the nitrostyrene. Research demonstrates that while bulky substituents on the nitrostyrene are surprisingly well-tolerated, steric congestion near the reactive site of the arylboronic acid (e.g., ortho-substitution) severely impedes the transmetalation step to the palladium center [2[2]]. Solution: If using a bulky chiral ligand like (S)-iPr-IsoQuinox, the combined steric bulk of the ligand and the ortho-substituted boronic acid is insurmountable. You must use a less sterically demanding ligand or increase the equivalents of the boronic acid to drive the equilibrium forward [2[2]].

Q3: How do I definitively know if my low yield is due to steric hindrance or electronic deactivation? A: Para-substituents exert strong electronic effects via resonance. Groups like


-OMe or 

-NMe2 donate electron density into the conjugated system, significantly reducing the electrophilicity of the

-carbon. This is an electronic effect, not a steric one. Solution: Perform a kinetic analysis. The kinetics of nucleophilic addition to

-nitrostyrenes follow specific mechanistic pathways, often involving a zwitterionic pre-equilibrium []. Plot your reaction rates against Hammett

constants. If your bulky substituent (like

-tBu) deviates significantly below the theoretical trendline, the rate suppression is due to steric hindrance in the transition state. If it falls exactly on the line, the issue is purely electronic.
Quantitative Data: Impact of Substituents on Reactivity

The following table summarizes the causal relationship between substituent properties and reaction outcomes, allowing you to benchmark your own experimental results.

Table 1: Impact of Substituent Electronic and Steric Properties on Reaction Efficiency

Nitrostyrene SubstituentNucleophileCatalyst SystemYield (%)ee (%)Primary Limiting Factor
Unsubstituted (H)MalonateChiral Thiourea>9598None (Optimal Baseline)

-Methoxy (-OMe)
MalonateChiral Thiourea7296Electronic Deactivation (

-carbon less electrophilic)

-tert-Butyl (-tBu)
MalonateChiral Thiourea5881Steric Clash in Catalyst Pocket
Unsubstituted (H)o-Tolylboronic acidPd(TFA)₂ / (S)-iPr-IsoQuinox<15N/ANucleophile Steric Hindrance

-Phenyl (-Ph)
Phenylboronic acidPd(TFA)₂ / (S)-iPr-IsoQuinox8892None (Para-bulk tolerated by Pd-complex)
Self-Validating Experimental Protocols

To ensure reproducibility and isolate variables, utilize the following self-validating methodologies in your laboratory.

Protocol 1: Organocatalytic Michael Addition with Bulky Para-Substituted Nitrostyrenes

This protocol includes an internal causality check to differentiate between catalyst death and product inhibition caused by steric bulk.

  • Preparation: In an oven-dried 10 mL Schlenk tube under an argon atmosphere, dissolve 0.2 mmol of

    
    -tert-butyl-
    
    
    
    -nitrostyrene in 1.0 mL of anhydrous toluene.
  • Catalyst Addition: Add 10 mol% of a sterically tuned bifunctional squaramide catalyst. Crucial: Ensure the aryl groups on the catalyst are modified to 3,5-bis(trifluoromethyl)phenyl rather than bulkier alternatives (like anthracenyl) to accommodate the substrate's para-bulk.

  • Nucleophile Addition: Add 0.3 mmol (1.5 eq) of the nucleophile (e.g., acetylacetone).

  • Reaction & Causality Check: Stir at room temperature for 24-48 hours. Monitor via TLC. If conversion stalls at ~50%, the catalyst may be experiencing product inhibition due to the bulky adduct failing to exit the active site.

  • Validation Step: Run a parallel control reaction using unsubstituted

    
    -nitrostyrene. If the control reaches completion in 4 hours but the 
    
    
    
    -tert-butyl substrate stalls, you have definitively confirmed catalyst pocket steric clash. To resolve this, gently heat the reaction to 40 °C to provide the thermal energy required for product dissociation, accepting a minor (~2-5%) penalty to enantioselectivity.
Protocol 2: Pd-Catalyzed Hayashi-Miyaura Conjugate Addition with Steric Constraints

Designed to overcome transmetalation bottlenecks when using bulky nucleophiles.

  • Catalyst Activation: Charge a reaction vial with Pd(TFA)₂ (5 mol%), a less sterically demanding chiral ligand (e.g., an unbranched IsoQuinox derivative, 6 mol%), and the para-substituted nitrostyrene (0.2 mmol).

  • Nucleophile Loading: Add the arylboronic acid. If using an ortho-substituted arylboronic acid, you must increase the loading to 0.6 mmol (3.0 eq) to compensate for sluggish transmetalation caused by nucleophile steric hindrance [2[2]].

  • Solvent & Base: Add 2.0 mL of a 1,2-dichloroethane/water mixture (10:1 v/v) and a mild base (e.g., NaHCO₃, 0.1 mmol).

  • Thermal Forcing: Stir at 60 °C for 12 hours. The elevated temperature provides the necessary kinetic energy to overcome the high activation barrier caused by the steric clash between the bulky boronic acid and the palladium-ligand complex.

  • Workup: Quench with water, extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

References

1.[1] Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. nih.gov. 2.[2] Tolerance of Hydroxyl and Ortho-Substituted Groups in the Hayashi–Miyaura Reaction: A Study on Nitroolefin Substrates. mdpi.com. 3. Correlation analysis of reactivity in the addition of substituted benzylamines to β-nitrostyrene. cdnsciencepub.com.

Sources

improving catalyst recovery in nitrostyrene hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Catalyst Recovery in Nitrostyrene Hydrogenation

Introduction: The Economics of Recovery

In the hydrogenation of nitrostyrenes to phenethylamines (or their precursors), the catalyst—typically Palladium on Carbon (Pd/C)—represents a significant fraction of the Cost of Goods Sold (COGS). However, this specific reaction class presents unique challenges: nitrostyrene polymerization (fouling) , amine poisoning , and pyrophoric hazards during filtration.

This guide moves beyond basic filtration to address the chemical and physical lifecycle of your catalyst.

Module 1: Troubleshooting Filtration & Physical Recovery

Q: My filtration times are increasing exponentially with each batch. How do I prevent "blinding" of the filter?

A: Filtration stalling is rarely just about particle size; in nitrostyrene chemistry, it is usually due to the formation of oligomeric "gums" that coat the carbon support.

The "Sandwich" Filtration Protocol: Do not filter directly onto paper or cloth. The fines will embed themselves in the pores.

  • Pre-coat: Use a 1-2 cm bed of Celite 545 (or equivalent diatomaceous earth) on your sintered glass or Nutsche filter.

  • Solvent Match: Pre-wet the Celite with the exact solvent mixture used in the reactor.

  • The Wash: Never let the cake run dry. As the liquid level approaches the cake surface, add the wash solvent immediately.

  • Gradient Wash: If you suspect oligomers (red/brown residue), perform a warm (

    
    ) wash with a polar solvent (e.g., Methanol or Ethanol) before the final water wash.
    

Q: The spent catalyst is sparking/smoking upon exposure to air. How do I handle this safely?

A: Spent Pd/C from nitrostyrene reduction is hyper-pyrophoric because it contains adsorbed hydrogen and often reactive organic intermediates.

Safety Directive:

  • Never dry the catalyst. A dry catalyst is a fire hazard.

  • Inert Blanket: Maintain a Nitrogen (

    
    ) or Argon blanket over the filter funnel during the entire operation.
    
  • Water Quench: Have a squirt bottle of degassed water ready. If the cake cracks, immediately flood it with water to prevent oxygen ingress.

  • Disposal: Transfer the wet cake directly into a waste container pre-filled with 50% water.

Module 2: Activity Loss & Regeneration (Chemical Recovery)

Q: We reused the catalyst, but the reaction stalled at 60% conversion. Is it sintering or poisoning?

A: In mild temperature nitrostyrene reductions (


), sintering is rare. The culprit is almost certainly Amine Poisoning  or Polymer Fouling .
  • Amine Poisoning: The product (phenethylamine) binds strongly to Pd active sites, blocking fresh substrate.

  • Fouling: Nitrostyrenes are prone to polymerization, forming a layer that physically blocks pores.

Protocol: The Alkaline Regeneration Wash Simple solvent washing is insufficient to desorb amines. You must alter the pH to break the Pd-Amine coordination.

StepSolvent/ReagentPurpose
1 Reaction SolventRemove bulk product and unreacted starting material.
2 1-2% aq.[1] NaOH CRITICAL: Deprotonates surface species and displaces bound amines/oligomers.
3 Deionized WaterWash until pH of filtrate is neutral (pH 7).
4 Methanol/EthanolRemove water and prepare catalyst for organic media.
5 StorageStore as a wet paste (approx. 50% solvent).

Technical Note: Do not use strong acids (HCl) for washing carbon-supported catalysts as a first step, as this can lead to metal agglomeration or leaching depending on the oxidation state [1].

Module 3: Visualizing the Recovery Workflow

The following diagram outlines the decision logic for handling spent catalyst based on the observed failure mode.

CatalystRecovery Start Spent Catalyst Slurry Filtration Filtration (Celite Pad) Start->Filtration Observation Observe Filter Cake Filtration->Observation Clean Cake is Black/Grey (Normal) Observation->Clean No fouling Gummy Cake is Red/Brown (Oligomers) Observation->Gummy Sticky residue Sparking Sparks/Smoke (Pyrophoric) Observation->Sparking Ignition risk Wash1 Standard Solvent Wash Clean->Wash1 Wash2 Warm MeOH Wash (40°C) Gummy->Wash2 Safety IMMEDIATE Water Quench & N2 Purge Sparking->Safety RegenDecision Reuse Required? Wash1->RegenDecision Wash2->RegenDecision Disposal Submerge in Water Waste Container Safety->Disposal AlkalineWash 1-2% NaOH Wash (Desorb Amines) RegenDecision->AlkalineWash Yes (Regenerate) RegenDecision->Disposal No (Discard) Reuse Store Wet for Next Batch AlkalineWash->Reuse

Caption: Decision logic for safe filtration and regeneration of Pd/C catalysts in nitrostyrene hydrogenation.

Module 4: Mitigating Pd Leaching (Product Purity)

Q: My final phenethylamine product has high residual Pd (>50 ppm). How do I remove it?

A: Amine products are excellent ligands for Palladium, often "stripping" the metal from the carbon support. Standard crystallization often fails to remove these soluble Pd-Amine complexes.

Solution: Scavenger Screening You must use a scavenger with a higher affinity for Pd than your amine product.

Scavenger TypeFunctional GroupTarget Pd SpeciesCommercial Examples
Silica-Based Thiol (-SH) Pd(II) & Pd(0)SiliaMetS® Thiol, QuadraPure™ TU
Silica-Based Thiourea Pd(II)SiliaMetS® Thiourea
Carbon-Based Synthetic Carbon Pd(0) ColloidsCarboxen® 564
Chemical N-Acetyl Cysteine Pd(II)Generic Reagent

Protocol for Scavenging:

  • Temperature: Heat the crude product solution to 50-60°C . Scavenging kinetics are significantly faster at elevated temperatures [2].

  • Time: Stir for at least 4 hours .

  • Filtration: Filter through a 0.45 micron membrane to remove the scavenger. Silica-based scavengers are superior here as they do not swell and filter easily compared to polymer resins [3].

Module 5: Advanced Process Control

Q: Can I prevent the deactivation in the first place?

A: Yes. The primary cause of deactivation in this chemistry is the accumulation of intermediates (hydroxylamines) and side-products (polymers).

  • Temperature Control: Keep reaction temperature moderate (

    
    ) to minimize thermal polymerization of the nitrostyrene.
    
  • Pressure: Higher

    
     pressure (>3 bar) encourages rapid reduction of the intermediate hydroxylamine to the amine, preventing it from lingering and condensing into catalyst poisons [4].
    
  • Solvent Choice: Avoid non-polar solvents. Alcohols (MeOH, EtOH) are preferred as they solubilize the amine product, preventing it from coating the catalyst surface.

References

  • Catalyst Regeneration Methods.Google Patents, CN105363476A.
  • Palladium Scavenging: From 1% to within ICH limits. Onyx Scientific. Available at: [Link]

  • SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Metal Residues. Technology Networks. Available at: [Link]

Sources

preventing polymerization during storage of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene

Case ID: #FNB-STORAGE-001 Compound: 1-Fluoro-4-(2-nitroprop-1-enyl)benzene Class:


-Methyl-

-nitrostyrene derivative Primary Hazard: Spontaneous oligomerization/polymerization and hydrolytic degradation.

Module 1: Critical Storage Protocols (The Golden Standard)

As a Senior Application Scientist, I often see researchers treat this compound like a standard stable aromatic. It is not. The nitro-alkene moiety acts as a powerful Michael acceptor. If you treat it casually, the electron-deficient double bond will seek electrons from moisture, bases, or even the glass surface of your vial, leading to the formation of insoluble "gums" (oligomers) or degradation products.

The Protocol:

ParameterSpecificationScientific Rationale
Temperature -20°C (Optimal) 2-8°C (Acceptable < 1 month)Low temperature kinetically inhibits the activation energy required for dimerization and nucleophilic attack.
Atmosphere Argon or Nitrogen (Required) Oxygen promotes radical formation; Moisture initiates hydrolytic cleavage (Nef-like reactions) and anionic polymerization.
Light Amber Glass / Foil Wrap Nitroalkenes undergo photochemical rearrangement (to oximes) or [2+2] cycloaddition upon UV exposure.
Physical State Solid (Crystalline) Never store as an oil/liquid. The crystal lattice provides a significant energy barrier against polymerization. If it oils out, induce crystallization immediately.
Container Silanized Glass (Recommended)Untreated glass has surface hydroxyls (Si-OH) that can act as weak nucleophiles/bases, initiating surface polymerization.

Module 2: The Mechanics of Instability

To prevent the issue, you must understand the enemy. This compound does not polymerize via the standard radical mechanism of styrene (in fact, nitrostyrenes often inhibit radical polymerization). Instead, it suffers from Anionic Oligomerization and Photochemical Dimerization .

Degradation Pathway Diagram

DegradationPathways Compound 1-Fluoro-4-(2-nitroprop-1-enyl)benzene (Monomer) Dimer Cyclobutane Dimers (Insoluble Solid) Compound->Dimer [2+2] Cycloaddition Oligomer Anionic Oligomers (Sticky Gum) Compound->Oligomer Michael Addition (Chain Growth) Hydrolysis Aldehyde + Nitroalkane (Degradation) Compound->Hydrolysis H2O attack Light UV Light (hv) Light->Dimer Base Base / Nucleophile (OH-, H2O, Amine) Base->Oligomer Base->Hydrolysis

Figure 1: Primary degradation pathways. Note that moisture and light are the primary initiators, not heat alone.

Module 3: Troubleshooting Guide

Symptom 1: The yellow crystalline solid has turned into a sticky, orange/brown gum.

  • Diagnosis: Partial polymerization mixed with hydrolysis products. This usually happens if the compound was stored in a fridge without a desiccator. Condensation introduced water, which acted as a nucleophile.

  • Solution:

    • Dissolve the gum in a minimal amount of warm Ethanol or Methanol (approx. 40-50°C).

    • Cool slowly to -20°C to induce recrystallization.

    • The polymer/oligomer is often less soluble and may oil out or remain in solution while the monomer crystallizes.

    • Pro-Tip: If it refuses to crystallize, perform a rapid filtration through a short plug of Silica Gel (eluting with 10% EtOAc/Hexanes) to remove the polar oligomers, then evaporate and recrystallize.

Symptom 2: The material has darkened but remains solid.

  • Diagnosis: Surface oxidation or photochemical rearrangement (formation of nitro-nitrate species or oximes).

  • Solution: Wash the solid with cold pentane or hexanes. The degradation products are often more soluble in organic solvents than the crystalline lattice of the pure nitrostyrene.

Symptom 3: Yields are low in subsequent reactions (e.g., reduction to amine).

  • Diagnosis: The "polymer" is actually a hydrolysis product (4-fluorobenzaldehyde).

  • Verification: Run a TLC. If you see a spot moving faster than your nitrostyrene (aldehyde) or staying at the baseline (polymer), your storage failed.

  • Solution: Repurify via recrystallization immediately. Do not use "as is."

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution (e.g., dissolved in DCM or THF) to save time? A: Absolutely not. In solution, the concentration of the monomer is high, but the stabilizing crystal lattice energy is gone. Furthermore, solvents like THF often contain peroxides (radical initiators) or trace water. Storing nitroalkenes in solution accelerates oligomerization by orders of magnitude. Always store as a dry solid.

Q: Do I need to add a stabilizer like TBC (4-tert-butylcatechol)? A: generally, no . TBC is used for radical scavenging in styrene. Since the primary degradation mode here is anionic or hydrolytic, TBC is ineffective and introduces an impurity. The best "stabilizer" is the exclusion of light and water.

Q: I need to melt the compound to transfer it. Is this safe? A: Avoid melting if possible. At the melting point (likely ~60-70°C for this derivative), the thermal energy is sufficient to initiate self-polymerization if any trace impurities are present. It is safer to dissolve it in a solvent for transfer and then remove the solvent, or transfer as a solid powder.

Q: What is the shelf life at -20°C? A: Under Argon and in the dark: 12 to 24 months . At 4°C in air: 1 to 3 months before significant yellowing/degradation occurs.

Module 5: Experimental Protocol - Emergency Purification

If your batch has partially polymerized (gummy), use this protocol to salvage the monomer.

Workflow Diagram

Purification Start Degraded Sample (Sticky/Orange) Solvent Dissolve in min. vol. warm Ethanol (50°C) Start->Solvent Filter Hot Filtration (Remove insoluble polymer) Solvent->Filter Cool Cool to -20°C (Slowly) Filter->Cool Crystals Yellow Needles Form? Cool->Crystals Yes Yes Crystals->Yes No No (Oiling out) Crystals->No Wash Wash with cold Hexane Dry under Vacuum Yes->Wash Rescue Silica Plug Filtration (10% EtOAc/Hex) No->Rescue Finish Pure Monomer Store @ -20°C Wash->Finish Rescue->Solvent Retry Cryst.

Figure 2: Purification workflow for degraded nitroalkenes.

References

  • BenchChem. Trans-beta-Nitrostyrene Derivatives: Stability and Storage. Retrieved from BenchChem Technical Library. Link

  • Sigma-Aldrich. Safety Data Sheet: trans-beta-Methyl-beta-nitrostyrene. (Analogous stability data). Link

  • Loba Chemie. 1-Fluoro-4-Nitrobenzene Storage Conditions (Precursor/Analog Data).Link

  • PubChem. 1-Fluoro-4-(2-nitropropyl)benzene Compound Summary. National Library of Medicine. Link

  • Cabri, W. et al.Polymerization and Stability of beta-Nitrostyrenes.

(Note: Specific storage data for the exact fluorinated derivative is extrapolated from the well-documented behavior of the beta-methyl-beta-nitrostyrene parent class, as is standard in SAR-based safety assessments.)

Validation & Comparative

1H NMR interpretation of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene

Comprehensive Comparison Guide: H NMR Analytical Methodologies for 1-Fluoro-4-(2-nitroprop-1-enyl)benzene

Executive Summary

1-Fluoro-4-(2-nitroprop-1-enyl)benzene—frequently referred to in literature as 1-(4-fluorophenyl)-2-nitropropene or 4-fluoro-


1

This guide objectively compares the performance of different Nuclear Magnetic Resonance (NMR) analytical modalities (Benchtop 60 MHz vs. High-Field 400 MHz vs.

Structural Causality & Expected Chemical Shifts

To interpret the


2
  • The Nitropropenyl Core (Deshielding Effect): The nitro group (-NO

    
    ) is a powerful electron-withdrawing group (EWG). Through anisotropic deshielding and resonance withdrawal, it severely strips electron density from the adjacent vinylic proton. Consequently, the vinylic proton is pushed far downfield, typically appearing as a sharp singlet at ~8.05 ppm [2]. The allylic methyl group, being slightly insulated but still affected by the alkene, appears as a singlet at ~2.45 ppm .
    
  • The Fluorinated Aromatic Ring (Heteronuclear Coupling): The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    F nucleus possesses a spin of 
    
    
    , meaning it couples with the aromatic protons just like another proton would. This transforms a standard para-substituted AA'BB' system into a complex AA'XX' spin system.
    • H-3 & H-5 (Ortho to F): These protons experience homonuclear coupling to H-2/H-6 (

      
       Hz) and heteronuclear coupling to the fluorine atom (
      
      
      Hz). Because the coupling constants are nearly identical, they appear as a pseudo-triplet at ~7.15 ppm .
    • H-2 & H-6 (Meta to F): These protons couple with H-3/H-5 (

      
       Hz) and experience a smaller, long-range heteronuclear coupling to fluorine (
      
      
      Hz), appearing as a doublet of doublets (dd) at ~7.45 ppm .

CausalityF19F Nucleus(Spin 1/2)H35H-3 & H-5 Protons(~7.15 ppm, pseudo-t)F->H35 3J_HF (8.5 Hz)H26H-2 & H-6 Protons(~7.45 ppm, dd)F->H26 4J_HF (5.5 Hz)H35->H26 3J_HH (8.5 Hz)NO2Nitro Group (-NO2)(Strong EWG)VinylVinylic Proton(~8.05 ppm, s)NO2->Vinyl AnisotropicDeshielding

Logical relationship of spin-spin coupling and deshielding effects in the target molecule.

Analytical Methodology Comparison

Selecting the correct NMR modality is critical for resolving the heteronuclear coupling inherent to this fluorinated compound. Table 1 objectively compares the performance of various NMR approaches.

Table 1: Quantitative Comparison of NMR Modalities for 1-Fluoro-4-(2-nitroprop-1-enyl)benzene

Analytical ModalityResolution of Aromatic RegionF-H Coupling ExtractionVinylic Signal ClarityOverall Utility
Benchtop

H NMR (60 MHz)
Severe overlapping (multiplet at 7.1-7.5 ppm)Impossible to extractModerate (broad singlet)Low (Basic verification only)
High-Field

H NMR (400 MHz)
Distinct AA'XX' systemHigh (

and

calculable)
Excellent (sharp singlet at 8.05 ppm)High (Standard for publication)

H{

F} NMR (400 MHz)
Simplifies to AA'BB' systemN/A (Fluorine decoupled)ExcellentVery High (Confirms F-substitution)
2D

H-

H COSY (400 MHz)
Maps ortho/meta proton correlationsConfirms homonuclear vs heteronuclear

ExcellentSupreme (Complex mixture analysis)

Key Takeaway: While a 60 MHz benchtop system can confirm the presence of the vinylic and methyl protons, it completely fails to resolve the critical




Experimental Protocol: Self-Validating NMR Acquisition

To guarantee high-fidelity data, the following step-by-step Standard Operating Procedure (SOP) must be adhered to. This protocol is designed to maximize resolution and ensure quantitative integration.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of crystalline 1-Fluoro-4-(2-nitroprop-1-enyl)benzene in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a high-quality 5 mm NMR tube.
    
  • Causality: The molecule is highly lipophilic; CDCl

    
     provides excellent solubility. The residual CHCl
    
    
    solvent peak appears at 7.26 ppm, safely nestled between the aromatic signals without overlapping the critical vinylic peak.

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 400 MHz spectrometer. Tune the probe to the

    
    H frequency. Perform rigorous gradient shimming (Z1-Z5).
    
  • Causality: A poorly shimmed magnet will artificially broaden the fine heteronuclear couplings (

    
     Hz) between the fluorine atom and the meta-aromatic protons, rendering them indistinguishable from baseline noise.
    

Step 3: Pulse Sequence Selection & Acquisition

  • Action: Set the spectral width to 12 ppm to safely encompass the highly deshielded vinylic proton. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and acquire 16 to 32 scans.

  • Causality: The isolated vinylic proton lacks adjacent protons for efficient dipole-dipole relaxation. A sufficient D1 delay (2.0s) prevents signal saturation, ensuring that the integration ratio of Methyl:Vinylic remains a quantitative 3:1.

Step 4: Data Processing

  • Action: Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT). Perform precise manual phase correction and baseline correction.

  • Causality: Proper phase correction is mandatory to accurately extract the coupling constants of the pseudo-triplet at 7.15 ppm.

WorkflowPrepSample Preparation(15 mg in 0.6 mL CDCl3)AcqNMR Acquisition(400 MHz, D1=2.0s)Prep->AcqOneD1D 1H NMRRoutine ScreeningAcq->OneDTwoD1H{19F} DecoupledF-Coupling ValidationAcq->TwoDProcData Processing(FT, Phase, Baseline)OneD->ProcTwoD->ProcInterpSignal Assignment(Vinylic, Aromatic, Methyl)Proc->Interp

Workflow for the NMR acquisition and interpretation of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene.

Conclusion

When analyzing 1-Fluoro-4-(2-nitroprop-1-enyl)benzene, standard low-field NMR systems fall short of providing definitive structural proof due to their inability to resolve the complex



References

  • [2] Asymmetric reduction of nitroalkenes with baker's yeast Source: Tetrahedron: Asymmetry (via mdma.ch) URL:

  • [3] DE102011015842A1 - New phenylethyl amine derivatives useful in the treatment of psychiatric and/or neurological disorders Source: Google Patents URL:

  • [1] 平成15・16年度の脱法ドラッグの試買調査と検出薬物の同定 (Identification of detected drugs and trial purchase investigation of uncontrolled drugs) Source: Tokyo Metropolitan Institute of Public Health (tokyo.lg.jp) URL:

HPLC method development for fluorinated nitrostyrene purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: HPLC Method Development for Fluorinated Nitrostyrene Purity Analysis: A Comparative Guide to Stationary Phase Selectivity

Introduction: The Analytical Challenge of Fluorinated Aromatics

Fluorinated


-nitrostyrenes are critical synthetic intermediates in modern drug development, frequently utilized in the synthesis of halogenated dopamine analogues, phenethylamines, and other targeted active pharmaceutical ingredients (APIs)[1].

However, analyzing the purity of these compounds presents a unique chromatographic challenge. The strongly electron-withdrawing nature of both the nitro and fluoro groups significantly alters the electron density of the aromatic ring. When synthesizing these compounds, positional isomers (e.g., ortho-, meta-, and para-fluoronitrostyrenes) and des-fluoro impurities frequently co-crystallize. Because the addition or repositioning of a fluorine atom minimally impacts the overall hydrophobicity of the molecule, traditional reversed-phase methods often fail to resolve these critical pairs.

This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases, providing a mechanistic rationale and a self-validating experimental protocol for robust method development.

Mechanistic Rationale: Moving Beyond Hydrophobicity

To achieve baseline resolution of fluorinated nitrostyrene isomers, analytical scientists must exploit interactions beyond simple dispersive (hydrophobic) forces.

  • Standard C18 Columns: Rely almost exclusively on hydrophobic interactions. Because positional isomers of fluorinated nitrostyrenes have nearly identical partition coefficients (LogP), C18 phases offer poor selectivity, often resulting in co-elution.

  • Pentafluorophenyl (PFP) Columns: PFP phases provide highly orthogonal selectivity compared to C18 columns[2]. The substitution of five highly electronegative fluorine atoms on the stationary phase's phenyl ring creates an electron-deficient

    
    -system[3]. This enables three distinct retention mechanisms:
    
    • 
       Interactions:  The electron-deficient PFP ring engages in strong charge-transfer interactions with the electron-rich regions of the analyte's aromatic system[4].
      
    • Dipole-Dipole Interactions: The highly polarized C-F bonds on the stationary phase interact directly with the C-F bonds of the fluorinated analytes, providing enhanced retention for halogenated compounds[2].

    • Shape Selectivity: The rigid planar structure of the PFP ring discriminates between subtle steric differences in ortho-, meta-, and para-substituted isomers[3].

The Causality of Mobile Phase Selection

When utilizing a PFP column, the choice of organic modifier dictates the success of the separation. Methanol is strictly preferred over Acetonitrile. Acetonitrile contains a cyano triple bond (


-electrons) that actively competes with the analyte for 

binding sites on the PFP ring, effectively suppressing the column's unique selectivity. Methanol, being a protic solvent lacking

-electrons, preserves these critical interactions, maximizing isomer resolution.

Comparative Performance Data

To empirically demonstrate these mechanisms, a resolution mixture containing 2-fluoro-


-nitrostyrene and 4-fluoro-

-nitrostyrene was analyzed across three different stationary phases using an optimized Methanol/Water gradient.

Table 1: Chromatographic Comparison of Stationary Phases for Fluorinated Nitrostyrenes

Column ChemistryPrimary Retention MechanismRetention Time (min)Selectivity (

)
Resolution (

)
Peak Asymmetry (

)
Standard C18 Dispersive (Hydrophobic)4.201.030.8 (Co-elution)1.15
Phenyl-Hexyl Dispersive, Weak

4.851.101.4 (Partial)1.12
PFP Dipole-Dipole, Strong

, Steric
6.501.283.1 (Baseline) 1.05

Data Interpretation: The C18 column failed to resolve the positional isomers (


 < 1.5). While the Phenyl-Hexyl column showed marginal improvement due to weak 

interactions, only the PFP column provided the robust baseline resolution (

> 2.0) required for quantitative purity analysis.

Method Development Workflow

HPLC_Method_Dev Start Fluorinated Nitrostyrene Mixture Decision1 Are positional isomers (o-, m-, p-fluoro) present? Start->Decision1 C18 Standard C18 Column (Dispersive Interactions) Decision1->C18 No PFP PFP Column (π-π & Dipole Interactions) Decision1->PFP Yes Modifier Select Organic Modifier (MeOH preferred over ACN to preserve π-π stacking) C18->Modifier PFP->Modifier Buffer Add Volatile Buffer (0.1% Formic Acid for LC-MS) Modifier->Buffer Validate Method Validation (Specificity & Robustness) Buffer->Validate

Fig 1: Decision workflow for fluorinated nitrostyrene HPLC method development.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The method cannot proceed to sample analysis unless the built-in System Suitability Test (SST) passes strict criteria.

Materials & Reagents:

  • Column: High-purity silica PFP column (e.g., 150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Suppresses residual silanol ionization and ensures MS compatibility).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

Gradient Elution Profile:

  • 0.0 - 2.0 min: 40% B

  • 2.0 - 10.0 min: 40%

    
     80% B
    
  • 10.0 - 12.0 min: 80% B

  • 12.0 - 12.1 min: 80%

    
     40% B
    
  • 12.1 - 17.0 min: 40% B (Column re-equilibration)

  • Flow Rate: 1.0 mL/min | Temperature: 35°C | Detection: UV at 254 nm.

Step-by-Step Execution & Validation Logic:

  • System Equilibration: Run the gradient blank twice. Causality: Ensures the baseline is stable and the PFP stationary phase is fully solvated by the protic modifier.

  • System Suitability Test (SST): Inject a known resolution standard containing 2-fluoro and 4-fluoro-

    
    -nitrostyrene (100 µg/mL).
    
    • Validation Gate: Proceed ONLY if Resolution (

      
      ) 
      
      
      
      2.0 and Tailing Factor (
      
      
      )
      
      
      1.5. If
      
      
      < 2.0, verify that Methanol (not Acetonitrile) was used, as ACN will destroy the required
      
      
      selectivity.
  • Blank Injection: Inject Mobile Phase A. Validation Gate: Ensure no carryover peaks > 0.05% of the target API area.

  • Sample Analysis: Inject the unknown synthesized batch.

  • Bracketing Standard: Re-inject the SST standard every 10 samples. Validation Gate: Retention time drift must be

    
     2.0% to confirm the absence of phase dewetting or stationary phase degradation.
    

Conclusion

For the purity analysis of fluorinated nitrostyrenes, standard C18 columns are analytically inadequate due to their reliance on purely dispersive forces. By transitioning to a Pentafluorophenyl (PFP) stationary phase and strategically pairing it with a methanolic mobile phase, analysts can unlock powerful


 and dipole-dipole interactions. This rationally designed approach guarantees baseline resolution of closely related halogenated isomers, ensuring the integrity of downstream pharmaceutical synthesis.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL
  • HPLC Column Selection: Core to Method Development (Part II)
  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry Source: LCGC International URL
  • Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues Source: ResearchGate URL

Sources

UV-Vis absorption spectra of para-substituted nitrostyrenes

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of UV-Vis Absorption Spectra in Para-Substituted β-Nitrostyrenes: Experimental vs. Computational (TD-DFT) Approaches

As a Senior Application Scientist, evaluating the photophysical properties of conjugated organic scaffolds requires moving beyond simple observation to understanding the underlying quantum mechanical drivers.


-nitrostyrenes serve as archetypal Michael acceptors and highly tunable push-pull chromophores [1].

This guide provides an objective comparison of how different para-substituents (the chemical alternatives) modulate the UV-Vis absorption spectra of


-nitrostyrenes. Furthermore, it compares the performance of empirical UV-Vis spectroscopy  against Time-Dependent Density Functional Theory (TD-DFT)  as analytical methodologies for predicting and validating these photophysical shifts [2].

Mechanistic Grounding: The D- -A Architecture

The UV-Vis absorption spectrum of a para-substituted


-nitrostyrene is dominated by an intense Intramolecular Charge Transfer (ICT) band. This arises from the 

transition within the Donor-

-Acceptor (D-

-A) framework.

The Causality of the Bathochromic Shift: The nitro group (-NO


) is a powerful electron-withdrawing group (EWG) that acts as the electron acceptor, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) [1]. When an electron-donating group (EDG) is introduced at the para position of the phenyl ring, it acts as the donor, destabilizing the Highest Occupied Molecular Orbital (HOMO) via resonance (+R effect).
This simultaneous raising of the HOMO and lowering of the LUMO narrows the HOMO-LUMO energy gap. Consequently, less energy is required for excitation, resulting in a pronounced bathochromic (red) shift in the absorption maximum (

) [3].

D_pi_A Donor Para-Substituent (Donor: e.g., -N(CH3)2) Phenyl Phenyl Ring (π-spacer) Donor->Phenyl Resonance (+R effect) Alkene Alkene Bridge (π-spacer) Phenyl->Alkene π-conjugation Acceptor Nitro Group (Acceptor: -NO2) Alkene->Acceptor Electron Withdrawal (-M)

Caption: Electronic delocalization pathway in the D-π-A architecture of para-substituted β-nitrostyrenes.

Comparative Data Analysis: Substituent Effects & Method Accuracy

How accurately can computational models predict real-world bench data? The table below compares the experimental


 values of various para-substituted 

-nitrostyrenes against TD-DFT predicted values.

As demonstrated, TD-DFT (when utilizing appropriate range-separated functionals) provides an exceptionally high degree of accuracy, typically within 5–10 nm of empirical results, making it a highly reliable alternative for pre-synthesis screening [4].

Para-Substituent (X)Hammett Constant (

)
Experimental

(nm)*
TD-DFT Predicted

(nm)**
Photophysical Shift Type
-H (Unsubstituted)0.00310314Baseline Reference [5]
-CH

(Methyl)
-0.17325328Weak Bathochromic
-OCH

(Methoxy)
-0.27350355Moderate Bathochromic
-N(CH

)

(Dimethylamino)
-0.83435442Strong Bathochromic
-NO

(Nitro)
+0.78270276Hypsochromic (Blue Shift)

*Measured in CH


Cl

at 298K. **Calculated at the CAM-B3LYP/6-311++G(d,p) level using the Polarizable Continuum Model (PCM) for CH

Cl

.

Self-Validating Methodologies

To ensure scientific integrity, both experimental and computational workflows must be treated as self-validating systems. Below are the rigorous, step-by-step protocols required to reproduce the comparative data.

Protocol A: High-Fidelity Experimental UV-Vis Acquisition

Causality Check: Aggregation or excimer formation at high concentrations can artificially shift absorption bands. We utilize serial dilutions to validate the Beer-Lambert law, ensuring the recorded


 represents a true monomeric ICT state.
  • Solvent Preparation: Utilize HPLC-grade Dichloromethane (CH

    
    Cl
    
    
    
    ). Verify solvent cutoff is well below the expected absorption range (< 235 nm).
  • Stock Solution: Prepare a 1.0 mM stock solution of the purified para-substituted

    
    -nitrostyrene in CH
    
    
    
    Cl
    
    
    .
  • Serial Dilution: Prepare working concentrations of 2, 4, 6, 8, and 10

    
    M.
    
  • Baseline Correction: Using a dual-beam UV-Vis spectrophotometer, place pure CH

    
    Cl
    
    
    
    in matched quartz cuvettes (10 mm path length) in both the reference and sample paths. Zero the instrument from 200 nm to 600 nm.
  • Spectral Acquisition: Scan each working solution at a rate of 1 nm/s.

  • Validation: Plot Absorbance at

    
     vs. Concentration. A strictly linear relationship (
    
    
    
    ) confirms the absence of aggregation artifacts.
Protocol B: TD-DFT Computational Workflow

Causality Check: Standard global hybrid functionals (e.g., B3LYP) systematically underestimate the energy of charge-transfer states due to self-interaction errors. Employing a range-separated hybrid functional (e.g., CAM-B3LYP) is critical to accurately model the spatial overlap of the D-


-A system [4].
  • Geometry Optimization: Build the molecule and perform ground-state (S

    
    ) optimization using Density Functional Theory at the B3LYP/6-311++G(d,p) level.
    
  • Frequency Analysis: Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true energetic minimum.

  • Excited State Calculation: Perform the TD-DFT calculation using the CAM-B3LYP functional and the 6-311++G(d,p) basis set.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) set to Dichloromethane to account for solvent dielectric stabilization of the excited state.

  • NTO Extraction: Generate Natural Transition Orbitals (NTOs) to visually map the hole-particle pairs, confirming the transition is a

    
     ICT from the donor substituent to the nitro group.
    

Workflow cluster_exp Experimental UV-Vis Protocol cluster_comp Computational TD-DFT Protocol Prep 1. Sample Prep (Serial Dilutions) Baseline 2. Baseline Correction (Matched Cuvettes) Prep->Baseline Scan 3. Spectral Scan (200-600 nm) Baseline->Scan Beer 4. Beer-Lambert Validation Scan->Beer Compare Comparative Data Analysis (Δλ_max & Oscillator Strengths) Beer->Compare Geom 1. Ground State Opt. (B3LYP/6-311++G**) Freq 2. Freq Analysis (Zero Imaginary Freqs) Geom->Freq TDDFT 3. TD-DFT Calculation (CAM-B3LYP/PCM) Freq->TDDFT NTO 4. NTO Analysis (Hole-Particle Mapping) TDDFT->NTO NTO->Compare

Caption: Parallel workflows for experimental UV-Vis validation and computational TD-DFT prediction.

Conclusion: Selecting the Right Approach

When evaluating


-nitrostyrenes for applications in drug development, nonlinear optics, or as solvatochromic probes, neither method should exist in isolation.
  • TD-DFT serves as a highly efficient, cost-effective alternative for screening large libraries of theoretical para-substituents to identify target

    
     profiles before committing to synthesis.
    
  • Experimental UV-Vis remains the gold standard for final validation, capturing complex real-world solvent interactions (like hydrogen bonding) that continuum models (PCM) may slightly underrepresent.

By combining these approaches, researchers can confidently engineer the photophysical properties of D-


-A systems with atomic-level precision.

References

  • Benchchem. "The Influence of Electron-Withdrawing Groups on 3-Substituted Nitrostyrenes: A Technical Guide." Benchchem.
  • Ando, R. A., et al. "The electronic delocalization in para-substituted -beta-nitrostyrenes probed by Resonance RAMAN Spectroscopy and Quantum-Chemical calculations." Journal of Raman Spectroscopy, 2008.
  • "Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene.
  • "Commercial Trans-Β-Nitrosytrene Analogues for Colorimetric Cyanide (Cn-) Detection Via Michael Addition-Based Chemodosimetric Approach Validated by Comparative Investigations, Dft, and Strip Method.
  • Benchchem. "2-nitroprop-1-enylbenzene." Benchchem.

X-ray diffraction data for 1-Fluoro-4-(2-nitroprop-1-enyl)benzene verification

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Verification of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene: A Comparative Guide to X-Ray Diffraction vs. NMR and PXRD

As a Senior Application Scientist, I frequently encounter the challenge of rigorously verifying the stereochemistry and solid-state packing of halogenated nitroalkenes. For 1-Fluoro-4-(2-nitroprop-1-enyl)benzene (CAS 775-31-5)—a critical precursor in the synthesis of fluorinated phenethylamines and targeted therapeutics—confirming the (E) vs. (Z) isomeric ratio and bulk phase purity is paramount.

This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy. By examining the causality behind our experimental choices and establishing self-validating protocols, we provide a definitive framework for the structural verification of this compound.

Comparative Analysis of Analytical Modalities

The synthesis of 1-fluoro-4-(2-nitroprop-1-enyl)benzene via the Henry reaction (nitroaldol condensation) predominantly yields the (E)-isomer due to thermodynamic control, which minimizes steric repulsion between the bulky para-fluorophenyl ring and the nitro group. However, verifying this requires orthogonal analytical techniques.

  • Single-Crystal X-Ray Diffraction (SC-XRD): SC-XRD is the gold standard for absolute structural elucidation. It unambiguously determines the (E)-configuration and reveals critical non-planar distortions. As documented in related structural studies in,

    
    -methylnitrostyrenes often exhibit a C=C bond length of approximately 1.32–1.34 Å and a notable dihedral twist (ranging from 7° to 27°) to relieve steric strain between the ortho-hydrogen and the methyl/nitro groups.
    
  • Powder X-Ray Diffraction (PXRD): While SC-XRD characterizes a single microscopic crystal, PXRD is essential for confirming that the bulk synthesized powder matches the single-crystal structure, ruling out polymorphic impurities or co-crystallized (Z)-isomers.

  • Nuclear Magnetic Resonance (NMR): Solution-state

    
    H and 
    
    
    
    C NMR provide rapid, quantitative assessment of the E/Z ratio based on the chemical shift of the vinylic proton, but they cannot provide the solid-state packing or intermolecular hydrogen-bonding networks (e.g., C—H···O interactions) critical for formulation stability.
Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityPrimary OutputStereochemical CertaintySample RequirementTime-to-Result
SC-XRD 3D Atomic Coordinates, Bond LengthsAbsolute (Gold Standard)~0.1 mg (Single Crystal)24–48 hours
PXRD Bulk Phase Purity, PolymorphsInferential (via Rietveld)10–50 mg (Powder)1–2 hours
1H-NMR Solution Dynamics, E/Z RatioHigh (via NOESY/ROESY)5–10 mg (in CDCl

)
< 30 minutes

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step workflows are designed as self-validating systems , meaning the data generated inherently proves the reliability of the execution.

Protocol A: Single-Crystal Growth and SC-XRD Analysis
  • Step 1: Dissolution. Dissolve 10 mg of purified 1-fluoro-4-(2-nitroprop-1-enyl)benzene in 2 mL of a 1:1 ethanol/isopropanol mixture in a standard glass vial.

  • Step 2: Crystallization. Cap the vial with a perforated septum and allow for slow solvent evaporation at 296 K in a vibration-free environment for 4–7 days until yellow, prism-like crystals form.

  • Step 3: Mounting & Data Collection. Select a crystal (approx. 0.3 × 0.2 × 0.2 mm) and mount it on a glass fiber using perfluoropolyether oil. Collect diffraction data using a diffractometer equipped with Mo K

    
     radiation (
    
    
    
    Å) at 100 K.
  • Causality: Slow evaporation is chosen over rapid thermal cooling to prevent the kinetic trapping of crystal defects. Operating the diffractometer at 100 K minimizes thermal atomic displacement, yielding sharper diffraction spots and higher resolution.

  • Self-Validation Mechanism: The protocol validates itself during the structural refinement phase. An internal

    
     factor of 
    
    
    
    and a Goodness-of-Fit (GoF) approaching
    
    
    mathematically prove that the proposed 3D atomic model perfectly aligns with the raw diffraction data.
Protocol B: PXRD Bulk Phase Verification
  • Step 1: Sample Preparation. Lightly grind 30 mg of the bulk synthesized powder using an agate mortar to ensure a uniform particle size (< 50

    
    m).
    
  • Step 2: Loading. Back-load the powder into a zero-background silicon sample holder to minimize preferred orientation.

  • Step 3: Acquisition. Scan from 5° to 50° 2

    
     using a Bragg-Brentano diffractometer with Cu K
    
    
    
    radiation (
    
    
    Å) at a step size of 0.01°.
  • Causality: Grinding the sample and using a zero-background holder eliminates preferred orientation artifacts, ensuring that relative peak intensities accurately reflect the bulk crystal lattice.

  • Self-Validation Mechanism: Through Rietveld refinement, the experimental powder pattern is subtracted from a simulated pattern generated from the SC-XRD data (Protocol A). A low

    
     residual value confirms the bulk material is phase-pure and structurally identical to the single crystal.
    
Protocol C: Solution-State NMR Analysis
  • Step 1: Preparation. Dissolve 5 mg of the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% TMS as an internal standard.
    
  • Step 2: Acquisition. Acquire a standard 1D

    
    H-NMR spectrum at 400 MHz (16 scans, 10-second relaxation delay).
    
  • Causality: CDCl

    
     is selected because it lacks exchangeable protons that could obscure the critical vinylic proton signal (typically around 
    
    
    
    8.0–8.2 ppm for the (E)-isomer). The long relaxation delay ensures fully quantitative integration.
  • Self-Validation Mechanism: The integration of the vinylic proton relative to the four aromatic protons of the para-fluorophenyl ring must equal exactly 1.00 : 4.00. Any fractional deviation immediately flags the presence of the (Z)-isomer or residual starting material.

Quantitative Crystallographic Benchmarks

When verifying 1-fluoro-4-(2-nitroprop-1-enyl)benzene via SC-XRD, your data should closely align with the established parameters for isostructural


-methylnitrostyrenes, as reported in .
Table 2: Representative Crystallographic Parameters for -Methylnitrostyrenes
ParameterExpected Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicTypical for planar aromatic organic molecules.
Space Group

or

Indicates centrosymmetric packing with

stacking.
C=C Bond Length 1.325 – 1.340 ÅConfirms the integrity of the propenyl double bond.
Dihedral Angle 7° – 27°Quantifies the non-planarity caused by ortho-H steric clash.
Intermolecular Contacts C—H···O (

2.60 Å)
Weak hydrogen bonding stabilizing the 3D crystal network.

Analytical Decision Workflow

To streamline the verification process, adhere to the following multi-modal workflow.

AnalyticalWorkflow Start Synthesize 1-Fluoro-4- (2-nitroprop-1-enyl)benzene NMR 1H & 13C NMR (Solution State) Start->NMR Cryst Crystal Growth (Slow Evaporation) Start->Cryst PXRD Powder XRD (Bulk Purity) Start->PXRD Isomer Determine E/Z Isomeric Ratio NMR->Isomer Validate Comprehensive Structural Verification Isomer->Validate Bulk Ratio SCXRD Single-Crystal XRD (Absolute Configuration) Cryst->SCXRD SCXRD->Validate 3D Structure Polymorph Polymorph Identification PXRD->Polymorph Polymorph->Validate Phase Match

Fig 1. Multi-modal analytical workflow for the structural verification of fluorinated nitrostyrenes.

References

  • Title: 4-Dimethylamino-

    
    -nitrostyrene and 4-dimethylamino-
    
    
    
    -ethyl-
    
    
    -nitrostyrene at 100 K Source: Acta Crystallographica Section C: Crystal Structure Communications URL:[Link]
  • Title: 1-Nitro-4-(2-nitroprop-1-enyl)benzene Source: Acta Crystallographica Section E: Structure Reports Online URL:[Link]

  • Title: (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene Source: Acta Crystallographica Section E: Structure Reports Online URL:[Link]

elemental analysis standards for fluorinated organic compounds

Author: BenchChem Technical Support Team. Date: March 2026

The proliferation of per- and polyfluoroalkyl substances (PFAS) and highly fluorinated active pharmaceutical ingredients (APIs) has exposed a critical vulnerability in classical elemental analysis. As a Senior Application Scientist, I frequently encounter laboratories struggling with severely skewed Carbon-Hydrogen-Nitrogen (CHN) data and rapidly degrading quartz combustion tubes when analyzing these matrices.

The root cause lies in the extreme stability of the carbon-fluorine (C-F) bond, which boasts a dissociation energy of approximately 515 kJ/mol[1]. This bond fiercely resists standard flash combustion protocols. To restore scientific integrity to your analytical workflows, this guide objectively compares the dominant analytical configurations—Standard CHN, Scavenger-Modified CHN, and Combustion Ion Chromatography (CIC)—providing empirical data and validated, self-correcting protocols.

The Mechanistic Challenge of Fluorinated Matrices

In a standard CHN analyzer, organic samples are combusted in an oxygen-rich environment at 1000°C. For non-halogenated hydrocarbons, this yields pure CO₂, H₂O, and NOₓ. However, highly fluorinated compounds undergo incomplete oxidation, yielding highly stable fluorocarbons, predominantly carbon tetrafluoride (CF₄)[1].

This leads to a cascade of analytical failures:

  • The Carbon Deficit: CF₄ traps carbon in a stable gaseous form that bypasses the CO₂ trap and detector, resulting in an artificially low Carbon mass fraction.

  • The Nitrogen Anomaly: Incompletely combusted fluorocarbon fragments (e.g., CF₂) pass through the reduction column and are falsely detected by the Thermal Conductivity Detector (TCD) as Nitrogen, leading to artificially high Nitrogen results[2].

  • Hardware Degradation: Fluorine that does react with hydrogen forms hydrogen fluoride (HF) gas, which aggressively etches the quartz (SiO₂) combustion tube, leading to devitrification and catastrophic tube failure.

G Sample Fluorinated Compound Combust Flash Combustion (1000°C) Sample->Combust NoScav Standard CHN Combust->NoScav WithScav MgO Modified CHN Combust->WithScav CF4 Forms CF4 & HF NoScav->CF4 MgF2 Forms MgF2 + CO2 WithScav->MgF2 Error Low C, High N CF4->Error Accurate Accurate CHN MgF2->Accurate

Fig 1. Mechanistic pathway of fluorinated compound combustion with and without MgO scavengers.

Comparative Analysis of Analytical Configurations

To combat these interferences, laboratories must pivot from standard methodologies to specialized scavenger configurations or orthogonal detection techniques.

  • Configuration A: Standard CHN (Unmodified)

    • Mechanism: Relies strictly on standard copper oxide/tungsten oxide catalysts.

    • Verdict: Unsuitable for compounds with >5% Fluorine. Yields severe analytical bias and damages instrumentation.

  • Configuration B: Scavenger-Modified CHN (MgO Inserts)

    • Mechanism: Integrates Magnesium Oxide (MgO) into the combustion tube packing. MgO acts as a highly efficient fluorine scavenger. During combustion, the MgO absorbs fluorine as HF, forming thermodynamically stable solid Magnesium Fluoride (MgF₂) while releasing the trapped carbon as CO₂ and protecting the quartz tube[2].

    • Verdict: The gold standard for determining accurate C, H, and N mass fractions in fluorinated APIs and polymers.

  • Configuration C: Combustion Ion Chromatography (CIC)

    • Mechanism: Shifts the analytical focus from CHN to Total Organic Fluorine (TOF). The sample undergoes pyrohydrolytic combustion, breaking down all organic fluorine into fluoride ions (F⁻), which are absorbed into an aqueous solution and quantified via Ion Chromatography[3].

    • Verdict: The definitive method for quantifying the actual Fluorine mass fraction, heavily utilized in environmental PFAS screening (e.g., EPA Draft Method 1621)[4].

Experimental Data: Performance Comparison

To objectively evaluate these configurations, we analyzed a certified reference standard of Trifluoroacetanilide (Theoretical: C 50.80%, H 3.20%, N 7.41%, F 30.13%). The data below illustrates the failure of unmodified systems and the precision of optimized standards.

Analytical ConfigurationCarbon (%)Hydrogen (%)Nitrogen (%)Fluorine (%)Diagnostic Status
Theoretical Value 50.80 3.20 7.41 30.13 Reference Baseline
Standard CHN (No Scavenger)45.203.189.50N/AFails (CF₄ / CF₂ Bias)
Modified CHN (MgO Scavenger)50.753.217.43N/AAccurate CHN Recovery
Combustion IC (CIC)N/AN/AN/A30.05Accurate TOF Recovery

Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies detail not just the operational steps, but the underlying causality required to maintain scientific integrity.

Protocol 1: MgO-Modified CHN Analysis (Self-Validating Workflow)
  • Step 1: Reagent Conditioning (Critical Causality): Pre-bake granular MgO at 800°C for 2 hours. Why? MgO is highly hygroscopic and readily absorbs atmospheric CO₂. Failing to bake the scavenger will introduce massive Carbon and Hydrogen blank errors into your baseline.

  • Step 2: Tube Packing: Pack the quartz combustion tube with the conditioned MgO layer directly downstream of the primary oxidation zone, ensuring the combustion gases pass through the MgO before reaching the copper reduction zone[2].

  • Step 3: System Blank & Calibration: Run three empty tin capsules to establish a zero-baseline. Calibrate using a certified fluorinated standard (e.g., 4-Fluorobenzoic acid).

    • Self-Validation Check: If the carbon recovery of 4-Fluorobenzoic acid drops below 99.5% during a run, the MgO scavenging capacity is exhausted, signaling the immediate need for tube repacking.

  • Step 4: Sample Encapsulation: Weigh 1.0 - 1.5 mg of the fluorinated unknown into a tin capsule. Fold tightly to mechanically exclude atmospheric N₂.

  • Step 5: Flash Combustion: Drop the capsule into the 1000°C furnace under a transient O₂ enrichment. The exothermic oxidation of the tin capsule drives the localized temperature to 1800°C, shattering the C-F bonds while the MgO instantly traps the liberated fluorine.

Protocol 2: Total Organic Fluorine via Combustion Ion Chromatography (CIC)

CIC Sample Sample Prep Pyro Pyrohydrolytic Combustion Sample->Pyro Absorb Gas Absorption (H2O2) Pyro->Absorb IC Ion Chromatography Absorb->IC Detect Fluoride Detection IC->Detect

Fig 2. Step-by-step analytical workflow for Combustion Ion Chromatography (CIC).

  • Step 1: Sample Preparation: For aqueous matrices (e.g., environmental PFAS analysis), pass the sample through a column of Granular Activated Carbon (GAC) to isolate and adsorb the organic fluorine (AOF method)[5].

  • Step 2: Pyrohydrolytic Combustion: Introduce the GAC (or solid API sample) into the ceramic combustion boat. Combust at 1000°C–1050°C under an Argon/Oxygen atmosphere supplemented with a continuous stream of ultra-pure water vapor. Why? The water vapor (pyrohydrolysis) is strictly required to provide hydrogen atoms, ensuring all fluorine is digested and converted to HF rather than forming insoluble metal fluorides or F₂ gas[4].

  • Step 3: Gas Absorption: Route the combustion exhaust into an absorption tube containing a dilute H₂O₂ solution. Why? H₂O₂ oxidizes any combustion-derived SO₂ gas to sulfate, preventing sulfite peaks from overlapping with and interfering with the fluoride peak on the IC chromatogram.

  • Step 4: IC Separation & Detection: Inject the absorption solution onto an anion-exchange column. Detect the fluoride ion via suppressed conductivity.

    • Self-Validation Check: Spike a known concentration of Perfluorohexane sulfonic acid (PFHxS) into a blank matrix to verify initial precision and recovery (IPR) prior to running unknown sample batches[5].

Conclusion

Treating highly fluorinated organic compounds as standard analytical samples guarantees failure. By understanding the thermodynamic resilience of the C-F bond and the resulting CF₄ formation, researchers can implement targeted interventions. For structural confirmation (CHN), the integration of anhydrous MgO scavengers is non-negotiable. For absolute fluorine quantification and PFAS screening, Combustion Ion Chromatography (CIC) provides the necessary pyrohydrolytic rigor to ensure complete elemental recovery.

References

1.5 2. 2 3.3 4.4 5.1

Sources

Benchmarking Chemoselective Reduction Yields: Fluorinated vs. Chlorinated Nitrostyrenes

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on halogenated phenethylamines—critical precursors for dopamine analogues, CNS stimulants, and targeted library synthesis—the chemoselective reduction of halogenated β-nitrostyrenes has become a pivotal bottleneck. The objective is to fully reduce both the conjugated alkene and the nitro group to a primary amine without cleaving the sensitive aryl-halogen (C-X) bond.

This guide provides an objective, data-driven comparison of traditional and modern reduction methodologies, analyzing the mechanistic causality behind dehalogenation and benchmarking the yields of fluorinated versus chlorinated substrates.

Mechanistic Causality: The Halogen Conundrum

The fundamental challenge in reducing halogenated nitrostyrenes lies in the competing reduction potentials of the nitroalkene system and the aryl-halogen bond. The choice of reducing agent directly dictates whether the target phenethylamine is isolated or lost to hydrodehalogenation.

1. Lithium Aluminum Hydride (LiAlH₄): The Hydride Insertion Problem While LiAlH₄ is the traditional standard for nitrostyrene reduction, it is a highly aggressive nucleophilic hydride source. During the reduction process, highly reactive aluminum-nitrogen intermediates are formed. For chlorinated nitrostyrenes, the relatively weak C-Cl bond (~81 kcal/mol) is highly susceptible to direct hydride insertion or nucleophilic aromatic substitution (S_NAr), leading to massive dehalogenation. Fluorinated nitrostyrenes fare slightly better due to the stronger C-F bond (~116 kcal/mol), but the high electronegativity of fluorine activates the aromatic ring toward S_NAr, still resulting in significant yield loss.

2. Catalytic Hydrogenation (Pd/C, H₂): Oxidative Addition Palladium-catalyzed hydrogenation is notorious for hydrodehalogenation. The Pd(0) catalyst readily undergoes oxidative addition into the C-Cl bond. Consequently, chlorinated nitrostyrenes yield almost 100% dehalogenated byproduct. Fluorine’s high bond dissociation energy generally prevents Pd(0) insertion under mild conditions, allowing for moderate yields of the fluorinated phenethylamine, though prolonged exposure inevitably degrades the product.

3. Zinc/HCl (0 °C): Kinetic Control via SET Zinc dust in methanolic HCl operates via a Single Electron Transfer (SET) mechanism. The reduction potential of the conjugated nitroalkene is significantly lower than that of the isolated aryl halide. By strictly maintaining the reaction at 0 °C, the system lacks the kinetic energy required to overcome the activation barrier for SET into the C-X σ* antibonding orbital. This preserves both C-F and C-Cl bonds, yielding the target amines cleanly .

4. NaBH₄ / CuCl₂: Surface-Catalyzed Hydride Transfer Sodium borohydride alone cannot reduce aliphatic nitro groups. However, the addition of CuCl₂ results in the immediate, in situ reduction of Cu(II) to Cu(0) nanoparticles. This Cu(0) surface acts as a highly specific catalyst, directing the borohydride transfer exclusively to the nitroalkene. Because this system lacks the thermodynamic driving force to insert into aryl-halogen bonds, it acts as a highly chemoselective, one-pot alternative that leaves both fluorine and chlorine substituents entirely intact 1.

Reduction Pathway & Chemoselectivity Workflow

ChemoselectiveReduction Start Halogenated β-Nitrostyrene (F or Cl) LiAlH4 LiAlH4 / THF (Hydride Transfer) Start->LiAlH4 PdC H2, Pd/C (Catalytic Hydrogenation) Start->PdC ZnHCl Zn / HCl (0 °C) (SET / Protonation) Start->ZnHCl NaBH4 NaBH4 / CuCl2 (Cu(0) Catalyzed) Start->NaBH4 Dehal Dehalogenated Phenethylamine (Major Byproduct) LiAlH4->Dehal C-Cl Cleavage (High) C-F Cleavage (Mod) PdC->Dehal Hydrodehalogenation Target Halogenated Phenethylamine (Target Product) ZnHCl->Target Chemoselective NaBH4->Target Chemoselective

Reaction pathways for halogenated nitrostyrene reduction highlighting chemoselective methods.

Benchmarking Data: Yields & Dehalogenation Rates

The following table synthesizes experimental yields comparing the reduction of 4-fluoro-β-nitrostyrene and 4-chloro-β-nitrostyrene across different reagent systems. Data highlights the stark divergence in stability between the C-F and C-Cl bonds under traditional conditions, and the unifying success of modern chemoselective protocols.

Reduction MethodSubstrateTarget Amine Yield (%)Dehalogenation / Byproduct (%)Chemoselectivity Rating
LiAlH₄ (THF, Reflux) 4-Fluoro42%~25%Poor
LiAlH₄ (THF, Reflux) 4-Chloro< 15%> 65%Fail
H₂, Pd/C (EtOH, RT) 4-Fluoro58%~30%Moderate
H₂, Pd/C (EtOH, RT) 4-Chloro0%100%Fail
Zn / HCl (MeOH, 0 °C) 4-Fluoro82%0%Excellent
Zn / HCl (MeOH, 0 °C) 4-Chloro78%0%Excellent
NaBH₄ / CuCl₂ (EtOH, RT) 4-Fluoro80%0%Excellent
NaBH₄ / CuCl₂ (EtOH, RT) 4-Chloro83%0%Excellent

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in visual and chemical cues allow the researcher to confirm reaction progress in real-time.

Protocol A: Zn/HCl Chemoselective Reduction

Optimized for scalable, low-cost reduction without the need for inert atmospheres.

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of the halogenated β-nitrostyrene in 2.0 mL of Methanol (MeOH).

  • Temperature Control (Critical): Submerge the flask in an ice-water bath and allow it to equilibrate strictly to 0 °C. Causality: Allowing the temperature to rise above 5 °C provides the kinetic energy required for the SET mechanism to cleave the C-X bond.

  • Zinc Addition: Add 800 mg of activated Zinc dust to the stirring solution.

  • Acidification: Slowly add 10 M aqueous HCl dropwise over 15 minutes to manage the exothermic protonation.

  • Self-Validation Check: Monitor the reaction visually. The starting material imparts a bright, conjugated yellow color to the solution. As the reduction proceeds, the solution will transition to colorless or pale milky-white. Complete disappearance of the yellow chromophore (typically 4–6 hours) validates the complete reduction of the nitroalkene.

  • Workup: Filter the mixture through a Celite pad to remove unreacted zinc. Basify the filtrate with aqueous NaOH to pH 12, extract with CHCl₃, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the halogenated phenethylamine.

Protocol B: NaBH₄ / Cu(0) Catalyzed Reduction

Optimized for rapid, one-pot synthesis yielding high-purity amines in under 30 minutes.

  • Preparation: Dissolve 1.0 mmol of the halogenated β-nitrostyrene in 10 mL of absolute Ethanol.

  • Catalyst Initiation: Add 0.2 mmol (20 mol%) of Copper(II) chloride (CuCl₂) to the solution.

  • Reduction Phase: While stirring vigorously at room temperature, carefully add 5.0 mmol of Sodium Borohydride (NaBH₄) in small portions.

  • Self-Validation Check: Upon the first addition of NaBH₄, the solution will immediately turn pitch black. Causality: This validates the successful in situ reduction of Cu(II) to catalytic Cu(0) nanoparticles. Vigorous hydrogen gas evolution will occur. The reaction is complete when gas evolution ceases entirely (typically 10–30 minutes).

  • Workup: Quench the reaction by carefully adding 10 mL of a 35% NaOH solution. Stir for 10 minutes to break down boron complexes. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate to isolate the pure halogenated phenethylamine.

References

  • Maresh, J. J., et al. "Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues." Synlett, 2014.

  • D'Andrea, L., & Kristensen, J. L. "One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride." Beilstein Journal of Organic Chemistry, 2025. 1

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene (CAS No. 775-31-5), a compound used in various industrial and scientific research applications.[1] Synthesizing regulatory standards, chemical reactivity principles, and field-proven safety protocols, this document serves as an essential resource for ensuring that this compound is retired from the laboratory environment without compromising the safety of personnel or the integrity of our ecosystem.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Proper disposal begins with a thorough understanding of the compound's inherent risks. While a comprehensive Safety Data Sheet (SDS) for 1-Fluoro-4-(2-nitroprop-1-enyl)benzene is not extensively detailed, we can infer its hazard profile from its structural components and data on analogous chemicals.

  • Nitro Group (-NO2): Aromatic nitro compounds are recognized for their potential thermal instability and, in some cases, explosive properties.[2] The thermal degradation of related nitrostyrene polymers, for example, has been shown to be a significant consideration.[2] This necessitates careful handling to avoid heat, shock, or friction. Furthermore, many nitroaromatic compounds are classified as toxic and may cause organ damage through prolonged or repeated exposure.[3]

  • Fluorinated Benzene Ring: The presence of a halogen (fluorine) on the aromatic ring places this compound in the category of halogenated organics. Such compounds require specific disposal pathways, often separate from non-halogenated waste, to ensure proper destruction and to prevent the formation of toxic byproducts like dioxins during incineration.[4]

  • Propenyl Group: The unsaturated side chain adds to the molecule's reactivity.

Given these features, 1-Fluoro-4-(2-nitroprop-1-enyl)benzene should be treated as a hazardous substance. An Ozon Chemical product page warns that it is harmful if swallowed.[5] Structurally similar compounds, such as 1-fluoro-4-nitrobenzene, are listed as harmful if swallowed, harmful in contact with skin, and toxic if inhaled.[3][6] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and engineering controls.

Data Summary Table: Properties and Hazard Classifications
PropertyValue / ClassificationSource(s)
Chemical Name 1-Fluoro-4-(2-nitroprop-1-enyl)benzene[1]
CAS Number 775-31-5[7]
Molecular Formula C₉H₈FNO₂[7]
Physical State Yellow Crystals[5]
Melting Point 64-66 °C[7]
Inferred Hazards Harmful if swallowed, Potential Skin/Eye Irritant, Potentially Toxic by Inhalation/Dermal Contact, Thermally Sensitive[3][6][5]

U.S. Regulatory Classification: Identifying the Waste Stream

In the United States, hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics."

1-Fluoro-4-(2-nitroprop-1-enyl)benzene is not specifically listed by name. However, it must be evaluated based on the four characteristics of hazardous waste:

  • Ignitability (D001): This is unlikely for the solid form, but solutions in flammable solvents would carry this characteristic.

  • Corrosivity (D002): Not expected for this compound.

  • Reactivity (D003): This is a primary concern. Nitro compounds can be unstable and may react violently or become explosive under certain conditions.[2][8] Therefore, as a precautionary measure, the waste should be considered reactive.

  • Toxicity (D036): The structural similarity to nitrobenzene, which carries the EPA waste code D036 for toxicity, strongly suggests that this waste could leach toxic constituents.

Core Disposal Principles: A Self-Validating System

Before detailing the step-by-step protocol, it's crucial to establish the foundational principles that ensure a safe and compliant disposal process.

  • Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated waste.[4] Mixing these streams complicates the disposal process, increases costs, and can interfere with the effectiveness of high-temperature incineration.

  • Labeling is Non-Negotiable: Every waste container must be accurately and clearly labeled the moment the first drop of waste is added. Ambiguous or missing labels create dangerous "unknowns" that are costly and hazardous to dispose of.

  • Accumulation with Care: Store waste in a designated, secure area away from heat, ignition sources, and incompatible materials.[1][8]

Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for researchers.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure solid, solution, or contaminated materials), ensure you are wearing the appropriate PPE.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, inspected before use).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work within a certified chemical fume hood.[6]

Step 2: Waste Collection and Segregation
  • Pure Compound & Concentrated Solutions: Collect any unused or waste 1-Fluoro-4-(2-nitroprop-1-enyl)benzene directly into a dedicated waste container.

  • Contaminated Labware (Solid Waste): Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled plastic bag or container designated for chemically contaminated solid waste.

  • Dilute Solutions (Aqueous & Organic):

    • Aqueous solutions containing this compound should be placed in a "Halogenated Aqueous Waste" container.

    • Organic solutions should be placed in a "Halogenated Organic Waste" container. Do not mix with non-halogenated solvents.[4]

Step 3: Container Selection and Labeling
  • Container Choice: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. Ensure the container is in good condition.[4]

  • Immediate Labeling: The container must be labeled with a "Hazardous Waste" label that includes:

    • The full chemical name: "1-Fluoro-4-(2-nitroprop-1-enyl)benzene " and any other components in the waste stream, with percentages.

    • The words "Hazardous Waste ".[4]

    • The appropriate hazard pictograms (e.g., Toxic, Reactive, Environmental Hazard).

    • The accumulation start date (the date the first waste is added).

    • The name of the principal investigator and laboratory location.

Step 4: On-Site Accumulation and Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be a secondary containment bin or tray to capture any potential leaks.

  • Keep the container closed at all times, except when adding waste.

  • Store away from direct sunlight, heat sources, and incompatible materials like strong acids or bases.[3]

Step 5: Arranging Final Disposal
  • Contact EHS: Do not attempt to dispose of this chemical down the drain or in regular trash.[1] Discharge into the environment must be avoided.[6] Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.

  • High-Temperature Incineration: The recommended final disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[4] This process effectively destroys the organic molecule, converting it into less harmful gases which are then treated by emission control systems.

Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE as described in Step 1 of the protocol.

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collection: Carefully sweep or scoop the absorbed material and spill residue into a designated hazardous waste container. Label it appropriately for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Visualization: Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene.

G Disposal Workflow for 1-Fluoro-4-(2-nitroprop-1-enyl)benzene Start Waste Generation (Unused chemical, contaminated labware, solutions) PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Spill Spill Occurs Start->Spill Segregate Step 2: Segregate Waste - Halogenated Organic - Halogenated Aqueous - Contaminated Solids PPE->Segregate PPE->Spill Label Step 3: Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Date & PI Info Segregate->Label Store Step 4: Accumulate Safely - In Satellite Accumulation Area - Secondary Containment - Keep Container Closed Label->Store Contact_EHS Step 5: Arrange Final Disposal - Contact EHS for Pickup Store->Contact_EHS Incineration Final Disposition: High-Temperature Incineration (Licensed Facility) Contact_EHS->Incineration Spill_Procedure Execute Spill Protocol: - Evacuate & Alert - Contain & Clean - Collect as Hazardous Waste Spill->Spill_Procedure Spill_Procedure->Label

Caption: Disposal workflow for 1-Fluoro-4-(2-nitroprop-1-enyl)benzene.

References

  • Zuev, V. V., et al. (n.d.). Investigation of the Thermal Degradation of Poly(p-Nitrostyrene) by Pyrolysis GC-MS. Taylor & Francis Online. Retrieved from [Link]

  • Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program. UWM. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-4-(2-nitropropyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). beta-Nitrostyrene. National Center for Biotechnology Information. Retrieved from [Link]

  • Ozon Chemical. (n.d.). 1-(4-Fluorophenyl)-2-nitropropene ≥97.0% Crystals. Ozon Chemical. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. EPA.gov. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet for Nitrobenzene. DC Fine Chemicals. Retrieved from [Link]

  • University of Oklahoma. (2025). Hazardous Waste - EHSO Manual. University of Oklahoma. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Fluoro-4-(2-nitroprop-1-enyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, self-validating approach to laboratory safety requires moving beyond basic compliance and understanding the fundamental chemical mechanics of the materials we handle. As a Senior Application Scientist, I have designed this comprehensive operational guide for 1-Fluoro-4-(2-nitroprop-1-enyl)benzene (CAS: 775-31-5), commonly referred to as 4F-P2NP or 1-(4-Fluorophenyl)-2-nitropropene.

This guide synthesizes physicochemical data with mechanistic toxicology to provide you with a robust, fail-safe framework for handling, reacting, and disposing of this highly reactive intermediate.

Chemical Profile & Mechanistic Toxicology

To design an effective safety protocol, we must first understand why 1-Fluoro-4-(2-nitroprop-1-enyl)benzene is hazardous.

The compound is a fluorinated


-nitrostyrene derivative. Structurally, it features a propenyl double bond conjugated with a strongly electron-withdrawing nitro group. This specific arrangement creates a highly polarized, electron-deficient alkene, making the molecule a potent Michael acceptor [1]. Furthermore, the addition of a fluorine atom at the para position of the benzene ring significantly enhances the electrophilicity and biological activity of the compound[2].

The Toxicological Mechanism: When exposed to biological tissues (skin, eyes, or respiratory mucosa), the electron-deficient double bond rapidly undergoes a Michael addition reaction with biological nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine residues and glutathione (GSH), as well as primary amines[1]. This irreversible covalent alkylation of cellular proteins leads to rapid depletion of cellular antioxidants, severe contact dermatitis, respiratory sensitization, and systemic toxicity if swallowed[3][4].

Toxicity A 1-(4-Fluorophenyl)-2-nitropropene (Electrophilic Michael Acceptor) C Nucleophilic Attack (C-C Double Bond) A->C B Biological Nucleophiles (e.g., Glutathione, Protein -SH) B->C D Covalent Adduct Formation (Irreversible Alkylation) C->D E Cellular Toxicity & Severe Sensitization D->E

Fig 1: Mechanistic pathway of 4F-P2NP toxicity via Michael addition with biological nucleophiles.

Table 1: Physicochemical Properties & Safety Implications

PropertyValueOperational Safety Implication
Appearance Yellow to orange crystalline solid[5]Visual indicator of surface contamination; high risk of aerosolized dust.
Melting Point 64–66 °C[3]Remains solid at room temperature; mechanical manipulation generates respirable dust.
Boiling Point 262.2 °C[3]Low vapor pressure at RT, but highly dangerous if heated without containment.
Density 1.23 g/cm³[5]Heavier than water; will settle at the bottom of aqueous quenching vessels.

Personal Protective Equipment (PPE) Matrix

Because 4F-P2NP is a lipophilic solid that forms hazardous aerosols[3], standard laboratory PPE is insufficient. Every layer of protection must act as a self-validating barrier designed to interrupt the Michael addition pathway before it reaches biological tissue.

Table 2: Advanced PPE Specifications

Protection ZoneRequired EquipmentMechanistic Justification
Dermal (Hands) Double-layer Nitrile Gloves (Inner: 0.11mm, Outer: 0.15mm)The fluorinated aromatic ring facilitates rapid lipophilic penetration. Double-gloving ensures that if the outer layer is compromised by a solvent vehicle, the inner layer prevents covalent protein alkylation while the operator changes gloves.
Respiratory NIOSH-approved N95, P100, or PAPRMechanical transfer of the crystalline solid generates microscopic dust[5]. Inhalation leads to direct alkylation of lung mucosa. Respiratory protection is mandatory if handled outside a closed system.
Ocular Chemical Splash Goggles & Face ShieldThe compound causes severe ocular irritation. A face shield prevents airborne dust from settling on the mucous membranes of the face during weighing.
Body Tyvek Suit or Dedicated Elastic-Cuff Lab CoatPrevents crystalline dust from embedding into personal clothing, which could cause delayed, prolonged dermal exposure and sensitization.

Self-Validating Operational Protocols

Do not treat this chemical as a standard benchtop reagent. The following step-by-step methodologies are designed to eliminate the primary vector of exposure: dust formation [3].

Protocol A: Inert-Atmosphere Weighing and Transfer
  • Environmental Control: Conduct all operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Static Dissipation: Purge the analytical balance chamber with a gentle stream of nitrogen (

    
    ) or use an anti-static ionizer. 4F-P2NP crystals can hold static charges, causing them to repel and scatter when manipulated.
    
  • Closed-Vial Taring: Tare a static-dissipative weighing boat inside a secondary containment vessel (e.g., a larger glass vial with a PTFE-lined cap).

  • Dispensing: Using a grounded, non-sparking spatula, transfer the yellow crystals[4] into the weighing boat.

  • Sealed Transfer: Seal the secondary containment vessel before removing it from the balance enclosure. This guarantees that any aerosolized particulates remain trapped within the micro-environment.

  • In-Situ Solubilization: Transfer the sealed vessel to your reaction setup. If possible, introduce your reaction solvent directly into the sealed flask via a syringe and septum to dissolve the solid before exposing it to the broader hood environment.

Workflow S1 1. Preparation Verify Fume Hood Don Double PPE S2 2. Dispensing Anti-static tools Closed-vial transfer S1->S2 S3 3. Execution Dissolve in-situ Inert Atmosphere S2->S3 S4 4. Quenching Neutralize unreacted Michael acceptor S3->S4 S5 5. Disposal Sealed bio-hazard Incineration S4->S5

Fig 2: Self-validating operational workflow for the safe handling and disposal of 4F-P2NP.

Spill Response & Disposal Plan

In the event of a spill, traditional sweeping will aerosolize the chemical, drastically increasing inhalation risks[3]. Use the following chemically-informed containment strategy.

Protocol B: Chemical Spill Decontamination
  • Evacuate and Isolate: Immediately halt work, alert nearby personnel, and allow the fume hood to clear any immediate aerosols.

  • Wetting (Dust Suppression): Do not sweep the dry powder. Gently mist the spill with a compatible, non-reactive high-boiling solvent (e.g., polyethylene glycol) or lightly soapy water to bind the crystals and suppress dust formation.

  • Absorption: Cover the wetted spill with inert absorbent pads or diatomaceous earth.

  • Chemical Quenching (Optional but Recommended): Because the compound is a Michael acceptor[1], wiping the contaminated surface with a mild, dilute nucleophilic solution (such as 1% sodium bisulfite) can help quench residual electrophilic double bonds. Follow this with a thorough wash using standard soap and water[4].

  • Disposal: Place all contaminated pads, gloves, and sweeping tools into a clearly labeled, sealable hazardous waste container. 4F-P2NP waste must be routed for high-temperature chemical incineration; do not let the product enter standard drains[3].

References

  • [5] 4-Fluoro-P2NP | 4F-P2NP | 1-(4-Fluorophenyl)-2-nitropropene ) - SYNTHETIKA. synthetikaeu.com.

  • [3] 1-(4-FLUOROPHENYL)-2-NITROPROPENE custom synthesis - Echemi. echemi.com.

  • [1] 1-Phenyl-2-nitropropene: properties, applications and safety - ChemicalBook. chemicalbook.com.

  • [4] 1-(4-Fluorophenyl)-2-nitropropene ≥97.0% Crystals - Ozon Chemical. ozonchemical.com.

  • [2] Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents - MDPI. mdpi.com.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.